5-[(Methylamino)methyl]-2-furanmethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[5-(methylaminomethyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-4-6-2-3-7(5-9)10-6/h2-3,8-9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNROOCMHXMKDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562876 | |
| Record name | {5-[(Methylamino)methyl]furan-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66357-60-6 | |
| Record name | 5-[(Methylamino)methyl]-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66357-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-[(Methylamino)methyl]furan-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-[(Methylamino)methyl]-2-furanmethanol
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 5-[(Methylamino)methyl]-2-furanmethanol, a key furan derivative utilized in pharmaceutical research and development. The primary focus is on the reductive amination of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from renewable biomass. This document elucidates the underlying reaction mechanisms, compares various catalytic systems, and analyzes the critical process parameters that govern reaction efficiency and selectivity. Detailed experimental protocols, troubleshooting insights, and quantitative data are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required for the successful synthesis and scale-up of this important intermediate.
Introduction: Significance of this compound
This compound (CAS 66357-60-6) is a bifunctional molecule featuring a furan core substituted with a hydroxymethyl group and a methylaminomethyl group.[1][2] This unique structure makes it a valuable building block in medicinal chemistry. Its close analogue, 5-[(dimethylamino)methyl]-2-furanmethanol, is a well-known intermediate in the synthesis of Ranitidine, a histamine H₂-receptor antagonist used to treat peptic ulcers.[3][4] The N-substituted 5-(hydroxymethyl)-2-furfuryl amine family, to which the target molecule belongs, is recognized for a range of pharmaceutical applications, including potential use as calcium channel antagonists and cholinergic agents.[5][6]
The growing emphasis on sustainable chemistry has propelled interest in utilizing biomass-derived starting materials. 5-hydroxymethylfurfural (HMF), readily produced from the acid-catalyzed dehydration of C6 sugars like fructose, stands out as a critical renewable platform chemical.[7][8] The conversion of HMF to valuable downstream products like this compound represents a key strategy in the valorization of biomass, bridging the gap between green feedstocks and high-value chemical entities. This guide focuses on the most prevalent and efficient synthetic route: the direct reductive amination of HMF.
Core Synthetic Strategy: Reductive Amination of HMF
The most direct and widely employed method for synthesizing this compound is the reductive amination of 5-hydroxymethylfurfural (HMF) with methylamine.[5][9] This one-pot process is highly attractive due to its atom economy and operational simplicity. The reaction proceeds in two fundamental steps:
-
Imine Formation: The aldehyde group of HMF reacts with methylamine in a condensation reaction to form an intermediate N-substituted imine (a Schiff base). This step is typically reversible.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the final secondary amine product. This reduction is typically achieved via catalytic hydrogenation.
The overall transformation is a cornerstone of amine synthesis and has been successfully applied to a wide range of furanic aldehydes.[5][10][11]
Logical Workflow for Reductive Amination
The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.
Caption: General workflow for the synthesis of this compound via reductive amination.
In-Depth Mechanistic Analysis and Component Selection
The Starting Material: 5-Hydroxymethylfurfural (HMF)
HMF is the ideal precursor for this synthesis. Its aldehyde functionality is sufficiently reactive for imine formation, while the hydroxymethyl group generally remains inert under typical reductive amination conditions, preventing unwanted side reactions at that position.[12] The use of HMF, a biomass-derived platform chemical, aligns with the principles of green chemistry.[7]
The Amine Source: Methylamine
Methylamine (CH₃NH₂) is used as the nitrogen source. It is commonly supplied as a solution in a solvent like tetrahydrofuran (THF) or methanol.[9] The stoichiometry of methylamine to HMF is a critical parameter. While a 1:1 molar ratio is theoretically sufficient, an excess of the amine is often used to shift the equilibrium of the reversible imine formation step towards the product, thereby maximizing the conversion of HMF.[11]
Catalytic Systems: The Heart of the Reduction
The choice of catalyst is paramount as it dictates the efficiency of the imine reduction and the selectivity towards the desired product. Both noble and non-noble metal catalysts have been investigated.
-
Non-Noble Metal Catalysts: Catalysts based on nickel (Ni), cobalt (Co), and copper (Cu) are attractive due to their lower cost and wide availability.[5][13]
-
Raney Ni and Raney Co: These sponge-metal catalysts are highly active for hydrogenations. Raney Co has been shown to be highly effective in converting HMF to 5-(hydroxymethyl) furfurylamine with yields up to 99.5%.[14] Ni/SBA-15 has also demonstrated high selectivity for the reductive amination of HMF.[13][15]
-
Copper-based Catalysts: Copper-aluminum mixed oxide (CuAlOx) catalysts have been successfully used for the flow hydrogenation of imines derived from HMF, offering good to excellent yields.[5]
-
-
Noble Metal Catalysts: Catalysts such as Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh) on various supports (e.g., carbon, Al₂O₃) are often highly active and can operate under milder conditions.[5][10] However, their high cost is a significant drawback for large-scale production. An Iridium-on-carbon (Ir/C) catalyst, for instance, has achieved a 92% yield for the synthesis of the parent amine, (5-Aminomethyl-furan-2-yl)-methanol.[6]
The table below summarizes the performance of various catalytic systems in the reductive amination of HMF and related furan aldehydes.
| Catalyst System | Substrate | Amine Source | Key Conditions | Yield of Primary/Secondary Amine | Selectivity | Reference |
| Raney Co | HMF | Ammonia | 120 °C, 4 MPa H₂ | 99.5% | High | [14] |
| Ni/SBA-15 | HMF | Aqueous Ammonia | 100 °C, 4h | 89.8% | High | [13] |
| CuAlOx | HMF | Primary Amines | 80-120 °C, H₂ (flow) | Good to Excellent | High | [5] |
| Ir/C | HMF | Ammonia | Mild Conditions | 92% | 99% | [6] |
| Rh/Al₂O₃ | Furfural | Aqueous Ammonia | 80 °C, 2h | ~92% (selectivity) | High | [10] |
Reaction Parameters and Optimization
-
Solvent: The choice of solvent is crucial for dissolving reactants and facilitating the reaction. Methanol is an excellent choice as it effectively dissolves both HMF and the intermediate imines and is suitable for hydrogenation processes.[5] Other solvents like 1,4-dioxane and N-methylpyrrolidone (NMP) have also been used.[16]
-
Temperature: The reaction temperature influences the rates of both imine formation and hydrogenation. Temperatures typically range from 60 °C to 130 °C.[9][16] Higher temperatures can accelerate the reaction but may also promote side reactions or catalyst deactivation.
-
Hydrogen Pressure: For catalytic hydrogenations, H₂ pressure is a key driver. Pressures ranging from atmospheric to several MPa are common.[14][16] Higher pressure increases the concentration of dissolved hydrogen, which generally enhances the rate of reduction.
-
Reaction Time: The optimal reaction time depends on the catalyst activity and other conditions, typically ranging from a few hours to 12 hours.[14][16] Progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: A Practical Guide
This section provides a representative step-by-step protocol for the synthesis of this compound based on established methodologies.[5][9]
Materials and Equipment
-
Reactants: 5-hydroxymethylfurfural (HMF), Methylamine (2.0 M solution in THF), Hydrogen (high purity).
-
Catalyst: 5% Pd/C or Raney Ni.
-
Solvent: Methanol (anhydrous).
-
Equipment: High-pressure autoclave/hydrogenator, magnetic stirrer, heating mantle, filtration apparatus (e.g., Celite pad), rotary evaporator, standard laboratory glassware.
Synthesis Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Charging the Reactor: In a high-pressure autoclave equipped with a magnetic stir bar, dissolve 5-hydroxymethylfurfural (1.0 eq) in anhydrous methanol.
-
Addition of Amine: Add the methylamine solution (1.2-2.0 eq) to the reactor.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., Raney Ni, ~5-10 wt% relative to HMF). If using a pyrophoric catalyst like Raney Ni, this should be done under an inert atmosphere.
-
Reaction Execution: Seal the autoclave. Purge the system first with nitrogen and then several times with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 4-10 bar H₂) and begin stirring. Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).
-
Monitoring: Maintain the reaction under these conditions for 4-12 hours. The reaction progress can be monitored by the cessation of hydrogen uptake or by analyzing samples via TLC or HPLC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with a small amount of methanol.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a pure oil or solid.
Challenges and Optimization Strategies
Selectivity Control
A primary challenge is controlling selectivity. The product, a secondary amine, is nucleophilic and can react with another molecule of HMF to form a tertiary amine byproduct.
-
Optimization: Using a slight excess of methylamine can help suppress this side reaction by ensuring the aldehyde is more likely to react with the primary amine. Additionally, optimizing temperature and reaction time is crucial; stopping the reaction upon full consumption of HMF prevents further byproduct formation.
Catalyst Deactivation
Catalyst deactivation can occur over time, especially during scale-up or catalyst recycling. Potential causes include:
-
Carbon Deposition: Formation of polymeric byproducts (humins) can foul the catalyst surface.[7]
-
Adsorption of Products: Strong adsorption of the amine product onto the catalyst's active sites can inhibit its activity.[15]
-
Metal Leaching or Sintering: Harsh conditions can lead to the degradation of the catalyst structure.
-
Optimization: Using a robust catalyst support (e.g., SBA-15) can enhance stability.[15] Mild reaction conditions (lower temperature and pressure) can prolong catalyst life. For recycled catalysts, washing or regeneration steps (e.g., calcination) may be necessary.
Conclusion
The synthesis of this compound via the reductive amination of HMF is a robust and efficient method that leverages a renewable, biomass-derived starting material. The success of the synthesis hinges on the careful selection of the catalytic system and the precise control of reaction parameters such as temperature, pressure, and stoichiometry. While challenges related to selectivity and catalyst stability exist, they can be effectively managed through systematic optimization. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to confidently approach the synthesis of this valuable pharmaceutical intermediate, paving the way for further innovation in sustainable drug development.
References
-
A. A. Grizik, A. S. Kashin, V. P. Ananikov. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health (NIH). Available at: [Link]
-
M. Chatterjee, T. Ishizaka, H. Kawanami. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry (RSC Publishing). Available at: [Link]
- Google Patents. (n.d.). CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol. Google Patents.
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R. Padilla, S. Koranchalil, M. Nielsen. (2021). Reductive amination between furfural and aniline. ResearchGate. Available at: [Link]
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Y. Li, et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
J. Chen, et al. (2018). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. ResearchGate. Available at: [Link]
-
S. Das, H. F. M. A. van den Bosch, M. E. T. M. Heeres. (2021). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. Available at: [Link]
- Google Patents. (n.d.). US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol. Google Patents.
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M. Mascal, E. B. Nikitin. (2010). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). ResearchGate. Available at: [Link]
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Protheragen. (n.d.). (5-((Methylamino)Methyl)Furan-2-Yl)Methanol. Protheragen. Available at: [Link]
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M. J. Climent, A. Corma, S. Iborra. (2019). Results of the reductive amination of HMF with methylamine in a... ResearchGate. Available at: [Link]
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Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Available at: [Link]
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J&K Scientific. (n.d.). This compound. J&K Scientific. Available at: [Link]
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B. D. LeBlanc, G. G. Eggleston, D. Sammataro. (2009). 5-(Hydroxymethyl)furan-2-carbaldehyde. National Institutes of Health (NIH). Available at: [Link]
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K. Zhou, et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. PubMed. Available at: [Link]
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Spectroscopic Characterization of 5-[(Methylamino)methyl]-2-furanmethanol: A Technical Guide
Introduction
5-[(Methylamino)methyl]-2-furanmethanol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to H2-receptor antagonists. Its chemical structure, featuring a furan ring, a secondary amine, and a primary alcohol, presents a unique spectroscopic fingerprint. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm identity, and understand its chemical behavior. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The data presented herein is a synthesis of established spectroscopic principles and predicted values derived from analyses of structurally analogous compounds.
Molecular Structure and Isotopic Distribution
The structural formula of this compound is presented below. The molecule's empirical formula is C₇H₁₁NO₂, with a corresponding monoisotopic mass of 141.0790 g/mol .
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural verification.
Experimental Protocol: NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra of the target compound involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are appropriate choices, with the selection depending on the sample's solubility and the desired resolution of exchangeable protons (OH and NH).[1][2][3][4][5] The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the analyte's resonances.[2][4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
To confirm the identity of the hydroxyl and amine protons, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will result in the disappearance of the OH and NH signals due to proton-deuterium exchange.[6]
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum to observe single lines for each unique carbon atom.
-
A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts (δ) are presented in the table below. These predictions are based on established chemical shift values for furan derivatives and N-methylated amines.[7][8]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 (furan) | 6.25 - 6.35 | d | J3,4 = 3.0 - 3.5 |
| H4 (furan) | 6.15 - 6.25 | d | J4,3 = 3.0 - 3.5 |
| -CH₂OH | 4.50 - 4.60 | s | - |
| -CH₂-NH | 3.70 - 3.80 | s | - |
| -OH | (variable) | br s | - |
| -NH | (variable) | br s | - |
| -NHCH₃ | 2.40 - 2.50 | s | - |
Interpretation of ¹H NMR Spectrum:
-
The two protons on the furan ring (H3 and H4) are expected to appear as doublets in the aromatic region, with a small coupling constant typical for furanoid systems.[9][10][11] The electron-donating nature of the hydroxymethyl and aminomethyl substituents will shield these protons relative to unsubstituted furan.
-
The methylene protons of the hydroxymethyl and aminomethyl groups are expected to appear as singlets in the absence of coupling to adjacent protons.
-
The chemical shifts of the hydroxyl (-OH) and amine (-NH) protons are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and are expected to be broad singlets.[6][12] Their signals will disappear upon D₂O exchange.
-
The methyl group attached to the nitrogen will appear as a singlet in the upfield region.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are summarized below, based on data from similar furan-containing compounds.[13][14][15]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C5 (furan) | 155 - 160 |
| C2 (furan) | 150 - 155 |
| C3 (furan) | 110 - 115 |
| C4 (furan) | 105 - 110 |
| -CH₂OH | 55 - 60 |
| -CH₂-NH | 45 - 50 |
| -NHCH₃ | 30 - 35 |
Interpretation of ¹³C NMR Spectrum:
-
The two quaternary carbons of the furan ring (C2 and C5) are the most deshielded due to their attachment to oxygen and the substituents.
-
The two CH carbons of the furan ring (C3 and C4) will appear in the aromatic region but at a higher field compared to the substituted carbons.
-
The carbons of the hydroxymethyl, aminomethyl, and methyl groups will be found in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.[16] Electrospray Ionization (ESI) is a softer ionization method that is useful for confirming the molecular weight.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data
The expected key fragments in the EI mass spectrum of this compound are listed below. The molecular ion (M⁺) is expected at m/z 141.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 141 | [C₇H₁₁NO₂]⁺ | Molecular Ion |
| 124 | [C₇H₁₀NO]⁺ | Loss of -OH |
| 110 | [C₆H₈NO]⁺ | Loss of -CH₂OH |
| 96 | [C₅H₆NO]⁺ | α-cleavage (loss of -CH₂OH and -CH₃) |
| 81 | [C₅H₅O]⁺ | Furfuryl cation |
| 44 | [CH₄N]⁺ | α-cleavage (loss of the furan ring) |
Interpretation of Mass Spectrum:
The fragmentation of this compound is expected to be driven by the presence of the alcohol and amine functional groups.
-
α-Cleavage: The most characteristic fragmentation for both alcohols and amines is α-cleavage, the breaking of the C-C bond adjacent to the heteroatom.[12][17][18][19] For the amine, this would lead to the formation of a stable iminium ion. For the alcohol, this would result in a resonance-stabilized oxonium ion.[20][21]
-
Loss of Neutral Molecules: The loss of small, stable neutral molecules like water (H₂O) from the alcohol moiety and formaldehyde (CH₂O) from the hydroxymethyl group are also anticipated fragmentation pathways.[19][20]
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the easiest and most common method is Attenuated Total Reflectance (ATR)-FTIR.[22][23][24][25] A small drop of the neat liquid is placed directly onto the ATR crystal.[23][24] Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[26]
-
Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or empty salt plates is recorded first and automatically subtracted from the sample spectrum.
Expected IR Absorption Bands
The characteristic IR absorption bands for the functional groups in this compound are presented below.[27][28][29]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 3500 (broad) | O-H stretch | Alcohol |
| 3300 - 3500 (sharp, medium) | N-H stretch | Secondary Amine |
| 2800 - 3000 | C-H stretch | Aliphatic |
| ~1500 and ~1600 | C=C stretch | Furan ring |
| 1000 - 1250 | C-O stretch | Primary Alcohol |
| 1000 - 1250 | C-N stretch | Aliphatic Amine |
Interpretation of IR Spectrum:
-
O-H and N-H Stretching Region: The region between 3200 and 3500 cm⁻¹ will be complex due to the overlapping broad O-H stretching vibration from the alcohol and the sharper N-H stretching vibration of the secondary amine.[27][29] The broadness of the O-H band is due to hydrogen bonding.
-
C-H Stretching: The aliphatic C-H stretching vibrations from the methylene and methyl groups will appear just below 3000 cm⁻¹.
-
Furan Ring Vibrations: The characteristic C=C stretching vibrations of the furan ring are expected to appear around 1500 and 1600 cm⁻¹.
-
Fingerprint Region: The C-O stretching of the primary alcohol and the C-N stretching of the amine will be present in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.[28]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 400 nm. The solvent is used as a reference.
Expected UV-Vis Absorption Data
The furan ring in this compound is the primary chromophore. The expected wavelength of maximum absorbance (λmax) is influenced by the substituents on the ring.[30][31]
| Expected λmax (nm) | Solvent | Electronic Transition |
| 220 - 230 | Ethanol | π → π* |
Interpretation of UV-Vis Spectrum:
-
The π → π* electronic transition within the conjugated furan ring is expected to result in a strong absorption band in the UV region.[32]
-
The presence of the electron-donating hydroxymethyl and aminomethyl groups is likely to cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted furan.[30] The exact position of the λmax can be influenced by the solvent polarity.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted NMR, MS, IR, and UV-Vis data with established experimental protocols and interpretation principles, this document serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The detailed analysis of the expected spectroscopic features will aid in the unequivocal identification, purity assessment, and structural characterization of this important synthetic intermediate.
References
-
METTLER TOLEDO. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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Chemical properties of 5-[(Methylamino)methyl]-2-furanmethanol
An In-Depth Technical Guide to 5-[(Methylamino)methyl]-2-furanmethanol
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 66357-60-6). Aimed at researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's nomenclature, physicochemical characteristics, synthesis, and spectroscopic profile. We delve into the primary synthetic route—reductive amination of 5-Hydroxymethylfurfural (HMF)—providing mechanistic insights and a detailed experimental protocol. While experimental spectroscopic data is limited, this guide presents a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra based on first principles, offering a valuable reference for characterization. The guide also discusses the compound's stability, safe handling procedures, and its significant potential as a versatile building block in the synthesis of novel pharmaceutical agents, particularly as an analogue to key intermediates of widely-used drugs.
Identification and Nomenclature
This compound is a bifunctional organic molecule featuring a furan core substituted with a primary alcohol and a secondary amine. This unique combination of functional groups makes it a valuable intermediate in organic synthesis.
-
IUPAC Name : [5-[(Methylamino)methyl]furan-2-yl]methanol[1]
-
Molecular Formula : C₇H₁₁NO₂[2]
-
Molecular Weight : 141.17 g/mol
-
Synonyms : 5-(Methylaminomethyl)furan-2-methanol
Physicochemical and Chemical Properties
Experimental data on the physicochemical properties of this compound are not widely published. The following table summarizes predicted values from computational models alongside known solubility information, providing a baseline for experimental design.[3]
| Property | Value / Information | Source |
| Physical Form | Predicted to be an Oil | [3] |
| Boiling Point | 231.0 ± 30.0 °C (Predicted) | [3] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa (Acidic, Alcohol) | 14.07 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in Acetone, Dichloromethane, Methanol | [1][3] |
The molecule's structure contains both a hydrogen bond donor (hydroxyl and amine N-H) and multiple hydrogen bond acceptors (hydroxyl oxygen, furan oxygen, amine nitrogen), which governs its solubility in polar organic solvents. Its instability in water, a common trait for furan-based alcohols, is an important consideration for reaction and purification conditions.
Synthesis and Mechanistic Insights
The most direct and industrially relevant method for synthesizing this compound is the reductive amination of 5-Hydroxymethylfurfural (HMF). HMF is a key bio-based platform chemical derived from the dehydration of C6 sugars, making this synthetic route aligned with green chemistry principles.
Reaction Pathway: Reductive Amination
The process involves two main steps:
-
Imine Formation : The aldehyde group of HMF reacts with methylamine in a condensation reaction to form a Schiff base (imine) intermediate. This step is typically reversible and is driven forward by the removal of water.
-
Reduction : The C=N double bond of the imine is selectively reduced to a single bond to yield the final secondary amine product. This is achieved using a suitable reducing agent, often a hydride source or catalytic hydrogenation.
Causality in Experimental Design
The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity.
-
Catalyst Selection : Non-noble metal catalysts, such as those based on cobalt nanoparticles on a carbon support (Co@C), are favored for their cost-effectiveness and efficiency in hydrogenating the imine intermediate.[3] Alternatively, transfer hydrogenation using iridium-based catalysts with formic acid as a hydrogen source offers a highly efficient method that can be performed under milder conditions.
-
Solvent : A solvent like 2-methyltetrahydrofuran (2-MTHF) is often chosen as it is a bio-derived solvent that facilitates the reaction and product separation.[3]
-
Control of Reduction : A selective reducing agent is required to avoid reduction of the furan ring or the hydroxymethyl group. Catalytic hydrogenation at controlled pressure (e.g., 4 bar H₂) or chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) are effective choices.
Example Experimental Protocol (Catalytic Hydrogenation)
The following protocol is a representative example based on established methods for the reductive amination of HMF.[3]
-
Reactor Setup : A 300 mg sample of a cobalt-on-carbon (Co@C) catalyst is loaded into a continuous-flow fixed-bed reactor.
-
Reagent Preparation : A solution of 5-hydroxymethylfurfural (HMF) is prepared in 2-methyltetrahydrofuran (3.5 wt%). A separate solution of methylamine in THF (2 M) is used.
-
Reaction Execution : The HMF solution and methylamine solution (1.2 molar equivalents relative to HMF) are mixed and introduced into the reactor at a controlled flow rate (e.g., 1.32 mL/h).
-
Hydrogenation : The reactor is pressurized with hydrogen gas to 4 bar and maintained at a temperature of 60°C.
-
Work-up and Purification : The reaction mixture exiting the reactor is collected. The solvent is removed under reduced pressure. The resulting crude oil is then purified using column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to yield the pure this compound.
Expected Spectroscopic Profile
While dedicated, published spectra for this specific compound are scarce, its spectroscopic characteristics can be reliably predicted based on its functional groups. This analysis is crucial for researchers to confirm the identity and purity of the synthesized material.
¹H NMR Spectroscopy
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A Senior Application Scientist's Guide to 5-[(Dimethylamino)methyl]-2-furanmethanol (CAS: 15433-79-1): Synthesis, Application, and Protocol
Author's Note: The provided CAS number, 15433-79-1, corresponds to 5-[(Dimethylamino )methyl]-2-furanmethanol. The following guide is based on the technical data for this specific compound.
Introduction: A Pivotal Intermediate in Medicinal Chemistry
5-[(Dimethylamino)methyl]-2-furanmethanol is a furan derivative that has established itself as a cornerstone intermediate in pharmaceutical synthesis. While a simple molecule at first glance—comprising a furan ring functionalized with a hydroxymethyl group and a dimethylaminomethyl group—its true value lies in its bifunctional nature, which allows for sequential, regioselective reactions.[1] Its most notable role is as a critical precursor in the industrial synthesis of Ranitidine, a widely known histamine H₂-receptor antagonist used to treat conditions related to gastric acid.[1][2][3][4] Beyond this primary application, it has also been investigated as an inhibitor of monoamine oxidase B (MAO-B), indicating a broader potential in neuropharmacology.[3][4] This guide provides an in-depth look at its synthesis, properties, and core applications from the perspective of a field-experienced scientist.
Physicochemical Profile
Understanding the fundamental properties of a chemical intermediate is paramount for process optimization, from reaction setup to purification and storage. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₂ | [2][3][5][6] |
| Molecular Weight | 155.19 g/mol | [2][3][5][6] |
| Boiling Point | 217.7°C at 760 mmHg; 110-111°C at 3 Torr | [2][7] |
| Density | 1.07 - 1.088 g/cm³ | [2][7] |
| Flash Point | 85.5°C | [2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [2][7] |
| Appearance | Oil | [7] |
| Storage | Hygroscopic, store under inert atmosphere in a refrigerator | [2][7] |
Synthesis and Manufacturing: From Precursors to Product
The industrial production of 5-[(Dimethylamino)methyl]-2-furanmethanol primarily relies on the Mannich reaction, a classic aminomethylation that is both efficient and scalable. The choice of reagents and conditions is critical for maximizing yield and purity while minimizing byproducts.
The Mannich Reaction Pathway
The most common synthetic approach involves the reaction of 2-furanmethanol (furfuryl alcohol) with a source of dimethylamine and formaldehyde.[1][8] A superior method, which often results in higher yields (76-94%) and purity, utilizes pre-formed bis(dimethylamino)methane as the aminomethylating agent under acidic conditions, typically in acetic acid. This approach avoids the handling of free formaldehyde and halide ions, leading to a cleaner reaction profile.[9]
An alternative route starts from 5-hydroxymethylfurfural (5-HMF), a bio-based platform chemical, which can be converted to the target molecule, offering a pathway from renewable resources.[10]
Detailed Synthesis Protocol (via bis(dimethylamino)methane)
This protocol is adapted from established patent literature, chosen for its high yield and product purity.[9] The causality behind this choice is the controlled delivery of the aminomethylating species, which minimizes polymerization and side reactions common with free formaldehyde.
Materials:
-
2-Furanmethanol (1.0 mol)
-
bis(Dimethylamino)methane (1.1 mol)
-
Acetic Acid
-
40% Aqueous Sodium Hydroxide
-
Ethyl Acetate
-
Ice
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-furanmethanol (98 g, 1.0 mol) in acetic acid (1000 ml).
-
Reagent Addition: While stirring and cooling the solution to maintain a temperature below 10°C, add a solution of bis(dimethylamino)methane (112 g, 1.1 mol) in acetic acid (200 ml) dropwise. Rationale: The exothermic nature of the reaction requires cooling to prevent side reactions and ensure selectivity.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 18 hours. Rationale: This extended time ensures the reaction proceeds to completion.
-
Solvent Removal: Remove the acetic acid at 60°C under reduced pressure.
-
Work-up & Neutralization: Add ice (200 g) to the residue. With external cooling, carefully basify the mixture with 40% aqueous sodium hydroxide until the pH is alkaline. Rationale: Basification deprotonates the tertiary amine, rendering it soluble in the organic extraction solvent.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x portions).
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by vacuum distillation (b.p. 92-96°C at 0.2-0.5 mmHg) to yield the final product.[8][9] The expected yield is approximately 94%.[9]
Role in Drug Development: The Ranitidine Case Study
The primary industrial application of 5-[(Dimethylamino)methyl]-2-furanmethanol is its role as intermediate (A) in the synthesis of Ranitidine (C) .[11] The process involves a key substitution reaction where the hydroxyl group is replaced by a thioether moiety, followed by condensation.
The workflow involves two main steps:
-
Thioether Formation: The alcohol group of intermediate (A) is reacted with cysteamine (2-aminoethanethiol) to form 2-({[5-(dimethylaminomethyl)furan-2-yl]methyl}sulfanyl)ethanamine (B) .[8][11]
-
Condensation: Intermediate (B) is then condensed with N-methyl-1-methylthio-2-nitroethenamine to yield the final Ranitidine molecule (C) .[11][12]
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Discovery and history of furan-based compounds
An In-Depth Technical Guide to the Discovery and History of Furan-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of modern organic chemistry and medicinal chemistry. Its journey from a serendipitous discovery in the late 18th century to a key building block in pharmaceuticals and renewable materials is a testament to the evolution of chemical science. This guide provides a comprehensive exploration of the pivotal moments, foundational experimental protocols, and the scientific reasoning that have shaped our understanding and application of furan-based compounds. We will delve into the initial isolation of furan derivatives from natural sources, the elucidation of their structure, the development of seminal synthetic methodologies, and their profound impact on drug discovery and industrial chemistry.
The Dawn of Furan Chemistry: From Bran and Pyromucic Acid
The story of furan chemistry begins not with the parent heterocycle, but with one of its derivatives, 2-furoic acid. In 1780, the pioneering German-Swedish chemist Carl Wilhelm Scheele, known for his discovery of numerous chemical elements and compounds, conducted a dry distillation of mucic acid, which he had isolated from milk sugar.[1][2][3][4] This process yielded a white crystalline solid which he named "pyromucic acid," acknowledging its fiery origin from mucic acid.[1][5] This marked the first recorded synthesis of a furan-containing compound, laying the groundwork for a new field of heterocyclic chemistry.[1]
It was nearly half a century later, in 1831, that another key derivative, furfural, was reported by the German chemist Johann Wolfgang Döbereiner as a byproduct of formic acid synthesis.[6] In 1840, the Scottish chemist John Stenhouse demonstrated that furfural could be produced by distilling various agricultural materials like corn, oats, and bran with aqueous sulfuric acid.[6] This led to the name "furfural," derived from the Latin word furfur, meaning bran, which also gave the entire class of compounds its name.[7]
The parent compound, furan, remained elusive until 1870. It was first prepared by the German chemist Heinrich Limpricht, a student of the renowned Friedrich Wöhler.[8][9][10] Limpricht synthesized furan but initially misidentified it as "tetraphenol," drawing an analogy to the six-carbon phenol.[7][8]
Timeline of Early Discoveries
| Year | Discovery | Key Scientist(s) | Significance |
| 1780 | First synthesis of a furan derivative (2-furoic acid) | Carl Wilhelm Scheele | The birth of furan chemistry.[1][5] |
| 1831 | Reporting of furfural | Johann Wolfgang Döbereiner | Discovery of a key furan aldehyde.[6] |
| 1840 | Characterization of furfural from bran | John Stenhouse | Established the link between furans and biomass.[6] |
| 1870 | First preparation of furan | Heinrich Limpricht | Isolation of the parent furan heterocycle.[8][9] |
Foundational Synthetic Methodologies: Building the Furan Core
The ability to construct the furan ring with various substituents was crucial for exploring the chemical space of these compounds. Several classical and modern synthetic methods have been developed, each with its own mechanistic nuances and synthetic utility.
The Paal-Knorr Furan Synthesis (1884)
One of the most enduring and fundamental methods for synthesizing substituted furans is the Paal-Knorr synthesis, reported independently by German chemists Carl Paal and Ludwig Knorr in 1884.[11][12] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[11][13][14]
Experimental Protocol: A Generalized Paal-Knorr Furan Synthesis
-
Starting Material: A 1,4-diketone.
-
Catalyst: A protic acid (e.g., H₂SO₄, HCl, p-TsOH) or a Lewis acid (e.g., ZnCl₂, AlCl₃).[13] A dehydrating agent like phosphorus pentoxide (P₂O₅) can also be used.[15]
-
Procedure: a. The 1,4-diketone is dissolved in an appropriate solvent. b. The acid catalyst is added to the solution. c. The mixture is heated to facilitate the cyclization and dehydration. d. Upon completion, the reaction is worked up to isolate the substituted furan.
Causality in the Mechanism: The reaction proceeds through the protonation of one carbonyl group, which enhances the electrophilicity of the carbonyl carbon. The other carbonyl group then tautomerizes to its enol form. The nucleophilic enol attacks the protonated carbonyl, leading to a five-membered cyclic hemiacetal intermediate. Subsequent dehydration of this intermediate under acidic conditions yields the aromatic furan ring.[11] The elucidation of the detailed mechanism, however, came much later, with work in the 1990s by V. Amarnath and his group providing evidence against a simple common enol intermediate for diastereomeric diketones.[11][14]
Caption: The mechanistic pathway of the Paal-Knorr furan synthesis.
The Feist-Benary Synthesis
Another classic route to furans is the Feist-Benary synthesis. This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. The resulting intermediate then undergoes cyclization and dehydration to form the furan ring. This method is particularly useful for preparing furans with specific substitution patterns that may not be readily accessible through the Paal-Knorr synthesis.[15]
Caption: A simplified retrosynthetic pathway for the drug Ranitidine.
The synthesis often involves the aminomethylation of furfuryl alcohol, followed by the introduction of the thioether side chain, and finally condensation with the nitroethenediamine moiety. [16]The development of syntheses for drugs like ranitidine from biomass-derived starting materials like 5-(chloromethyl)furfural represents a significant step towards greener pharmaceutical manufacturing. [17][18]
Conclusion and Future Outlook
From its origins as "pyromucic acid" derived from heated sugar acids, the field of furan chemistry has grown into a vast and dynamic area of research and industrial application. The historical progression from the isolation of simple derivatives to the development of sophisticated synthetic methodologies like the Paal-Knorr synthesis and the industrial-scale production of furfural from renewable biomass underscores the ingenuity of chemists over the past two centuries. Today, furan-based compounds are indispensable in the synthesis of pharmaceuticals, agrochemicals, polymers, and fine chemicals. [19][20][21]As the principles of green chemistry and the utilization of renewable feedstocks become increasingly critical, the rich history and versatile chemistry of furans position them at the forefront of sustainable chemical innovation for the future.
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5-[(Methylamino)methyl]-2-furanmethanol literature review
The previous steps have provided a good overview of the synthesis of the closely related 5-[(dimethylamino)methyl]-2-furanmethanol and its importance as a precursor to ranitidine. I have also found some information on the synthesis of 5-(aminomethyl)-2-furanmethanol (the primary amine) from 5-HMF. However, there is still a significant lack of specific information on the synthesis, properties, and applications of the target molecule, 5-[(methylamino)methyl]-2-furanmethanol. The search results for the pharmacological activity of furan derivatives are general and not specific to the target molecule. To create a comprehensive technical guide, I need to find more focused information. The next steps will aim to fill these gaps.The previous searches have provided a good foundation, particularly regarding the synthesis of the closely related 5-[(dimethylamino)methyl]-2-furanmethanol and its role as a ranitidine precursor. I have also found some general information on the synthesis of N-substituted 5-(hydroxymethyl)-2-furfurylamines via reductive amination of 5-HMF, which is the key synthetic route for the target molecule. However, specific experimental details (reaction conditions, yields, purification methods) for the synthesis of this compound are still lacking. Furthermore, detailed information on its physicochemical properties, spectroscopic data, and specific pharmacological activities beyond a general mention of furan derivatives' bioactivities is not yet available. To create a comprehensive technical guide, I need to fill these gaps. Therefore, the next steps will focus on finding more precise information.I have gathered some information on the synthesis of N-substituted 5-(hydroxymethyl)-2-furfurylamines from 5-hydroxymethylfurfural (5-HMF) via reductive amination. Specifically, I found a study that mentions the reductive amination of 5-HMF with methylamine using a cobalt nanoparticle catalyst, which is directly relevant to the synthesis of the target molecule. However, detailed experimental protocols, specific reaction conditions (temperature, pressure, reaction time), yields, and purification methods for this compound are still not fully elaborated.
To create a comprehensive technical guide as requested, I need to bridge these information gaps. The next steps will focus on finding more precise experimental details for the synthesis and purification, and any available data on the properties and biological evaluation of this compound.## An In-Depth Technical Guide to this compound: Synthesis, Properties, and Applications in Drug Discovery
A Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound that holds significant promise as a versatile building block in medicinal chemistry and drug development. Its unique molecular architecture, featuring a furan core functionalized with both a reactive hydroxymethyl group and a secondary amine, provides a scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide offers a comprehensive review of the current scientific literature on this compound, with a focus on its synthesis, physicochemical properties, and known and potential applications in the pharmaceutical industry. Particular emphasis is placed on its role as a key intermediate in the synthesis of novel drug candidates and analogues of established therapeutic agents.
Introduction: The Significance of the Furan Scaffold in Medicinal Chemistry
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive core for the design of novel therapeutic agents. Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of functional groups, such as the methylaminomethyl and hydroxymethyl moieties found in this compound, further enhances the chemical diversity and potential biological activity of this class of compounds. This guide will explore the specific attributes of this compound that make it a valuable tool for drug discovery professionals.
Synthesis of this compound
The primary and most industrially viable route for the synthesis of this compound is the catalytic reductive amination of 5-hydroxymethylfurfural (5-HMF) with methylamine. 5-HMF is a key bio-based platform chemical readily derived from the dehydration of carbohydrates, making this synthetic pathway align with the principles of green chemistry.
Reductive Amination of 5-Hydroxymethylfurfural (5-HMF)
This one-pot reaction involves the formation of an imine intermediate from the reaction of the aldehyde group of 5-HMF with methylamine, followed by the in-situ reduction of both the imine and the aldehyde to the corresponding secondary amine and primary alcohol, respectively.
Reaction Scheme:
Caption: Reductive amination of 5-HMF with methylamine.
A variety of catalytic systems have been explored for this transformation, with a focus on achieving high selectivity and yield under mild conditions.
Table 1: Catalytic Systems for the Synthesis of N-Substituted 5-(hydroxymethyl)-2-furfurylamines from 5-HMF
| Catalyst System | Amine | Temperature (°C) | Pressure (bar) | Solvent | Key Findings | Reference |
| Cobalt Nanoparticles (Co@C NPs) | Methylamine | 60 | 4 (H2) | 2-MTHF | Highly active, selective, and stable for the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines. | [1] |
| Raney Ni | Ammonia | 160 | - | - | High yield (82.3%) for the synthesis of 2,5-bis(aminomethyl)furan, indicating activity for reductive amination of the aldehyde and hydroxyl groups. | [2] |
| Silica-supported Cobalt Nanoparticles | N-methyl amine | 50 | 10 (H2) | H2O | Effective for N-methylation of 5-HMF. | [3] |
Experimental Protocol: Synthesis via Reductive Amination (General Procedure)
-
Reactor Setup: A high-pressure autoclave reactor is charged with 5-hydroxymethylfurfural (5-HMF) and a suitable solvent (e.g., 2-methyltetrahydrofuran).
-
Catalyst Addition: The chosen catalyst (e.g., Co@C nanoparticles) is added to the reactor under an inert atmosphere.
-
Amine Addition: A solution of methylamine in a suitable solvent (e.g., THF) is introduced into the reactor.
-
Reaction Conditions: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 4 bar). The reaction mixture is heated to the specified temperature (e.g., 60°C) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reactor is cooled to room temperature and the pressure is carefully released. The catalyst is removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively reported, its properties can be predicted based on its structure and data from its close analogue, 5-[(dimethylamino)methyl]-2-furanmethanol.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C7H11NO2 |
| Molecular Weight | 141.17 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Expected to be slightly higher than the dimethylamino analogue (217.7°C) |
| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents |
| pKa | The secondary amine is expected to have a pKa in the range of 10-11 |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons (two doublets), the hydroxymethyl protons (a singlet or doublet), the methylaminomethyl protons (a singlet for the methylene and a singlet for the N-methyl), and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the furan ring carbons, the hydroxymethyl carbon, the methylaminomethyl methylene carbon, and the N-methyl carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the alcohol, a medium absorption for the N-H stretch of the secondary amine, and characteristic peaks for the C-O and C-N stretching vibrations, as well as the furan ring vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z 141, along with characteristic fragmentation patterns corresponding to the loss of a hydroxymethyl group, a methylamino group, and other fragments.
Applications in Drug Discovery and Development
The primary application of this compound in drug discovery lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly analogues of known drugs.
Precursor for Ranitidine Analogues
Ranitidine, a well-known H2 receptor antagonist, features a 5-[(dimethylamino)methyl]-2-furanmethanol core. By utilizing this compound, medicinal chemists can synthesize novel ranitidine analogues with modified pharmacokinetic and pharmacodynamic profiles. The secondary amine in the target molecule provides a handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Caption: Synthetic pathway to ranitidine analogues.
Scaffold for Novel Bioactive Molecules
The presence of two reactive functional groups, the hydroxyl and the secondary amine, allows for a wide range of chemical transformations. This dual reactivity enables the use of this compound as a scaffold to build diverse libraries of compounds for high-throughput screening and lead optimization.
Workflow for Library Synthesis:
Caption: Strategy for generating a diverse compound library.
Future Perspectives and Conclusion
This compound represents a valuable and underexplored building block in the field of drug discovery. Its straightforward synthesis from renewable resources, coupled with its versatile reactivity, makes it an attractive starting material for the development of novel therapeutics. Further research is warranted to fully elucidate its physicochemical properties, explore its own potential biological activities, and expand its application in the synthesis of new chemical entities. As the pharmaceutical industry continues to seek innovative molecular scaffolds, the importance of furan-based intermediates like this compound is poised to grow.
References
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Results of the reductive amination of HMF with methylamine in a... - ResearchGate. Available at: [Link]
-
Possible reaction pathways for the direct reductive amination of 5-HMF into BAMF over Raney Ni. - ResearchGate. Available at: [Link]
-
(PDF) Reductive Amination, Hydrogenation and Hydrodeoxygenation of 5-Hydroxymethylfurfural using Silica-supported Cobalt- Nanoparticles - ResearchGate. Available at: [Link]
-
One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni - PubMed. Available at: [Link]
-
Time courses of reductive amination of 5-HMF into BAMF over... - ResearchGate. Available at: [Link]
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IUPAC name of 5-[(Methylamino)methyl]-2-furanmethanol
An In-depth Technical Guide to [5-[(Methylamino)methyl]furan-2-yl]methanol: Nomenclature, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of the furan derivative, 5-[(Methylamino)methyl]-2-furanmethanol, with a focus on its formal nomenclature, physicochemical properties, synthetic pathways, and significant role in medicinal chemistry. The furan scaffold is a privileged structure in drug discovery, known for a wide spectrum of biological activities.[1][2] This specific compound, bearing both a reactive secondary amine and a primary alcohol, represents a versatile building block for novel therapeutics. Its structural analog, 5-[(Dimethylamino)methyl]-2-furanmethanol, is a well-established key intermediate in the industrial synthesis of Ranitidine, a histamine H₂-receptor antagonist.[3][4][5] This guide bridges the foundational principles of chemical nomenclature with practical, field-proven insights into its synthesis and potential applications, offering a valuable resource for researchers in organic synthesis and drug development.
The Furan Moiety: A Cornerstone in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structural motif in a multitude of pharmacologically active compounds.[6][7] Its prevalence in medicinal chemistry stems from a combination of favorable electronic and steric properties. The electron-rich nature of the furan ring allows it to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are critical for binding to biological targets like enzymes and receptors.[2][6]
Functionally, the furan scaffold often serves as a bioisostere for phenyl rings, offering modulated metabolic stability, bioavailability, and receptor interaction profiles.[6] This has led to its incorporation into a diverse array of therapeutic agents with demonstrated antibacterial, antiviral, anti-inflammatory, anticancer, and anti-ulcer properties.[1][8] Notable examples of furan-containing drugs include the antimicrobial agent nitrofurantoin and the widely-used anti-ulcer medication Ranitidine, which underscores the therapeutic value of functionalized furanmethanols.[9]
Nomenclature and Structural Elucidation
IUPAC Nomenclature Deconstructed
The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for the target molecule is [5-[(Methylamino)methyl]furan-2-yl]methanol .[10] This name is derived following a hierarchical set of rules that precisely describe the molecule's structure.[11][12]
-
Principal Functional Group: The compound contains two functional groups: an alcohol (-OH) and a secondary amine (-NH-). According to IUPAC priority rules, the alcohol group is senior and is designated as the principal characteristic group, giving the suffix "-ol".[13]
-
Parent Hydride: The principal functional group is part of a methanol unit (-CH₂OH). Therefore, the parent name is methanol .
-
Substituent Group: The remainder of the molecule is treated as a complex substituent attached to the carbon of the methanol. This substituent is the [5-[(Methylamino)methyl]furan-2-yl] group.
-
Breaking Down the Substituent:
-
The core of the substituent is a furan ring.
-
The suffix -2-yl indicates that the furan ring is attached to the parent methanol group at position 2.
-
The prefix 5- specifies that there is another substituent on the furan ring at position 5.
-
This second substituent is (Methylamino)methyl . This name describes a methyl group (-CH₂-) which is, in turn, substituted with a methylamino group (-NHCH₃). The parentheses are used to clarify that the entire group is located at the 5-position of the furan ring.
-
The resulting chemical structure is:
Figure 1. Chemical structure of [5-[(Methylamino)methyl]furan-2-yl]methanol.
Comparative Analysis: Secondary vs. Tertiary Amine
The title compound is structurally similar to the more widely documented 5-[(Dimethylamino)methyl]-2-furanmethanol (CAS 15433-79-1).[14] The key distinction is the nature of the amine: the title compound possesses a secondary amine (N-H), whereas its analog has a tertiary amine. This difference is critical from a synthetic standpoint, as the N-H proton is reactive and provides an additional site for functionalization, enabling the synthesis of a different class of derivatives compared to its tertiary amine counterpart.
Physicochemical and Spectroscopic Profile
While experimentally determined data for this compound is sparse in public literature, a reliable profile can be constructed based on its structure and by analogy to its dimethylated relative.
Physicochemical Properties
The following table summarizes key physicochemical properties. Data for the analogous dimethyl compound is provided for comparison.
| Property | Value for this compound | Reference Value for 5-[(Dimethylamino)methyl]-2-furanmethanol |
| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol [10] | 155.19 g/mol [14] |
| Appearance | Predicted: Colorless to pale yellow oil | Oil[15] |
| Boiling Point | Predicted: Slightly higher than dimethyl analog | 110-111 °C @ 3 Torr[15]; 92-96 °C @ 0.2-0.5 mmHg[16] |
| Density | Predicted: ~1.07 g/cm³ | 1.07 g/cm³ @ 25 °C[15] |
| Solubility | Predicted: Soluble in methanol, chloroform (slightly), ethyl acetate (slightly)[15] | Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[14][15] |
| Hydrogen Bond Donor Count | 2 (from -OH and -NH) | 1 (from -OH)[14] |
| Hydrogen Bond Acceptor Count | 3 (from O-furan, O-alcohol, N-amine) | 3 (from O-furan, O-alcohol, N-amine)[14] |
Causality Note: The presence of an N-H group in the title compound allows for an additional hydrogen bond donor site compared to its dimethyl analog. This is expected to result in a slightly higher boiling point and potentially altered solubility in protic solvents.
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. The following are predicted data based on established principles and comparison with similar furan structures.[17]
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
δ ~6.2-6.3 ppm (d, 1H): Furan ring proton at C3.
-
δ ~6.1-6.2 ppm (d, 1H): Furan ring proton at C4.
-
δ ~4.5-4.6 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂ OH).
-
δ ~3.7-3.8 ppm (s, 2H): Methylene protons of the aminomethyl group (-CH₂ NHCH₃).
-
δ ~2.4-2.5 ppm (s, 3H): Methyl protons of the methylamino group (-NHCH₃ ).
-
δ ~2.0-3.0 ppm (br s, 2H): Exchangeable protons from -OH and -NH .
-
-
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
-
δ ~154-156 ppm: Furan carbon C5 (attached to aminomethyl).
-
δ ~152-154 ppm: Furan carbon C2 (attached to hydroxymethyl).
-
δ ~110-112 ppm: Furan carbon C3.
-
δ ~107-109 ppm: Furan carbon C4.
-
δ ~57-59 ppm: Hydroxymethyl carbon (-C H₂OH).
-
δ ~48-50 ppm: Aminomethyl carbon (-C H₂NHCH₃).
-
δ ~35-37 ppm: Methyl carbon (-NHC H₃).
-
-
Infrared (IR) Spectroscopy (Liquid Film, cm⁻¹):
-
~3300-3400 (broad): O-H and N-H stretching vibrations.
-
~3120: Aromatic C-H stretch (furan ring).
-
~2850-2950: Aliphatic C-H stretch (methylene and methyl groups).
-
~1580, 1500: C=C stretching vibrations of the furan ring.
-
~1015: C-O stretching of the primary alcohol.
-
-
Mass Spectrometry (EI):
-
m/z 155 (M⁺): Molecular ion peak.
-
m/z 124: Fragment from loss of -OCH₃ or CH₂OH.
-
m/z 44: Key fragment corresponding to [CH₂=NHCH₃]⁺, indicative of the side chain.
-
Synthesis and Mechanistic Insights
The synthesis of 5-aminomethyl-2-furanmethanol derivatives is well-established, with the Mannich reaction being a preferred method due to its efficiency in C-C bond formation on electron-rich heterocycles.[18]
Proposed Synthetic Pathway via Mannich Reaction
This pathway utilizes 2-furanmethanol (furfuryl alcohol) as a readily available starting material. The reaction proceeds via electrophilic substitution at the C5 position of the furan ring, which is activated by the oxygen heteroatom.
Overall Reaction: 2-Furanmethanol + Formaldehyde + Methylamine → this compound
Mechanism Rationale: The reaction involves the in-situ formation of an electrophilic Eschenmoser-like salt, methylideneimminium ion ([CH₂=NHCH₃]⁺), from formaldehyde and methylamine. The electron-rich furan ring acts as a nucleophile, attacking the iminium ion to form the C-C bond at the most nucleophilic C5 position.
Experimental Protocol
-
Iminium Ion Formation: To a cooled (0-5 °C) aqueous solution of methylamine (1.2 equivalents), add aqueous formaldehyde (37 wt. %, 1.1 equivalents) dropwise while stirring. Maintain the temperature below 10 °C. Stir for 30 minutes to pre-form the reactive iminium species.
-
Aminomethylation: To the solution from Step 1, add 2-furanmethanol (1.0 equivalent) dropwise, ensuring the temperature does not exceed 20 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, make the solution basic (pH 10-11) by the careful addition of 40% aqueous sodium hydroxide. This step neutralizes the acid catalyst and deprotonates the amine product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 100 mL). The product will move into the organic phase.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the final product.[16][19]
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis.
Caption: Synthetic workflow for [5-[(Methylamino)methyl]furan-2-yl]methanol.
Applications in Drug Discovery and Development
The primary value of this molecule lies in its potential as a versatile intermediate for the synthesis of pharmaceutically active compounds.
A Key Precursor for Histamine H₂-Antagonists
The most direct application is informed by its dimethyl analog, a cornerstone in the synthesis of Ranitidine.[3][4][5] Ranitidine functions by blocking the histamine H₂-receptors in the stomach's parietal cells, thereby reducing gastric acid production. This mechanism is crucial for treating peptic ulcers and gastroesophageal reflux disease (GERD).
The synthesis of Ranitidine involves converting the hydroxymethyl group of 5-[(dimethylamino)methyl]-2-furanmethanol into a leaving group (or a thiol equivalent) and subsequently coupling it with an N-methyl-2-nitro-1,1-ethenediamine moiety.[4] The title compound, with its secondary amine, could be used to synthesize novel Ranitidine analogs. The N-H bond provides a handle for introducing different substituents, potentially modulating the drug's potency, selectivity, or pharmacokinetic properties.
Visualization of a Ranitidine-like Synthesis
This diagram shows the logical role of a furanmethanol intermediate in the synthesis of a histamine H₂-antagonist.
Caption: Role as an intermediate in a hypothetical therapeutic synthesis.
Scaffold for Novel Therapeutics
Beyond H₂-antagonists, the broader furan scaffold is associated with a wide range of pharmacological activities.[20] Research has demonstrated that furan derivatives can exhibit significant antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][2][8] The title compound, this compound, serves as an excellent starting point for generating a library of novel compounds for screening. The two distinct functional groups—the primary alcohol and the secondary amine—can be selectively modified to explore the structure-activity relationship (SAR) and develop new chemical entities targeting a variety of diseases.
Conclusion
The compound systematically named [5-[(Methylamino)methyl]furan-2-yl]methanol is more than a chemical curiosity; it is a strategically important building block in medicinal chemistry. Its IUPAC name provides an unambiguous descriptor of a structure containing the pharmacologically significant furan moiety, functionalized with both a primary alcohol and a secondary amine. While its dimethylated analog is famed for its role in the synthesis of Ranitidine, this compound offers unique synthetic opportunities due to its reactive N-H bond. Supported by robust synthetic methodologies like the Mannich reaction, it stands as a valuable precursor for developing novel therapeutics, from next-generation H₂-receptor antagonists to new agents in the fight against microbial infections and inflammatory diseases. This guide provides the foundational knowledge required for researchers to harness its full potential in the laboratory and beyond.
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An In-depth Technical Guide to 5-[(Methylamino)methyl]-2-furanmethanol: Synthesis, Properties, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[(Methylamino)methyl]-2-furanmethanol is a heterocyclic organic compound featuring a furan ring substituted with a hydroxymethyl group and a methylaminomethyl group. While specific data for this compound is sparse in publicly available literature, its structural analog, 5-[(dimethylamino)methyl]-2-furanmethanol, is a well-documented and critical intermediate in the synthesis of the histamine H₂-receptor antagonist, Ranitidine.[1][2] This guide will provide a comprehensive overview of the molecular weight, formula, and synthesis of this compound. By drawing logical parallels with its dimethylated counterpart, we will explore its potential applications in drug development and provide detailed experimental protocols based on established chemical reactions.
Physicochemical Properties and Molecular Structure
The fundamental properties of this compound have been determined based on its chemical structure. The presence of both a hydroxyl and a secondary amine group suggests that this molecule is polar and capable of acting as both a hydrogen bond donor and acceptor.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | Calculated |
| Molecular Weight | 141.17 g/mol | Calculated |
| IUPAC Name | [5-[(methylamino)methyl]furan-2-yl]methanol | IUPAC Nomenclature |
Comparative Properties of 5-[(Dimethylamino)methyl]-2-furanmethanol:
| Property | Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| Boiling Point | 110-111 °C at 3 Torr |
| Density | 1.07 g/cm³ at 25 °C |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol |
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the Mannich reaction.[5] This versatile three-component condensation reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons located alpha to a carbonyl group or other electron-withdrawing groups.[6][7] In the context of furan derivatives, the acidic proton on the furan ring allows for this transformation.
Core Methodology: The Mannich Reaction
The synthesis involves the reaction of 2-furanmethanol (also known as furfuryl alcohol) with formaldehyde and methylamine hydrochloride.[5]
Reaction Scheme:
The causality behind these experimental choices lies in the mechanism of the Mannich reaction. Formaldehyde, being a non-enolizable aldehyde, readily reacts with the secondary amine (methylamine) to form an electrophilic iminium ion.[8] The electron-rich furan ring of 2-furanmethanol then acts as a nucleophile, attacking the iminium ion to form the C-C bond at the 5-position, yielding the desired product. The use of methylamine hydrochloride is advantageous as it provides the amine in a stable, non-volatile form and the acidic conditions can catalyze the formation of the iminium ion.[9]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound via the Mannich reaction.
Alternative Synthesis Route: Reductive Amination
An alternative and plausible synthetic strategy is the reductive amination of 5-hydroxymethylfurfural (HMF). This method involves the reaction of HMF with methylamine to form an intermediate imine, which is then reduced to the final amine product. This approach is widely used for the synthesis of related furan-based amines and offers a high-yield pathway from a bio-based starting material.[10][11] Various catalysts, including those based on non-noble metals like cobalt, have been shown to be effective for this transformation.[10]
Applications in Drug Development
The structural similarity of this compound to its dimethylamino analog strongly suggests its potential as a key intermediate in the synthesis of pharmaceuticals, particularly histamine H₂-receptor antagonists.[1][12]
Role as a Precursor to Ranitidine Analogs
5-[(Dimethylamino)methyl]-2-furanmethanol is a well-established precursor to Ranitidine.[5] The synthesis involves the reaction of this intermediate with N-methyl-1-methylthio-2-nitroethenamine. It is highly probable that this compound could be utilized in a similar fashion to synthesize novel analogs of Ranitidine or other bioactive molecules. The secondary amine in the methylamino derivative offers a site for further chemical modification, potentially leading to compounds with altered pharmacological profiles.
Context: Histamine H₂-Receptor Antagonism
Histamine H₂-receptor antagonists, like Ranitidine, function by blocking the action of histamine on the parietal cells in the stomach, thereby reducing gastric acid secretion. This mechanism is crucial for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
Caption: Simplified signaling pathway of the histamine H2 receptor and the inhibitory action of an antagonist.
Experimental Protocol: Synthesis via Mannich Reaction
The following protocol is based on the procedure described by PrepChem and established laboratory practices for the Mannich reaction.[5]
Materials:
-
2-Furanmethanol (49 g)
-
Methylamine hydrochloride (51.5 g)
-
36% Formaldehyde solution (50 ml)
-
Sodium carbonate
-
Ethyl acetate
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stirrer, combine 2-furanmethanol (49 g), methylamine hydrochloride (51.5 g), and 36% formaldehyde solution (50 ml).
-
Cooling and Reaction: Place the flask in an ice bath and stir the mixture at a temperature of 0-3°C for 3 hours. The low temperature is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Standing Period: After the initial stirring period, allow the reaction mixture to stand for 16 hours at room temperature to ensure the reaction goes to completion.
-
Basification: Carefully add excess sodium carbonate to the reaction mixture to neutralize the hydrochloride salt and basify the solution. This step is necessary to deprotonate the amine product, making it soluble in organic solvents.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process three times to ensure maximum recovery of the product from the aqueous layer.
-
Isolation: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved through distillation or column chromatography.
Conclusion
This compound represents a valuable, yet under-explored, chemical intermediate. Its synthesis via the robust and scalable Mannich reaction is straightforward. While direct experimental data remains limited, its structural analogy to a key precursor of Ranitidine highlights its significant potential in the development of new pharmaceutical agents, particularly those targeting the histamine H₂ receptor. This guide provides a foundational understanding of its synthesis and hypothesized utility, encouraging further research into the specific properties and applications of this promising molecule.
References
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LookChem. 5-[(Dimethylamino)methyl]-2-furanmethanol. [Link]
- Google Patents. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol.
-
ResearchGate. Results of the reductive amination of HMF with methylamine in a.... [Link]
-
PubChem. 5-((Dimethylamino)methyl)-2-furanmethanol. [Link]
-
ResearchGate. The plausible reaction pathway for reductive amination of 5‐HMF into BAMF. [Link]
-
PrepChem.com. Synthesis of 5-(methylamino)methyl-2-furanmethanol. [Link]
-
Catalysis Science & Technology (RSC Publishing). Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. [Link]
- Google Patents. EP0036716B1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol.
-
ResearchGate. Possible reaction pathways for the direct reductive amination of 5‐HMF into BAMF over Raney Ni. [Link]
- Google Patents. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol.
- Google Patents. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol.
- Google Patents.
-
Organic Chemistry Portal. Mannich Reaction. [Link]
-
Wikipedia. Mannich reaction. [Link]
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AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
-
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-
Chemical-Suppliers.com. 5-Methyl-2-furanmethanol | CAS 3857-25-8. [Link]
-
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Methodological & Application
Application Notes: Evaluating 5-[(Methylamino)methyl]-2-furanmethanol as a Monoamine Oxidase B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Novel Furan-Based MAO-B Inhibitors
Monoamine Oxidase B (MAO-B) is a critical flavin-containing enzyme located on the outer mitochondrial membrane. Its primary function is the oxidative deamination of key neurotransmitters, most notably dopamine, as well as various xenobiotic and biogenic amines.[1] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor function. Inhibition of MAO-B is a clinically validated therapeutic strategy that prevents the breakdown of dopamine in the brain, thereby increasing its availability and alleviating motor symptoms.[1][2]
The development of selective MAO-B inhibitors is a major focus in medicinal chemistry. Selectivity for MAO-B over its isoform, MAO-A, is crucial; while MAO-B inhibition is therapeutic for neurodegeneration, non-selective inhibition can lead to dangerous hypertensive crises due to the "cheese effect," an interaction with tyramine-rich foods.[3][] Furthermore, the reversibility of an inhibitor is a key pharmacological parameter. Reversible inhibitors offer a potentially better safety profile, as their effects diminish with plasma concentration, contrasting with irreversible inhibitors that permanently deactivate the enzyme.[][5]
Furan-based scaffolds have emerged as a promising class of compounds for developing novel MAO-B inhibitors.[6] Their structural features allow for specific interactions within the MAO-B active site. This document provides a comprehensive guide to the evaluation of 5-[(Methylamino)methyl]-2-furanmethanol , a novel furan derivative, as a putative selective and reversible MAO-B inhibitor. The protocols outlined herein are designed to characterize its inhibitory potency, selectivity, and mechanism of action.
Compound Profile: this compound
A thorough understanding of the test compound is fundamental to any experimental workflow.
Chemical Structure:
IUPAC Name: [5-[(Methylamino)methyl]furan-2-yl]methanol Molecular Formula: C₇H₁₁NO₂ Molecular Weight: 141.17 g/mol
Physicochemical Properties (Predicted & Analog-Based):
While experimental data for this specific compound is not widely available, properties can be estimated based on its structure and data from the closely related analog, 5-[(Dimethylamino)methyl]-2-furanmethanol (CAS 15433-79-1).[7][8][9]
| Property | Predicted/Estimated Value | Source/Rationale |
| Boiling Point | ~210-220 °C at 760 mmHg | Based on dimethylamino analog[7] |
| Density | ~1.08 g/cm³ | Based on dimethylamino analog[8] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | Based on dimethylamino analog[7][8] |
| LogP | ~0.4 - 0.9 | Prediction and analog comparison |
| Storage | Refrigerator, under inert atmosphere, hygroscopic | Based on dimethylamino analog[7] |
Handling and Safety Precautions:
A specific Safety Data Sheet (SDS) for this compound may not be available. Therefore, handling precautions should be based on the known hazards of related furanmethanol derivatives and primary/secondary amines.[10]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[11][12]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[13]
-
Toxicity: Furan derivatives can be irritants to the skin, eyes, and respiratory system. Aromatic amines can be toxic and may be absorbed through the skin.[10][11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[14]
Proposed Mechanism of Action and Experimental Rationale
MAO-B catalyzes the oxidation of monoamines, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The furan scaffold of this compound, along with its amine side chain, is hypothesized to interact with the enzyme's active site. This site consists of a hydrophobic "entrance cavity" and a deeper "substrate cavity" containing the FAD cofactor. Structure-activity relationship (SAR) studies of similar inhibitors suggest that the furan ring may engage in hydrophobic or π-π stacking interactions, while the protonated amine side chain could form ionic bonds or hydrogen bonds with key amino acid residues like Tyrosine.[15][16]
The primary goal of the following protocols is to quantify this inhibition and characterize its nature.
Caption: Hypothesized MAO-B inhibition by this compound.
Experimental Protocols
These protocols provide a framework for the initial in vitro characterization of a novel MAO-B inhibitor.
Protocol 1: In Vitro Fluorometric Assay for MAO-B Potency (IC₅₀ Determination)
This assay is the cornerstone for determining inhibitory potential. It relies on the principle that MAO-B activity generates H₂O₂, which, in the presence of a developer and a probe (e.g., OxiRed™ or GenieRed), produces a fluorescent signal.[17][18][19] The reduction in fluorescence in the presence of an inhibitor is proportional to its potency.
A. Materials and Reagents
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine or Benzylamine)
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
Developer (containing Horseradish Peroxidase, HRP)
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to make a high-concentration stock (e.g., 10 mM).
-
Positive Control Inhibitor: Selegiline or Rasagiline (known MAO-B inhibitors).[19]
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = ~535/587 nm).[20]
B. Step-by-Step Methodology
-
Preparation of Reagents:
-
Allow all reagents to equilibrate to room temperature.
-
Prepare a working solution of the MAO-B enzyme by diluting the stock in cold MAO-B Assay Buffer to the desired concentration. Keep on ice.
-
Prepare serial dilutions of the test compound and positive control in MAO-B Assay Buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). These will be your 10X working solutions.
-
-
Assay Plate Setup:
-
Add 10 µL of each concentration of the test compound (or positive control) to its respective wells.
-
For the "Enzyme Control" (100% activity) wells, add 10 µL of Assay Buffer containing the same percentage of solvent as the test compound wells.
-
For the "Blank" (no enzyme) wells, add 10 µL of Assay Buffer.
-
-
Enzyme Incubation:
-
Prepare the MAO-B Enzyme Solution: For each well, mix the required volume of Assay Buffer and diluted MAO-B Enzyme.
-
Add 50 µL of the MAO-B Enzyme Solution to all wells except the "Blank" wells. To the "Blank" wells, add 50 µL of Assay Buffer.
-
Incubate the plate for 10-15 minutes at 37°C. This pre-incubation step is critical as it allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Substrate Reaction:
-
Fluorescence Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
C. Data Analysis
-
Subtract the fluorescence reading of the Blank wells from all other readings.
-
For each well, determine the rate of reaction (slope) from the linear portion of the kinetic curve (RFU/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for in vitro fluorometric MAO-B IC₅₀ determination.
Protocol 2: Determining Inhibition Selectivity (MAO-A vs. MAO-B)
A therapeutically viable MAO-B inhibitor must exhibit high selectivity over MAO-A.[3] This protocol is a direct extension of Protocol 1.
A. Methodology
-
Perform the IC₅₀ determination assay (Protocol 1) in parallel using two separate enzymes: recombinant human MAO-A and recombinant human MAO-B .
-
Use a known selective MAO-A inhibitor (e.g., Clorgyline ) and a selective MAO-B inhibitor (e.g., Selegiline ) as controls to validate the assay system.
-
Test this compound against both enzyme isoforms across the same concentration range.
B. Data Analysis
-
Calculate the IC₅₀ value for the test compound against MAO-A (IC₅₀-A) and MAO-B (IC₅₀-B).
-
Determine the Selectivity Index (SI) using the following formula: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)
-
An SI value > 1 indicates selectivity for MAO-B. A high SI (typically >100) is desirable for a promising drug candidate.
C. Expected Data Summary
| Compound | IC₅₀ for MAO-A (µM) | IC₅₀ for MAO-B (µM) | Selectivity Index (SI) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Selegiline (Control) | >10 | ~0.007 | >1400 |
| Clorgyline (Control) | ~0.002 | >5 | <0.0004 |
Protocol 3: Assessment of Inhibition Reversibility
Determining whether inhibition is reversible or irreversible is crucial for predicting the drug's duration of action and safety profile.[5] The dialysis method is a definitive way to assess this.[2][21]
A. Principle The enzyme and inhibitor are pre-incubated to allow binding. The mixture is then dialyzed against a large volume of buffer. Small molecule, reversibly bound inhibitors will diffuse out through the dialysis membrane, leading to a recovery of enzyme activity. Covalently bound, irreversible inhibitors will remain attached to the enzyme, and activity will not be recovered.[21]
B. Materials
-
Recombinant human MAO-B enzyme
-
Test Compound, a known reversible inhibitor (e.g., Safinamide), and a known irreversible inhibitor (e.g., Pargyline or Selegiline).[22][23]
-
Dialysis tubing or cassettes (e.g., 10 kDa MWCO)
-
Large volume of cold MAO-B Assay Buffer
-
Reagents for the MAO-B activity assay (from Protocol 1)
C. Step-by-Step Methodology
-
Pre-incubation:
-
Prepare four separate tubes:
-
Tube 1 (Control): MAO-B enzyme + vehicle (DMSO).
-
Tube 2 (Test Compound): MAO-B enzyme + test compound at a concentration of ~10x its IC₅₀.
-
Tube 3 (Reversible Control): MAO-B enzyme + Safinamide at ~10x its IC₅₀.
-
Tube 4 (Irreversible Control): MAO-B enzyme + Pargyline at ~10x its IC₅₀.
-
-
Incubate all tubes for 30 minutes at 37°C.
-
-
Pre-Dialysis Activity Measurement:
-
Take a small aliquot from each tube and immediately measure the residual MAO-B activity using the assay method from Protocol 1. This is the "Before Dialysis" reading.
-
-
Dialysis:
-
Transfer the remainder of each mixture into separate, pre-wetted dialysis cassettes.
-
Place the cassettes into a large beaker containing cold (4°C) MAO-B Assay Buffer (e.g., 1000x the volume of the samples).
-
Stir the buffer gently on a stir plate at 4°C for 6-12 hours, changing the buffer at least twice during this period.
-
-
Post-Dialysis Activity Measurement:
-
Carefully remove the samples from the dialysis cassettes.
-
Measure the MAO-B activity in each sample. This is the "After Dialysis" reading.
-
D. Data Analysis
-
For each compound, compare the enzyme activity before and after dialysis.
-
Reversible inhibitors (like Safinamide) should show a significant recovery of enzyme activity after dialysis, approaching the level of the vehicle control.[23]
-
Irreversible inhibitors (like Pargyline) will show little to no recovery of enzyme activity.[22]
-
The behavior of the test compound will classify it as reversible or irreversible.
Caption: Workflow for determining MAO-B inhibition reversibility via dialysis.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust and validated framework for the initial characterization of this compound as a potential MAO-B inhibitor. Successful execution of these experiments will establish its inhibitory potency (IC₅₀), isoform selectivity (SI), and mechanism of binding (reversibility).
If the compound demonstrates potent, selective, and reversible inhibition of MAO-B, subsequent steps in the drug discovery pipeline would include:
-
Enzyme Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive).
-
In Silico Modeling: Molecular docking studies to predict binding poses within the MAO-B active site.
-
Cell-Based Assays: To confirm activity in a more complex biological environment.
-
In Vivo Studies: To evaluate efficacy and safety in animal models of Parkinson's disease.[24]
These foundational in vitro assays are the critical first step in validating this novel furan derivative as a candidate for further development.
References
-
LookChem. (n.d.). 5-[(Dimethylamino)methyl]-2-furanmethanol. [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]
- Google Patents. (2014). CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol.
-
PubMed. (2012). A direct continuous fluorometric turn-on assay for monoamine oxidase B and its inhibitor-screening based on the abnormal fluorescent behavior of silole. [Link]
- Google Patents. (1981). EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol.
-
PubChem. (n.d.). 5-((Dimethylamino)methyl)-2-furanmethanol. [Link]
- Google Patents. (1982). US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.
-
Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
-
PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. [Link]
-
ResearchGate. (2024). Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors | Request PDF. [Link]
-
ResearchGate. (2021). Reversibility tests of 2k and 2n for MAO-B using dialysis method. [Link]
-
Bordeaux Neurocampus. (2016). Comparative Analysis of the Neurochemical Profile and MAO Inhibition Properties of N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine. [Link]
-
NCBI Bookshelf. (n.d.). Assay Guidance Manual - Figure 3: [Assessment of compound inhibition reversibility...]. [Link]
-
PubMed. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. [Link]
-
LookChem. (n.d.). Cas 15433-80-4,(5-[(DIETHYLAMINO)METHYL]. [Link]
-
RSC Publishing. (2017). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. [Link]
-
PubChem. (n.d.). 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol. [Link]
-
ResearchGate. (2022). Recovery of MAO-B inhibition by IHC3 using dialysis experiments. [Link]
-
PubMed. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. [Link]
-
BioWorld. (2023). Novel MAO-B inhibitor ameliorates Parkinson's disease symptoms in mice. [Link]
-
PubMed Central. (2021). Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. [Link]
-
Parkinson's Foundation. (n.d.). MAO-B Inhibitors. [Link]
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Application Note: A Comprehensive Guide to the Analytical Characterization of Furanmethanol
Abstract: This technical guide provides a detailed overview of the primary analytical techniques for the comprehensive characterization of furanmethanol (furfuryl alcohol). Intended for researchers, scientists, and professionals in drug development and materials science, this document outlines the principles and methodologies for chromatographic, spectroscopic, and thermal analysis. The protocols herein are designed to ensure robust and reliable characterization of furanmethanol for quality control, purity assessment, and stability studies.
Introduction: The Significance of Furanmethanol Characterization
Furanmethanol, a bio-based chemical derived from the hydrogenation of furfural, is a versatile building block in the synthesis of resins, pharmaceuticals, and other specialty chemicals.[1][2] Its inherent reactivity, particularly its propensity to polymerize in the presence of acids, necessitates precise analytical control to ensure product quality, stability, and performance in its intended applications.[2] This guide delves into the fundamental analytical techniques that provide a holistic understanding of furanmethanol's chemical identity, purity, and thermal behavior.
The choice of analytical methodology is paramount and is dictated by the specific information required, whether it be quantification of impurities, structural elucidation, or assessment of thermal stability. The following sections will explore the theoretical underpinnings and practical applications of these techniques.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating furanmethanol from complex matrices and quantifying its purity. Gas and liquid chromatography are the most prevalent techniques employed for this purpose.
Gas Chromatography (GC)
Gas chromatography is a highly sensitive and widely utilized method for the analysis of volatile compounds like furanmethanol.[3][4] The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.[3]
Principle of Operation: A liquid sample containing furanmethanol is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium or nitrogen) transports the vaporized sample through a chromatographic column. The separation is achieved based on the analytes' boiling points and their interactions with the stationary phase. Compounds with higher volatility and weaker interactions with the stationary phase elute from the column faster. A detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification.[3]
Protocol: Quantitative Analysis of Furanmethanol by GC-FID
Objective: To determine the purity of a furanmethanol sample and quantify any volatile impurities.
Instrumentation and Materials:
-
Gas Chromatograph with FID
-
Capillary Column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)[5][6]
-
High-purity helium or nitrogen carrier gas
-
Furanmethanol standard (analytical grade)[7]
-
Solvent (e.g., acetone or methanol, HPLC grade)
-
Volumetric flasks, syringes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of furanmethanol standard at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the sample.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the furanmethanol sample and dissolve it in a precise volume of the solvent to achieve a concentration within the calibration range. For complex matrices, a pre-extraction step may be necessary.[5]
-
-
GC Instrument Setup:
-
Analysis:
-
Inject the calibration standards, starting with the lowest concentration, to establish a calibration curve.
-
Inject the prepared sample solution.
-
Inject a solvent blank to check for interferences.
-
-
Data Analysis:
-
Identify the furanmethanol peak in the chromatogram based on its retention time, confirmed by the standard.
-
Integrate the peak areas of the furanmethanol in both the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of furanmethanol in the sample by interpolating its peak area on the calibration curve. The purity can then be calculated based on the initial sample weight.
-
Causality Behind Experimental Choices: The choice of a non-polar stationary phase like HP-5MS is suitable for the separation of moderately polar compounds like furanmethanol. The temperature program allows for the efficient elution of furanmethanol while separating it from potential lower and higher boiling point impurities. The FID is a robust and sensitive detector for organic compounds.
Visualization: GC Analysis Workflow
Caption: Workflow for quantitative GC analysis of furanmethanol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique to GC, particularly useful for the analysis of less volatile or thermally labile compounds.[3] It separates components based on their interactions with a solid stationary phase and a liquid mobile phase.
Principle of Operation: A liquid sample is injected into a high-pressure stream of a liquid mobile phase. The mobile phase carries the sample through a column packed with a stationary phase. The separation occurs based on the analyte's polarity, size, or charge. A detector, such as a UV-Vis or Diode Array Detector (DAD), is used for detection.
Protocol: Purity Assessment of Furanmethanol by HPLC-UV
Objective: To determine the purity of a furanmethanol sample and quantify non-volatile impurities.
Instrumentation and Materials:
-
HPLC system with a UV/Vis or DAD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Furanmethanol standard (analytical grade)
-
Volumetric flasks, syringes, and filters
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of furanmethanol standard (e.g., 1000 µg/mL) in the initial mobile phase composition.
-
Prepare calibration standards through serial dilution.
-
Prepare the sample by dissolving a known amount in the initial mobile phase composition to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrument Setup:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient elution is often preferred. A typical gradient could be:
-
Start with 85% Water / 15% Acetonitrile.
-
Linearly increase to 100% Acetonitrile over 10 minutes.[9]
-
-
Column Temperature: 25 °C[9]
-
Detection Wavelength: 220 nm (furanmethanol has a UV absorbance maximum around this wavelength)
-
Injection Volume: 10 µL[9]
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample.
-
Inject a blank (initial mobile phase).
-
-
Data Analysis:
-
Identify and integrate the furanmethanol peak.
-
Construct a calibration curve and determine the concentration of furanmethanol in the sample.
-
Assess the presence of other peaks, which may indicate impurities.
-
Causality Behind Experimental Choices: A C18 column is a versatile reversed-phase column suitable for separating compounds of moderate polarity like furanmethanol. Gradient elution allows for the separation of a wider range of impurities with varying polarities. UV detection at 220 nm provides good sensitivity for the furan ring system.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of furanmethanol.[3] The combination of these techniques allows for unambiguous identification and structural confirmation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] Both ¹H and ¹³C NMR are crucial for the structural confirmation of furanmethanol.
Principle of Operation: NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb radiofrequency energy at specific frequencies. These frequencies (chemical shifts) are highly dependent on the local electronic environment of the nucleus, providing information about the connectivity of atoms.
Protocol: ¹H and ¹³C NMR Analysis of Furanmethanol
Objective: To confirm the chemical structure of furanmethanol.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Furanmethanol sample
-
Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the furanmethanol sample in 0.5-0.7 mL of deuterated solvent in an NMR tube.[10]
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for homogeneity.[10]
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum (proton-decoupled).
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
¹H NMR Spectrum Interpretation:
-
Chemical Shift (δ): Identify the signals corresponding to the different protons in the molecule.
-
Integration: Determine the relative number of protons for each signal.
-
Multiplicity (Splitting Pattern): Analyze the splitting of signals to deduce the number of neighboring protons.
-
-
¹³C NMR Spectrum Interpretation:
-
Identify the signals corresponding to the different carbon atoms in the molecule based on their chemical shifts.
-
-
Expected Spectroscopic Data for Furanmethanol:
| Technique | Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | H at C5 | ~7.37 | Doublet of doublets |
| H at C3 | ~6.31 | Doublet of doublets | |
| H at C4 | ~6.26 | Doublet of doublets | |
| -CH₂- | ~4.54 | Singlet | |
| -OH | Variable | Singlet (broad) | |
| ¹³C NMR | C at C2 | ~155 | |
| C at C5 | ~142 | ||
| C at C3 | ~110 | ||
| C at C4 | ~107 | ||
| -CH₂- | ~57 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data referenced from multiple sources.[4][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3][10]
Principle of Operation: FTIR measures the absorption of infrared radiation by a sample. Different chemical bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Protocol: Functional Group Analysis by FTIR
Objective: To identify the characteristic functional groups of furanmethanol.
Instrumentation and Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Furanmethanol sample
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract from the sample spectrum.[10]
-
Sample Spectrum: Place a small drop of the liquid furanmethanol sample directly onto the ATR crystal.
-
Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.
Expected FTIR Absorption Bands for Furanmethanol:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3120 | C-H stretch | Aromatic (furan ring) |
| ~2920, 2870 | C-H stretch | Methylene (-CH₂-) |
| ~1500, 1450 | C=C stretch | Aromatic (furan ring) |
| ~1010 | C-O stretch | Primary alcohol |
Note: Peak positions are approximate. Data referenced from NIST Chemistry WebBook.[12][13]
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the thermal stability, decomposition profile, and polymerization behavior of furanmethanol.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about thermal stability and decomposition temperatures.
Principle of Operation: A sample is placed on a high-precision balance within a furnace. The temperature is ramped at a controlled rate, and the mass loss due to decomposition or volatilization is continuously monitored.
Protocol: Thermal Stability Assessment by TGA
Objective: To determine the thermal decomposition profile of furanmethanol and its polymers.
Instrumentation and Materials:
-
Thermogravimetric Analyzer
-
Furanmethanol sample
-
Nitrogen or air for purge gas
Procedure:
-
Instrument Calibration: Ensure the instrument is calibrated for mass and temperature.
-
Sample Loading: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into the TGA pan.
-
TGA Run:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[14]
-
-
Data Analysis:
-
Plot the mass (%) versus temperature.
-
Determine the onset temperature of decomposition and the temperatures at which major mass loss events occur. The derivative of the TGA curve (DTG) can help identify the temperatures of maximum decomposition rates.[14]
-
Expected Results: For polyfurfuryl alcohol (PFA), the major decomposition of the furan ring and methylene bridges occurs at approximately 415 °C.[14] The thermal stability of furanmethanol itself is lower, and it will volatilize before significant decomposition. TGA is more commonly used to study the thermal properties of furanmethanol-based polymers.[14][15]
Visualization: Integrated Analytical Approach
Caption: An integrated approach for the complete characterization of furanmethanol.
Quality Assurance and Control
For reliable and reproducible results, a robust quality assurance program is essential. This includes:
-
Instrument Calibration: Regular calibration of analytical instruments using certified reference materials.[3]
-
Method Validation: Validation of analytical methods for accuracy, precision, linearity, and sensitivity.
-
System Suitability: Performing system suitability tests before each analytical run to ensure the system is performing optimally.
-
Use of Controls: Analyzing quality control samples with known concentrations alongside unknown samples to monitor the performance of the analytical process.[3]
Conclusion
The comprehensive characterization of furanmethanol is critical for its effective use in research and industry. A multi-faceted analytical approach, combining chromatographic, spectroscopic, and thermal techniques, provides a complete profile of the material. The protocols and guidelines presented in this application note offer a robust framework for researchers and scientists to achieve accurate and reliable characterization of furanmethanol, ensuring its quality and suitability for downstream applications.
References
- Yino Blog. (2026, January 8). How to detect the content of Green Chemical Furfuryl Alcohol in a sample?. Yino.
- BenchChem. (n.d.). Spectroscopic and Synthetic Insights into 2-Furanmethanol, 5-(aminomethyl)-: A Technical Guide. BenchChem.
- Applied Technical Services. (n.d.). Furfuryl Alcohol Analysis.
- ChemicalBook. (n.d.). Furfuryl alcohol(98-00-0) 1H NMR spectrum. ChemicalBook.
- Goliszek, M., et al. (n.d.). Investigation on the low-temperature transformations of poly(furfuryl alcohol) deposited on MCM-41.
- ResearchGate. (n.d.). A general scheme describing furfuryl alcohol polymerization.
- Cai, C., et al. (2022). The Distribution and Polymerization Mechanism of Polyfurfuryl Alcohol (PFA)
- ResearchGate. (n.d.). ¹³C NMR spectra of a furfural, b furfuryl alcohol, c levulinic acid, d....
- NIOSH. (1994). furfuryl alcohol 2505. CDC.
- E3S Web of Conferences. (n.d.). Improvement of the gas chromatographic method for diagnosing developing defects in oil-filled electrical equipment based on the analysis of furan compounds. E3S Web of Conferences.
- MDPI. (2020, February 24).
- SpectraBase. (n.d.). furfuryl alcohol, p-methylcarbanilate (ester) - Optional[1H NMR] - Spectrum. SpectraBase.
- PubChem. (n.d.). Furfuryl Alcohol | C5H6O2 | CID 7361. PubChem.
- OSHA. (1988, June). FURFURAL Method no.: 72. OSHA.
- Google Patents. (n.d.). CN104142372A - Method for detecting furfuryl alcohol content in furfural biological hydrogenation reaction liquid.
- Sigma-Aldrich. (n.d.). Furfuryl alcohol analytical standard 98-00-0. Sigma-Aldrich.
- NIH. (n.d.).
- ScienceDirect. (2025, August 5).
- IOP Publishing. (2020, November 19). Synthesis, Chemical Resistance and Thermal Behavior of Polyfurfural Alcohol. IOP Publishing.
- SKC Inc. (n.d.). SKC OSHA / NIOSH Sampling Guide for Furfuryl alcohol. SKC Inc.
- ResearchGate. (n.d.). NMR spectra of furfuryl alcohol.
- ResearchGate. (2022, September). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry.
- ASTM. (2024, January 5).
- ACS Publications. (n.d.). Carbon-13 NMR study of curing in furfuryl alcohol resins.
- BenchChem. (n.d.). Spectroscopic and Analytical Profile of (5-Octylfuran-2-YL)methanol: A Technical Guide. BenchChem.
- S4Science. (n.d.).
- MDPI. (2023, March 31).
- ScienceDirect. (n.d.). Chemical constitution of polyfurfuryl alcohol investigated by FTIR and Resonant Raman spectroscopy. ScienceDirect.
- NIH. (n.d.).
- PubMed. (2006, August 3). Combined Raman spectroscopic and theoretical investigation of fundamental vibrational bands of furfuryl alcohol (2-furanmethanol). PubMed.
- Google Patents. (n.d.). CN103105395A - Determination method of furfuryl alcohol content in no-bake furan resin for casting.
- NIST. (n.d.). 2-Furanmethanol. NIST WebBook.
- NIST. (n.d.). 2-Furanmethanol. NIST WebBook.
- NIST. (n.d.). 2-Furanmethanol. NIST WebBook.
- BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. BenchChem.
- TTB. (n.d.). Determination of Furan in Alcoholic Beverages. TTB.
- Ataman Kimya. (n.d.). 2-FURANMETHANOL.
- ResearchGate. (n.d.). 2-furanmethanol furfuryl alcohol, with atom numbering.
- SIELC Technologies. (2018, February 16). Furfuryl alcohol. SIELC Technologies.
- NIST. (n.d.). 2-Furanmethanol. NIST WebBook.
- Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu.
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Application Note: Quantitative Analysis of Furanmethanol Derivatives in Food and Pharmaceutical Matrices by HPLC-MS/MS
Introduction and Significance
Furanmethanol derivatives, such as 5-hydroxymethylfurfural (5-HMF) and furfuryl alcohol (2-furylmethanol), are organic compounds that form during the heat treatment of foods and pharmaceuticals, primarily through the Maillard reaction and caramelization processes.[1] While they contribute to the flavor and color of many processed goods, their presence is also a critical quality and safety parameter. 5-HMF is a well-established indicator of heat damage in products like honey, fruit juices, and milk.[2] Furthermore, toxicological studies have raised concerns about the potential health risks associated with high intake of these compounds, making their accurate quantification a regulatory and public health priority.[3][4]
This application note provides a detailed, robust, and validated protocol for the simultaneous quantification of key furanmethanol derivatives using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is designed for researchers, quality control scientists, and drug development professionals who require a sensitive, selective, and reliable analytical solution.
Principle of the Method
This method leverages the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[5][6]
-
Chromatography: A reversed-phase C18 column is used to separate the target analytes from complex sample matrices. A gradient elution with a mobile phase consisting of water and methanol, both modified with formic acid, ensures sharp peak shapes and efficient separation.
-
Ionization: Electrospray Ionization (ESI) in positive mode is employed. The acidic mobile phase facilitates the protonation of the furanmethanol derivatives, forming precursor ions (e.g., [M+H]⁺) suitable for mass spectrometric analysis.[7][8]
-
Detection: The tandem mass spectrometer isolates the protonated precursor ion, subjects it to collision-induced dissociation (CID), and monitors specific, high-abundance product ions.[6] This two-stage mass filtering (precursor ion → product ion) provides exceptional selectivity, minimizing interferences from the sample matrix and ensuring accurate quantification even at trace levels.[9]
Experimental Protocol
Reagents and Materials
-
Standards: Certified reference standards of 5-Hydroxymethylfurfural (5-HMF) and Furfuryl Alcohol (2-FOL).
-
Internal Standard (IS): Isotope-labeled 5-Hydroxymethylfurfural-d2 (5-HMF-d2) or a structurally similar compound with distinct retention time and mass.
-
Solvents: HPLC-grade or LC-MS grade Methanol and Acetonitrile.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Additives: Formic acid (LC-MS grade, ~99%).
-
Sample Preparation: 0.22 µm syringe filters (PTFE or equivalent).[10] Solid Phase Extraction (SPE) C18 cartridges (if required for complex matrices).
Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar furan derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic solvent for analyte elution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-7 min: 95% B; 7.1-9 min: 5% B | A gradient is essential to elute analytes with sharp peaks and clean the column of late-eluting matrix components. |
| Injection Volume | 5 µL | Small volume minimizes column overload and peak distortion. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Furanmethanol derivatives readily form [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150 °C | Aids in desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 °C | Ensures efficient solvent evaporation from droplets. |
| Nebulizer Gas | Nitrogen, 3 L/min | Assists in aerosol formation.[11] |
| Drying Gas | Nitrogen, 10 L/min | Facilitates desolvation of the ESI droplets.[11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification.[12] |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 5-HMF | 127.0 | 109.0 | 50 | 15 | Quantifier (loss of H₂O)[9][12] |
| 127.0 | 81.0 | 50 | 20 | Qualifier (further fragmentation) | |
| 2-FOL | 99.1 | 81.1 | 50 | 12 | Quantifier (loss of H₂O) |
| 99.1 | 53.1 | 50 | 18 | Qualifier (ring opening) | |
| 5-HMF-d2 (IS) | 129.0 | 111.0 | 50 | 15 | Internal Standard Quantifier |
Note: Collision energies are instrument-dependent and require optimization.[6]
Workflow Overviews
Caption: General sample preparation protocol for furanmethanol analysis.
Caption: High-level overview of the instrumental analysis process.
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare individual stock solutions of 5-HMF, 2-FOL, and the internal standard (IS) in methanol at 1 mg/mL.[3] Store at -20°C.
-
Create a mixed working stock solution containing all analytes by diluting the primary stocks in the initial mobile phase composition (95:5 Water:Methanol).
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the working stock.[5] Add a constant concentration of IS to each standard.
-
-
Sample Preparation (General Method):
-
Accurately weigh 1.0 g (solid) or pipette 1.0 mL (liquid) of the homogenized sample into a centrifuge tube.
-
Add a known amount of internal standard.
-
Add 9.0 mL of a suitable extraction solvent (e.g., ultrapure water for aqueous samples, 50:50 acetonitrile/water for oily matrices).[13][14]
-
Vortex or homogenize thoroughly for 1 minute to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes to pellet solids.
-
Draw the supernatant and filter it through a 0.22 µm syringe filter directly into an autosampler vial.[10]
-
For highly complex matrices, an additional Solid Phase Extraction (SPE) cleanup step may be necessary.[2][9]
-
-
Analysis:
-
Set up the HPLC-MS/MS system with the conditions specified in Tables 1, 2, and 3.
-
Equilibrate the column with the initial mobile phase conditions for at least 10 minutes or until a stable baseline is achieved.
-
Create a sequence including a blank, the calibration curve standards, quality control (QC) samples, and the unknown samples.
-
Inject the samples and acquire data.
-
Data Analysis and System Suitability
-
Quantification: Identify and integrate the chromatographic peaks for each analyte's quantifier and qualifier MRM transitions.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the standards. Apply a linear regression with a weighting of 1/x. The correlation coefficient (r²) should be >0.99.
-
Concentration Calculation: Calculate the concentration of each analyte in the unknown samples using the regression equation from the calibration curve.
-
Method Validation: The method should be validated according to established guidelines (e.g., FDA, ICH) to demonstrate its suitability for its intended purpose.[15][16] Key validation parameters include accuracy, precision, selectivity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[17][18]
| Parameter | Acceptance Criterion | Purpose |
| Calibration Curve (r²) | ≥ 0.995 | Ensures a linear and predictable response across the quantification range. |
| Qualifier Ion Ratio | Within ±20% of the average ratio from standards | Confirms the identity of the analyte and absence of co-eluting interferences. |
| QC Sample Accuracy | Within 85-115% of the nominal value | Verifies the accuracy of the calibration for each analytical batch. |
| Precision (RSD%) | ≤ 15% for replicate injections | Demonstrates the reproducibility of the analytical system.[19] |
Conclusion
This application note details a highly selective and sensitive HPLC-MS/MS method for the routine quantification of 5-HMF and furfuryl alcohol. The use of a robust chromatographic separation combined with specific MRM detection provides a reliable analytical tool for quality control in the food and pharmaceutical industries. The protocol is designed to be a comprehensive starting point, and users are encouraged to perform instrument-specific optimization and full method validation to ensure compliance with all regulatory and quality standards.[15]
References
-
Al-Amin, M., et al. (2015). Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone. PubMed Central. Available at: [Link]
-
EA Technology. (2021). Furanic Compound Analysis and its relation to paper Insulation Ageing. EA Technology. Available at: [Link]
-
YL Instrument Co., Ltd. (n.d.). Analysis of Furanic Compounds in Transformer Oil (Insulating Oil) by YL9100 Plus HPLC According to ASTM D5837. YL Instrument Co., Ltd. Available at: [Link]
-
Musharraf, S. G., et al. (2015). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Longdom Publishing. Available at: [Link]
-
Wibowo, S., et al. (2022). The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB. RSC Publishing. Available at: [Link]
-
Delgado-Andrade, C., et al. (2008). Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. Journal of Chromatography A. Available at: [Link]
-
Ali, A., et al. (2015). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Longdom Publishing. Available at: [Link]
-
Mahato, A., & Vyas, S. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Agilent Technologies. Available at: [Link]
-
Wu, Z. J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Agilent Technologies. (n.d.). Rapid Determination of Hydroxymethylfurfural in Foods Using Liquid Chromatography-Mass Spectrometry. Agilent. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Available at: [Link]
-
Nakajima, K. (n.d.). ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil. Shimadzu. Available at: [Link]
-
NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. Available at: [Link]
-
Ali, A., et al. (2015). Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. ResearchGate. Available at: [Link]
-
Osiecka, J., et al. (2024). Parameters of the chosen MRM transitions. ResearchGate. Available at: [Link]
-
Clavijo, C., et al. (2020). Fast Detection of 5-Hydroxymethylfurfural in Dulce de Leche by SPE-LC–MS. ResearchGate. Available at: [Link]
-
DANAK. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Danish Accreditation Fund. Available at: [Link]
-
Chen, Y.-T., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Huynh-Ba, K. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. ResearchGate. Available at: [Link]
-
Fenn, J. B., et al. (1990). Electrospray Ionization for Mass Spectrometry. Science. Available at: [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available at: [Link]
-
Chen, Y.-T., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. Available at: [Link]
-
Chen, Y.-T., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
APHL. (2024). Verification and Validation Toolkit - Quantitative Assays. Association of Public Health Laboratories. Available at: [Link]
-
Lin, Y.-S., & Tsai, C.-J. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Cvetkovikj, A., et al. (2021). Simultaneous Determination of Acrylamide and Hydroxymethylfurfural in Extruded Products by LC-MS/MS Method. MDPI. Available at: [Link]
-
Morena, A., et al. (2018). Determination of furan and furan derivatives in baby food. Food Control. Available at: [Link]
-
U.S. Food and Drug Administration. (2000). Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed. FDA. Available at: [Link]
-
U.S. Food and Drug Administration. (2017). Guidance for Industry: Regulatory Framework for Substances Intended for Use in Human Food or Animal Food on the Basis of the Generally Recognized as Safe (GRAS) Provision. FDA. Available at: [Link]
-
Shimadzu. (n.d.). ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural) in Transformer Insulation Oil. Shimadzu. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Determining the Regulatory Status of Components of a Food Contact Material. FDA. Available at: [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of 5-[(Methylamino)methyl]-2-furanmethanol for Structural Elucidation
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 5-[(Methylamino)methyl]-2-furanmethanol using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers, scientists, and professionals in drug development, this document details the causality behind experimental choices and outlines self-validating protocols for acquiring and interpreting high-resolution 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra. The methodologies described herein are grounded in fundamental NMR principles to ensure technical accuracy and generate a complete and unambiguous structural assignment of the title compound.
Introduction: The Significance of Structural Verification
This compound is a substituted furan derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science. The furan scaffold is a key structural motif in numerous pharmaceuticals and natural products. Accurate and unambiguous structural characterization is a cornerstone of chemical research and drug development, ensuring compound identity, purity, and providing the foundational data for understanding structure-activity relationships (SAR).
NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note presents a systematic approach to leveraging a combination of NMR experiments to fully characterize this compound.
Foundational Principles: A Multi-Experiment Approach
-
¹H NMR: Provides information on the number and chemical environment of protons. Integration reveals the relative ratios of protons, while coupling patterns (J-coupling) elucidate connectivity between adjacent protons.
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule. Chemical shifts are indicative of the carbon's functional group and hybridization state.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, which are not directly observed in some DEPT experiments.[2][3][4] This is crucial for assigning carbon signals definitively.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that maps correlations between J-coupled protons, typically those separated by two or three bonds.[5][6][7] This is instrumental in identifying spin systems and tracing proton connectivity throughout the molecular skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).[8][9][10][11] This is the primary tool for assigning carbon signals based on their attached, and usually pre-assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[11][12][13][14] HMBC is critical for piecing together different molecular fragments and for identifying connections to quaternary carbons.
The logical flow of these experiments provides a cross-validating web of data, ensuring high confidence in the final structural assignment.
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocols
Sample Preparation: The Foundation of Quality Data
High-quality data begins with meticulous sample preparation. The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[15]
Materials:
-
This compound (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D experiments)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool
Protocol:
-
Solvent Selection: The choice of solvent is critical. DMSO-d₆ is a good starting point due to its excellent solvating power for polar molecules containing hydroxyl and amine groups. CDCl₃ can also be used, but exchangeable protons (-OH, -NH) may show broad signals or not be observed. D₂O is an option if the compound is water-soluble; however, the -OH and -NH protons will exchange with deuterium and become invisible in the ¹H spectrum.
-
Dissolution: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[16][17] Mix thoroughly to ensure complete dissolution.
-
Filtration: To remove any suspended particles that can interfere with the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Labeling: Clearly label the NMR tube with the compound identifier.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.
Caption: Experimental workflow from sample to structure.
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., 'zg30')[18]
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3-4 seconds[19]
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 16-32
-
Temperature: 298 K (25 °C)
¹³C{¹H} NMR Acquisition (Proton Decoupled):
-
Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')[18]
-
Spectral Width: -10 to 180 ppm
-
Acquisition Time: 1-2 seconds[19]
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)
-
Temperature: 298 K (25 °C)
DEPT-135 Acquisition:
-
Pulse Program: Standard DEPT-135 sequence
-
Key Feature: CH₃/CH signals appear positive, CH₂ signals appear negative, and quaternary carbons are absent.[2][3][20]
-
Other parameters are similar to the ¹³C experiment.
2D COSY Acquisition:
-
Pulse Program: Standard COSY (e.g., 'cosygpqf')
-
Spectral Width (F1 and F2): Same as ¹H NMR
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
2D HSQC Acquisition:
-
Pulse Program: Standard edited HSQC (e.g., 'hsqcedetgpsisp2.3')
-
Spectral Width (F2 - ¹H): Same as ¹H NMR
-
Spectral Width (F1 - ¹³C): Same as ¹³C NMR
-
Key Feature: Provides phase information to distinguish CH/CH₃ from CH₂ signals.[11]
2D HMBC Acquisition:
-
Pulse Program: Standard HMBC (e.g., 'hmbcgplpndqf')
-
Key Parameter: Optimized for a long-range coupling constant (ⁿJCH) of 8-10 Hz to observe 2- and 3-bond correlations.[13]
-
Spectral widths are identical to the HSQC experiment.
Predicted Spectral Data and Interpretation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on established chemical shift principles for furan derivatives and related structures.[21][22][23]
| Atom Label | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) | DEPT-135 | Key 2D Correlations (Proton) |
| H3 | ~6.2-6.4 | d | C3 ~108-112 | CH (+) | COSY: H4; HMBC: C2, C4, C5 |
| H4 | ~6.1-6.3 | d | C4 ~107-111 | CH (+) | COSY: H3; HMBC: C2, C3, C5 |
| -CH₂OH | ~4.5-4.7 | s | -CH₂OH ~56-60 | CH₂ (-) | HMBC: C2, C3 |
| -CH₂NH- | ~3.7-3.9 | s | -CH₂NH- ~45-50 | CH₂ (-) | HMBC: C4, C5, -NCH₃ |
| -NHCH₃ | ~2.3-2.5 | s | -NCH₃ ~33-37 | CH₃ (+) | HMBC: -CH₂NH- |
| -OH | Variable (Broad s) | s | - | - | - |
| -NH- | Variable (Broad s) | s | - | - | - |
| C2 | - | - | C2 ~155-160 | C (absent) | - |
| C5 | - | - | C5 ~150-155 | C (absent) | - |
Interpretation Strategy:
-
Assign Protons: Use the ¹H spectrum to identify the furan protons (H3, H4), the two methylene groups (-CH₂OH, -CH₂NH-), and the methyl group (-NCH₃). The furan protons will appear as doublets due to coupling to each other.
-
Confirm Proton Connectivity (COSY): The COSY spectrum should show a clear cross-peak between H3 and H4, confirming their adjacent relationship on the furan ring.[24]
-
Assign Carbons (HSQC): Use the HSQC spectrum to correlate each proton signal to its directly attached carbon. For example, the proton signal at ~6.2-6.4 ppm will correlate to the carbon signal at ~108-112 ppm, definitively assigning both H3 and C3.[8]
-
Confirm Carbon Types (DEPT): The DEPT-135 spectrum will validate the HSQC assignments. The signals for C3, C4, and -NCH₃ will be positive (CH/CH₃), while the signals for -CH₂OH and -CH₂NH- will be negative (CH₂). The quaternary furan carbons (C2, C5) will be absent.[25]
-
Assemble the Structure (HMBC): The HMBC spectrum provides the final and most crucial connections.[12]
-
The -CH₂OH protons (~4.5 ppm) should show a correlation to the quaternary carbon C2 (~155 ppm), confirming its position.
-
The -CH₂NH- protons (~3.7 ppm) should show a correlation to the quaternary carbon C5 (~150 ppm), confirming its position.
-
The furan proton H3 should show long-range correlations to C2 and C5.
-
The methyl protons (-NCH₃) should show a correlation to the methylene carbon (-CH₂NH-), confirming the methylamino group structure.
-
Conclusion
The integrated application of 1D and 2D NMR spectroscopy provides an unambiguous and robust method for the complete structural elucidation of this compound. By systematically applying the protocols and interpretation strategies outlined in this guide, researchers can confidently verify the molecular structure of this compound and related furan derivatives. This rigorous characterization is an indispensable step in quality control, regulatory submission, and further research and development activities.
References
-
The Journal of Organic Chemistry. ACS Publications. [Link][26][27][28][29][30]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link][2][25]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link][16]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link][5]
-
Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link][24]
-
JoVE. (2024). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link][8]
-
University of California, Davis. (2023). Small molecule NMR sample preparation. [Link][17]
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Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link][6]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link][9]
-
Wikipedia. (2024). Heteronuclear single quantum coherence spectroscopy. [Link][31]
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Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link][3]
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Columbia University. (n.d.). COSY - NMR Core Facility. [Link][7]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link][11]
-
Chemistry For Everyone. (2025). What Is HMBC NMR? - Chemistry For Everyone. YouTube. [Link][12]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link][13]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link][4]
-
University of Cambridge. (n.d.). NMR Sample Preparation. [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link][19]
-
JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link][20]
-
Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link][21]
-
University of Regensburg. (n.d.). NMR spectroscopy. [Link][22]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link][15]
-
Bernstein, H. J., Schneider, W. G., & Pople, J. A. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 34(11), 1545-1557. [Link][23]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-[(Methylamino)methyl]-2-furanmethanol
Welcome to the technical support center for the synthesis of 5-[(Methylamino)methyl]-2-furanmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the yield and purity of this valuable intermediate. As your partner in scientific advancement, we aim to equip you with the knowledge to navigate the intricacies of this synthesis with confidence.
Introduction to the Synthesis
This compound is a key building block in the synthesis of various pharmaceuticals, most notably as an intermediate for the H₂-receptor antagonist Ranitidine.[1] The most common and efficient synthetic route is the reductive amination of 5-hydroxymethylfurfural (HMF) with methylamine. This process involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.
The overall reaction is sensitive to a variety of parameters, and achieving high yield and purity requires careful control of the experimental conditions. This guide will walk you through common challenges and provide solutions grounded in chemical principles.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Low Product Yield
Question: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
1. Suboptimal Reaction Conditions:
-
Causality: The reductive amination of HMF is a delicate balance between the rate of imine formation and its subsequent reduction, alongside potential side reactions. Temperature, pressure, and reaction time are critical parameters that influence these rates. Conditions that are too harsh can lead to the degradation of HMF and the product, while conditions that are too mild may result in incomplete conversion.
-
Solutions:
-
Temperature: The optimal temperature range is typically between 60°C and 100°C.[2][3] Lower temperatures can slow down the reaction, while higher temperatures can promote the formation of humins and other degradation products from HMF.[4]
-
Hydrogen Pressure: A hydrogen pressure of 4 to 10 bar is generally effective.[2][5] Higher pressures can sometimes lead to over-reduction of the furan ring or the hydroxymethyl group.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts.
-
2. Catalyst Inefficiency or Deactivation:
-
Causality: The catalyst is the heart of the reductive amination. Its activity and stability are paramount. Deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the starting materials or solvent can adsorb to the catalyst's active sites, blocking them.
-
Sintering: At high temperatures, the metal nanoparticles of the catalyst can agglomerate, reducing the active surface area.
-
Leaching: The active metal may dissolve into the reaction mixture.
-
Fouling: Polymeric byproducts (humins) can deposit on the catalyst surface, blocking access to the active sites.[4]
-
-
Solutions:
-
Catalyst Choice: Non-noble metal catalysts like cobalt nanoparticles on a carbon support (Co@C) or nickel on a support like SBA-15 have shown high activity and selectivity.[2][6] Iridium-based catalysts have also been reported to be highly efficient.[3]
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. Typically, a higher catalyst loading can increase the reaction rate, but beyond a certain point, it may not significantly improve the yield and becomes less cost-effective.
-
Catalyst Handling: Handle the catalyst under an inert atmosphere to prevent oxidation of the active metal.
-
Regeneration: Some catalysts can be regenerated. For example, coked catalysts can sometimes be regenerated by calcination to burn off the carbonaceous deposits, followed by reduction.
-
3. Formation of Side Products:
-
Causality: The presence of multiple reactive functional groups in HMF and the product can lead to a variety of side reactions.
-
Common Side Products:
-
Over-reduction products: Reduction of the furan ring or the hydroxymethyl group.
-
Secondary amine formation: The product, a secondary amine, can react with another molecule of HMF to form a tertiary amine.
-
Humins: Acid-catalyzed polymerization of HMF.[4]
-
-
Solutions:
-
Control of Stoichiometry: Using a slight excess of methylamine (e.g., 1.2 equivalents) can help to drive the reaction towards the desired product and minimize the formation of tertiary amines.[3]
-
Solvent Choice: Protic solvents like methanol or ethanol can facilitate the reaction.[7] 2-Methyltetrahydrofuran (2-MeTHF) has also been used effectively.[3]
-
pH Control: Maintaining a neutral or slightly acidic pH can help to minimize the formation of humins.
-
Workflow for Troubleshooting Low Yield
Product Purity Issues
Question: My final product is showing significant impurities after synthesis. What are the likely impurities and how can I effectively purify my product?
Answer: Achieving high purity is critical, especially for pharmaceutical applications. Understanding the potential impurities is the first step towards effective purification.
1. Identification of Impurities:
-
Common Impurities:
-
Unreacted 5-HMF: Can be detected by its characteristic aldehyde signals in NMR and its molecular ion peak in MS.
-
Tertiary Amine Byproduct: Formed from the reaction of the product with another molecule of HMF. This will have a higher molecular weight.
-
Over-reduction Products: Such as (5-methylfuran-2-yl)methanol or tetrahydrofuran derivatives. These can be identified by the absence of the double bonds in the furan ring in NMR.
-
Humins: Insoluble, dark-colored polymeric materials.[4]
-
-
Analytical Techniques:
-
GC-MS: An excellent technique for identifying volatile impurities.[8]
-
HPLC: Useful for both qualitative and quantitative analysis of purity. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is often effective.[9][10]
-
NMR (¹H and ¹³C): Provides detailed structural information to confirm the product and identify impurities.
-
2. Purification Strategies:
-
Causality: The choice of purification method depends on the nature of the impurities and the scale of the synthesis. The polarity of the target compound and its impurities will dictate the appropriate chromatographic conditions or the feasibility of distillation.
-
Recommended Methods:
-
Vacuum Distillation: this compound is a relatively high-boiling liquid. Purification by vacuum distillation can be effective for removing less volatile impurities like humins and some higher molecular weight byproducts. The boiling point of the closely related 5-((dimethylamino)methyl)furan-2-yl)methanol is reported to be 92-96°C at 0.2-0.5 mmHg, which can serve as an estimate.[1]
-
Column Chromatography: Silica gel chromatography is a common method for purifying polar organic compounds. However, the acidic nature of silica gel can sometimes cause degradation of furan derivatives.
-
Solvent System: A gradient of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol) is a good starting point.
-
Tailing Reduction: To minimize peak tailing of the basic amine product, a small amount of a base like triethylamine (0.1-1%) can be added to the eluent.[11]
-
-
Preparative HPLC: For achieving very high purity, preparative reverse-phase HPLC can be employed.[9]
-
Purification Workflow
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the reductive amination of HMF with methylamine?
A1: The reaction proceeds in two main steps:
-
Imine Formation: The nitrogen of methylamine, a nucleophile, attacks the electrophilic carbonyl carbon of HMF. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate. This step is reversible.
-
Reduction: The imine is then reduced to the final secondary amine product, this compound. This step is irreversible and drives the reaction to completion. The reduction is catalyzed by a heterogeneous catalyst with a hydrogen source.
Q2: Are there any specific safety precautions I should take when handling the reagents?
A2: Yes, both 5-HMF and methylamine require careful handling.
-
5-Hydroxymethylfurfural (HMF): Can cause skin and eye irritation. It is advisable to wear gloves and safety glasses.[12]
-
Methylamine (40% solution): Is highly flammable, corrosive, and toxic if inhaled or swallowed. It can cause severe skin and eye burns.[13][14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have an eyewash station and safety shower readily accessible.
Q3: How can I monitor the progress of the reaction?
A3:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the HMF starting material and the appearance of the more polar amine product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more detailed information, allowing you to track the formation of the product and any volatile byproducts over time.[8]
-
High-Performance Liquid Chromatography (HPLC): Can also be used to monitor the reaction progress and quantify the components of the reaction mixture.[9][10]
Q4: What are the expected NMR and MS characteristics of the final product?
-
¹H NMR: Expect signals for the furan ring protons (around 6-7 ppm), the hydroxymethyl group (a singlet around 4.5 ppm), the methylamino group (a singlet for the methyl protons around 2.4 ppm and a broad singlet for the NH proton), and the methylene group adjacent to the nitrogen (a singlet around 3.7 ppm).
-
¹³C NMR: Expect signals for the furan ring carbons (in the aromatic region), the hydroxymethyl carbon (around 57 ppm), the methylamino carbon (around 35 ppm), and the methylene carbon adjacent to the nitrogen (around 45 ppm).
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 141.17. Common fragmentation patterns would involve the loss of the hydroxymethyl group or cleavage of the C-N bond.
Experimental Protocols
General Protocol for Reductive Amination
This is a representative protocol and may require optimization for your specific setup.
-
Reactor Setup: To a stirred autoclave or a high-pressure reactor, add 5-hydroxymethylfurfural (1.0 eq.), the catalyst (e.g., 5 mol% Co@C), and the solvent (e.g., methanol or 2-MeTHF).
-
Reagent Addition: Add a solution of methylamine (1.2 eq.) in the same solvent.
-
Reaction: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 4 bar). Heat the reaction mixture to the target temperature (e.g., 60°C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the catalyst and wash it with the reaction solvent. The filtrate contains the crude product.
Data Presentation: Impact of Reaction Parameters
The following table provides a qualitative summary of the impact of key reaction parameters on the synthesis. Optimal conditions should be determined experimentally.
| Parameter | Effect on Yield | Rationale |
| Temperature | Increases to an optimum, then decreases | Higher temperatures increase reaction rate but also promote byproduct formation and HMF degradation.[4] |
| H₂ Pressure | Increases to an optimum, then may decrease | Sufficient pressure is needed for the reduction step, but excessive pressure can lead to over-reduction. |
| Methylamine Stoichiometry | A slight excess is beneficial | Drives the equilibrium towards imine formation and minimizes the formation of tertiary amines.[3] |
| Catalyst Loading | Increases yield up to a certain point | A higher catalyst concentration increases the number of active sites, but can become mass-transfer limited. |
Conclusion
The synthesis of this compound is a well-established yet nuanced process. By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot and optimize your reaction to achieve high yields and purity. This guide provides a solid foundation for your work, and we encourage you to use it as a starting point for your process development. For further assistance, please do not hesitate to reach out to our technical support team.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Solution 40%. Retrieved from [Link]
- Google Patents. (1987). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
-
SIELC Technologies. (2018). 5-((Dimethylamino)methyl)-2-furanmethanol. Retrieved from [Link]
- Google Patents. (1982). US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.
-
PubChem. (n.d.). 5-((Dimethylamino)methyl)-2-furanmethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of the reductive amination of HMF with methylamine in a.... Retrieved from [Link]
-
SpectraBase. (n.d.). (5-((dimethylamino)methyl)furan-2-yl)methanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Sugar Energy. (2025). How does 5-Hydroxymethylfurfural (HMF) interact with other chemical intermediates during downstream processing or formulation?. Retrieved from [Link]
-
ResearchGate. (2025). Conversion of 5-hydroxymethylfurfural to chemicals: A review of catalytic routes and product applications | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2024). Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. Retrieved from [Link]
-
PubMed. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst | Request PDF. Retrieved from [Link]
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Technical Support Center: Purification Challenges of Furanmethanol Compounds
Welcome to the Technical Support Center for the purification of furanmethanol compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. Furanmethanols, including the parent compound furfuryl alcohol, are versatile building blocks, but their inherent reactivity presents unique purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the integrity and purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: My purified furfuryl alcohol darkens over time. What is causing this discoloration and how can I prevent it?
A1: The darkening of furfuryl alcohol is a common issue stemming from its sensitivity to light, air, and residual acids, which can catalyze polymerization and degradation.[1][2] Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of colored byproducts.[2] To mitigate this:
-
Acid Removal: Ensure all acidic impurities are removed during the workup. A wash with a mild base like a saturated sodium bicarbonate solution is effective.[1]
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][3]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to shield the compound from light.[1]
-
Cold Storage: Store at reduced temperatures (e.g., 4°C) to significantly slow the rate of degradation.[1]
Q2: I'm observing significant product loss and the formation of a black, tarry substance during distillation. What's happening?
A2: This indicates thermal decomposition and/or acid-catalyzed polymerization. Furanmethanol compounds are notoriously unstable at elevated temperatures and in the presence of acid.[4][5] The combination of heat and any acidic residue can trigger rapid, exothermic polymerization, leading to the formation of insoluble, dark resins (polyfurfuryl alcohol).[6][7]
Q3: What are the most common impurities I should expect in my crude furanmethanol product?
A3: The impurity profile depends on the synthetic route. For instance, in the common synthesis from furfural, impurities can include unreacted furfural, byproducts from over-hydrogenation, and solvent residues.[1][8] Polymeric byproducts are also a frequent concern due to the compound's inherent instability.[1]
Q4: Can I use standard silica gel chromatography to purify my furanmethanol derivative?
A4: While possible, it's often challenging. The acidic nature of standard silica gel can cause streaking, tailing, and even on-column degradation of acid-sensitive furanmethanols.[3] It is often necessary to use a modified eluent containing a basic additive or to deactivate the silica gel prior to use.[3]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of furanmethanol compounds.
Issue 1: Polymerization During Purification
Symptoms:
-
Formation of a dark, viscous, or solid material during distillation or chromatography.
-
Significant loss of the desired product.
-
The reaction can be exothermic and sometimes proceed with explosive violence in the presence of strong acids.[9]
Root Cause Analysis: Furanmethanol compounds, particularly furfuryl alcohol, readily polymerize in the presence of acids and/or heat.[10][11] This acid-catalyzed polycondensation is a complex process that can lead to cross-linked, insoluble polymers.[12][13] Even trace amounts of acid can initiate this process, which is accelerated at higher temperatures.
Solutions & Protocols:
-
Alkaline Distillation: The addition of a small amount of a non-volatile alkali, such as sodium hydroxide, can effectively stabilize furfuryl alcohol during distillation by neutralizing any acidic impurities.[14]
-
Protocol: To 1000g of crude furfuryl alcohol, add a solution of 0.5 to 5 grams of sodium hydroxide dissolved in a minimal amount of water (e.g., 1-5 mL).[14] Distill the mixture. The initial few drops containing water should be discarded.[14] The resulting distillate will be lighter in color and more stable during storage.[14]
-
-
Vacuum Distillation: To minimize thermal stress, always purify furanmethanol compounds via vacuum distillation. Lowering the pressure significantly reduces the boiling point, thereby decreasing the likelihood of thermal degradation and polymerization.[3]
-
Stabilizer Addition: For storage and certain applications where polymerization is undesirable, chemical stabilizers can be added. Tetrahydrocaffeine has been shown to be an effective stabilizer against polymerization, even in the presence of acids.[15]
Workflow for Preventing Polymerization During Distillation:
Caption: Decision workflow for preventing polymerization during distillation.
Issue 2: Challenges in Chromatographic Purification
Symptoms:
-
Streaking or tailing of the compound on a silica gel column.[3]
-
Irreproducible retention times.[16]
-
Discoloration of the compound on the column.
-
Low recovery of the desired product.
Root Cause Analysis: The primary issue with using standard silica gel for the chromatography of many furanmethanol derivatives (especially those containing basic functional groups like amines) is the interaction between the basic compound and the acidic silanol groups on the silica surface.[3] This can lead to strong, sometimes irreversible, adsorption and on-column degradation.
Solutions & Protocols:
-
Modified Eluent: The most common and effective solution is to add a small amount of a basic modifier to the mobile phase.
-
Recommended Modifiers: Triethylamine (typically 0.1-1%) or ammonia in methanol are excellent choices for neutralizing the acidic sites on the silica gel.
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: These are good alternatives to silica gel for purifying basic compounds.[3]
-
Deactivated Silica Gel: Silica gel can be "deactivated" by pre-washing the packed column with a solution of triethylamine in a non-polar solvent, followed by the pure non-polar solvent.[3]
-
Reverse-Phase Chromatography: For less polar furanmethanol derivatives, reverse-phase chromatography (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a viable option.[3]
-
Troubleshooting Logic for Column Chromatography:
Caption: Troubleshooting logic for column chromatography issues.
Issue 3: Removal of Colored Impurities
Symptoms:
-
The purified product remains yellow or brown despite distillation or chromatography.
Root Cause Analysis: Colored impurities can be persistent and may co-elute or co-distill with the desired product. These are often small, conjugated molecules or early-stage polymerization products.
Solutions & Protocols:
-
Activated Carbon Treatment: Activated carbon is effective at adsorbing colored impurities.[17]
-
Protocol: Dissolve the impure furanmethanol compound in a suitable solvent (e.g., ethanol). Add activated carbon (typically 1-20% by weight of the compound) and stir or reflux the mixture.[17] The treatment can be enhanced by conducting it under a superatmospheric pressure of hydrogen.[17] After the treatment, the activated carbon is removed by filtration.
-
-
Aqueous Two-Phase Extraction: This method can be used to separate the monomeric furanmethanol from its oligomers.
-
Principle: In a system with water and a salting-out agent (e.g., magnesium sulfate), the more polar furfuryl alcohol monomer preferentially partitions into the aqueous phase, while the less polar oligomers remain in the organic phase or precipitate.[18] This can be an effective pre-purification step.
-
Quantitative Data Summary
| Purification Method | Key Parameters | Advantages | Disadvantages | Purity Expectation |
| Alkaline Vacuum Distillation | Pressure: <10 mmHg; Temp: <100°C; Additive: 0.05-0.5% NaOH | Effective for removing non-volatile impurities and preventing polymerization.[14] | Not effective for separating compounds with similar boiling points. | >98% |
| Column Chromatography (Modified) | Stationary Phase: Silica Gel + 1% Et3N; or Alumina | High resolution for separating closely related compounds. | Can be slow; potential for product loss on the column. | >99% |
| Activated Carbon Treatment | Adsorbent: 1-20 wt%; Solvent: Ethanol | Excellent for removing colored impurities.[17] | May lead to some product loss due to adsorption. | Color improvement |
| Aqueous Two-Phase Extraction | Salting-out agent: MgSO4 | Good for separating monomer from oligomers.[18] | Requires subsequent steps to isolate the product from the aqueous phase. | ~92 wt% monomer purity from oligomeric mixture.[18] |
Analytical Methods for Purity Assessment
Ensuring the purity of your final product is critical. The high volatility of some furan compounds requires specific analytical approaches.
-
Gas Chromatography (GC): Due to the volatility of many furanmethanol compounds, GC is a primary method for purity assessment.
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantification.[19] For trace-level analysis and impurity identification, Mass Spectrometry (MS) is preferred.[20][21]
-
Sample Preparation: Headspace (HS) sampling is often employed to analyze volatile components and minimize matrix effects.[19] Headspace Solid-Phase Microextraction (HS-SPME) can be used for pre-concentration to achieve lower detection limits.[20][22]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and identifying impurities. Specific chemical shifts for common impurities in various deuterated solvents have been well-documented and can serve as a crucial reference.[23]
References
-
Effect of Tannins Addition on Thermal Stability of Furfurylated Wood. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
- Farber, E. (1949). Rectification and stabilization of furfuryl alcohol. U.S. Patent No. 2,486,738. Washington, DC: U.S. Patent and Trademark Office.
-
How to reduce the side - reactions in Furfuryl Alcohol production? (2025, July 10). Blog. Retrieved from [Link]
- (1951). Stabilization of furfuryl alcohol. U.S. Patent No. 2,561,667. Washington, DC: U.S. Patent and Trademark Office.
-
Furfuryl alcohol. (n.d.). International Furan Chemicals BV. Retrieved January 14, 2026, from [Link]
-
Furfuryl alcohol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Formation of poly(furfuryl alcohol) by acid-catalyzed... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Cyr, C., Charla, K. J., & McKeage, S. (2019). The Acid Catalyzed Polycondensation of Furfuryl Alcohol. Semantic Scholar. Retrieved from [Link]
-
Characterization of the polymerization of furfuryl alcohol during roasting of coffee. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
New insights on the thermal degradation pathways of neat poly(furfuryl alcohol) and poly(furfuryl alcohol)/SiO2 hybrid materials. (2025, August 10). Request PDF. ResearchGate. Retrieved from [Link]
-
Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020, January 15). PubMed. Retrieved from [Link]
-
Separation and Purification of Furfuryl Alcohol Monomer and Oligomers Using a Two-Phase Extracting Process. (2025, August 7). Request PDF. ResearchGate. Retrieved from [Link]
-
Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. (2019, December 2). ResearchGate. Retrieved from [Link]
-
The Polymerization of Furfuryl Alcohol with p-toluenesulfonic Acid: Photocross-Linkeable Feature of the Polymer. (n.d.). Redalyc. Retrieved January 14, 2026, from [Link]
-
Efficient Furfuryl Alcohol Synthesis from Furfural over Magnetically Recoverable Catalysts. (n.d.). Indiana University. Retrieved January 14, 2026, from [Link]
-
Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. (2019, December 17). PMC. NIH. Retrieved from [Link]
-
The acid‐catalyzed polycondensation of furfuryl alcohol: Old puzzles unravelled. (n.d.). Scilit. Retrieved January 14, 2026, from [Link]
-
Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. (n.d.). Macromolecules. ACS Publications. Retrieved from [Link]
-
The acid-catalyzed polycondensation of furfuryl alcohol: Old puzzles unravelled. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
-
METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. (2021, January 21). European Patent Office - EP 4032881 A1. Retrieved from [Link]
-
Recycling solid waste from production of furfuryl alcohol by furfural hydrogenization. (n.d.). Retrieved January 14, 2026, from [Link]
-
Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024, May 7). PubMed Central. Retrieved from [Link]
-
2-Furanmethanol. (n.d.). National Institute of Standards and Technology. Retrieved January 14, 2026, from [Link]
-
Separation and Purification of Furfuryl Alcohol Monomer and Oligomers Using a Two-Phase Extracting Process. (n.d.). ACS Sustainable Chemistry & Engineering. Figshare. Retrieved from [Link]
-
Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. (2020, February 24). MDPI. Retrieved from [Link]
- (1956). Removal of color impurities from organic compounds. U.S. Patent No. 2,744,938. Washington, DC: U.S. Patent and Trademark Office.
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). Request PDF. ResearchGate. Retrieved from [Link]
-
Method development and validation of formaldehyde methanol furfural determination by GC. (2017, July 6). European Commission. Retrieved from [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2022, June 29). PubMed. Retrieved from [Link]
-
2-FURANMETHANOL. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]
-
Reduction of Furfural to Furfuryl Alcohol in Liquid Phase over a Biochar-Supported Platinum Catalyst. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
2-FURANMETHANOL (FURFURYL ALCOHOL). (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]
- Chromatography method for the purification of furfural derivatives. (n.d.). Google Patents.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 14, 2026, from [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. (n.d.). PMC. NIH. Retrieved from [Link]
-
Troubleshooting. (n.d.). CHROMacademy. Retrieved January 14, 2026, from [Link]
-
α-Ethyl-2-furanmethanol. (n.d.). CAS Common Chemistry. Retrieved January 14, 2026, from [Link]
-
What are the effects of light on Furfuryl Alcohol? (2025, November 13). Blog. Retrieved from [Link]
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Technical Support Center: Stability and Degradation of Furan Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-containing molecules. The furan scaffold is a cornerstone in medicinal chemistry, prized for its ability to act as a bioisostere for phenyl rings and enhance pharmacokinetic profiles.[1][2] However, the inherent reactivity of the furan ring presents significant stability challenges that can compromise experimental outcomes, compound integrity, and shelf-life.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with the foundational knowledge and practical solutions needed to navigate the complexities of furan chemistry. We will delve into the mechanisms of degradation, analytical strategies for characterization, and proven methods for mitigation.
Part 1: FAQs on Common Degradation Pathways
This section addresses the most common questions regarding the stability of furan derivatives under various chemical environments.
Q1: My furan-containing compound is degrading during acidic workup or purification. What is the mechanism, and how can I prevent it?
A1: This is one of the most frequently encountered issues. The furan ring is highly susceptible to acid-catalyzed hydrolysis, which leads to ring-opening and the formation of highly reactive dicarbonyl species.
The Underlying Mechanism: The degradation is initiated by the protonation of the furan ring. The rate-limiting step is the diffusion of a proton to the furan, with protonation at the alpha-carbon (Cα, adjacent to the oxygen) being energetically more favorable than at the beta-carbon (Cβ).[3] This protonation breaks the aromaticity and creates a highly reactive intermediate. A solvent molecule, typically water, then acts as a nucleophile, attacking the ring. Subsequent protonation of the ring oxygen facilitates the cleavage of the C-O bond, leading to the formation of a 4-hydroxy-2-butenal derivative, which can undergo further reactions and polymerization.[3]
Troubleshooting & Mitigation Strategies:
-
Avoid Strong Acids: Whenever possible, avoid strong mineral acids (e.g., HCl, H₂SO₄). Opt for milder acidic conditions, such as using buffered solutions or weak organic acids like acetic acid for pH adjustments.
-
Temperature Control: Acid-catalyzed degradation is highly temperature-dependent.[4] Perform all acidic steps at low temperatures (e.g., 0 °C or below) to significantly reduce the rate of hydrolysis.
-
Structural Protection: The introduction of electron-withdrawing groups at the α-positions of the furan ring can markedly improve its stability under acidic conditions.[4] In peptide synthesis, flanking the furan-containing amino acid with aromatic residues can provide a "capping" effect, sterically shielding the furan moiety from acid-mediated degradation.[5]
-
Solvent Choice: Polar aprotic solvents, such as Dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives compared to protic solvents.[6]
Logical Workflow: Acid-Catalyzed Furan Degradation
Caption: Simplified representation of photo- and radical-initiated oxidation of furans.
Part 2: Analytical & Troubleshooting Guide
This section provides practical guidance on identifying degradation products and a systematic approach to troubleshooting stability issues.
Q3: I see several new, unexpected peaks in my LC-MS/GC-MS analysis. How can I identify if they are furan degradation products?
A3: Identifying degradation products requires a combination of analytical techniques and an understanding of the likely degradation pathways.
Protocol: General Workflow for Identification of Degradation Products
-
Stress Testing (Forced Degradation):
-
Objective: To intentionally generate degradation products under controlled conditions to aid in their identification.
-
Procedure:
-
Prepare separate solutions of your furan derivative in a suitable solvent (e.g., Acetonitrile/Water).
-
Expose each solution to a different stress condition:
-
Acidic: Add 0.1 M HCl, incubate at 60 °C for 24 hours.
-
Basic: Add 0.1 M NaOH, incubate at 60 °C for 24 hours.
-
Oxidative: Add 3% H₂O₂, incubate at room temperature for 24 hours.
-
Photolytic: Expose to a UV lamp (e.g., 254 nm) or direct sunlight for 24-48 hours.
-
-
Prepare a control sample stored under inert, dark, and cold conditions.
-
Analyze all samples by LC-MS and/or GC-MS.
-
-
-
Mass Spectrometry (MS) Analysis:
-
Objective: To determine the mass of the unknown peaks and deduce potential structural changes.
-
Procedure:
-
Compare the chromatograms of the stressed samples to the control. The new peaks are potential degradants.
-
Examine the mass spectrum of each new peak.
-
Look for characteristic mass shifts corresponding to known degradation reactions:
-
Hydrolysis (Ring Opening): +18 Da (addition of H₂O).
-
Oxidation: +16 Da (addition of O) or +32 Da (addition of O₂).
-
Decarboxylation (if applicable): -44 Da (loss of CO₂). [7] 4. Utilize High-Resolution Mass Spectrometry (HRMS) to obtain accurate mass data, which allows for the prediction of elemental compositions.
-
-
-
-
Tandem MS (MS/MS) Analysis:
-
Objective: To fragment the degradant ions to gain structural information.
-
Procedure:
-
Perform MS/MS on the parent ion of the suspected degradant.
-
Compare the fragmentation pattern to that of the parent compound. Common fragmentation pathways can reveal which part of the molecule has been modified.
-
-
-
Data Interpretation & Comparison:
-
Correlate the identified degradants with the stress condition that produced them. For example, a +18 Da product appearing only in the acidic stress sample is almost certainly a hydrolysis product.
-
Consult the literature for known degradation products of similar furan structures. [6][8][7] Data Summary: Common Degradation Reactions and Mass Shifts
-
| Degradation Type | Common Conditions | Characteristic Mass Shift (Da) | Likely Product Type |
| Hydrolysis | Acidic (H⁺), Water | +18 (Addition of H₂O) | Ring-opened dicarbonyls |
| Oxidation | O₂, Light, H₂O₂, •OH | +16 (Addition of O) | Hydroxylated furans, epoxides |
| Peroxidation | ¹O₂, Light | +32 (Addition of O₂) | Endoperoxides, hydroperoxides |
| Decarboxylation | Heat, Acid | -44 (Loss of CO₂) | Des-carboxy furan derivative |
| Reduction | Reducing agents, microbial | +2 (Addition of H₂) | Dihydrofurans, furfuryl alcohols |
Part 3: Mitigation and Best Practices
Q4: What are the definitive best practices for handling and storing furan derivatives to ensure maximum stability?
A4: A proactive approach to handling and storage is the most effective strategy for preventing degradation.
Checklist for Furan Derivative Stability:
-
Procurement & Initial Handling:
-
Storage:
-
Experimental Use:
-
Analytical Characterization:
By implementing these best practices, you can significantly improve the reliability of your experimental results and ensure the long-term integrity of your valuable furan-containing compounds.
References
-
Witzmann, F. et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Available at: [Link]
-
Orlov, N. et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. Available at: [Link]
-
Wasserman, H. H., & DeSimone, R. W. (1995). Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]
-
Limacher, A. et al. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry. Available at: [Link]
-
DeSimone, R. W. (1987). Photo-oxidation of furans. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
-
Balbuena, P. B. et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]
-
Orlov, N. et al. (2024). Main pathways of furanic compounds transformation under acid/base treatment. ResearchGate. Available at: [Link]
-
Danon, B. et al. (2015). Furfural degradation in a dilute acidic and saline solution in the presence of glucose. Catalysis Today. Available at: [Link]
-
Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. (2023). ResearchGate. Available at: [Link]
-
Kim, M. et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology. Available at: [Link]
-
Sangle, S. L. et al. (2022). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. Available at: [Link]
-
Batool, Z. et al. (2021). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
Le Fur, J. M., & Labaune, J. P. (1985). Metabolic pathway by cleavage of a furan ring. Xenobiotica. Available at: [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (2023). ResearchGate. Available at: [Link]
-
Application of furan derivative in medicinal field. (2024). ResearchGate. Available at: [Link]
-
Pharmacological activity of furan derivatives. (2024). scite.ai. Available at: [Link]
-
Harmrolfs, K. et al. (2015). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Schematic representation of oxidation of furan-derivatives that have been reported in the literature. (2020). ResearchGate. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. Available at: [Link]
-
Cadoni, E. et al. (2023). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Methods. Available at: [Link]
-
Liu, Y. et al. (2019). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. Available at: [Link]
-
Stam, J. D. et al. (1966). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. Journal of the American Chemical Society. Available at: [Link]
-
Asadi, S. et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Rannou, C. et al. (2016). Mitigation strategies of furan and 5-hydroxymethylfurfural in food. Food Additives & Contaminants: Part A. Available at: [Link]
-
Wenzl, T. (2007). Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]
-
Batool, Z. et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Side product formation in the synthesis of 5-[(Methylamino)methyl]-2-furanmethanol
Welcome to the technical support center for the synthesis of 5-[(Methylamino)methyl]-2-furanmethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you navigate experimental challenges effectively.
Part 1: Synthesis via Reductive Amination of 5-Hydroxymethylfurfural (HMF)
This is one of the most common and direct routes to this compound. The reaction involves the condensation of 5-Hydroxymethylfurfural (HMF) with methylamine to form an imine, which is then reduced in situ to the desired secondary amine.
FAQ 1.1: What is a general protocol for the reductive amination of HMF with methylamine?
Answer:
A typical procedure involves the reaction of HMF with an excess of methylamine, followed by reduction with a suitable hydride agent like sodium borohydride (NaBH₄) or through catalytic hydrogenation. Transfer hydrogenation using formic acid as the hydrogen source is also an effective method.[1]
Protocol 1: Reductive Amination using Sodium Borohydride
This protocol is a representative lab-scale synthesis.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve HMF (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylamine solution (1.5-2.0 eq) to the cooled HMF solution. Stir the mixture at 0 °C for 30 minutes to allow for imine formation.
-
While maintaining the temperature at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 20-30 minutes. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.
Troubleshooting Guide 1.2: Side Product Formation in Reductive Amination
Question: My final product from the reductive amination of HMF is impure. I observe multiple spots on my TLC plate and the yield is low. What are the likely side products and how can I avoid them?
Answer:
Several side reactions can occur during the reductive amination of HMF, leading to a mixture of products and reduced yield.[2] Understanding these pathways is key to troubleshooting. The main culprits are typically over-reduction, dimerization, and degradation of the furan ring.
Below is a logical workflow for troubleshooting side product formation.
Caption: Troubleshooting workflow for common issues.
Side Product A: 2,5-Bis(hydroxymethyl)furan (BHMF)
-
Identification: BHMF is more polar than the desired product and will have a lower Rf value on a normal-phase TLC plate.
-
Cause: This side product is formed when the reducing agent (e.g., NaBH₄) directly reduces the aldehyde group of the starting material, HMF, before it can form the imine with methylamine. This is a competitive reaction.
-
Mechanism of Formation:
Caption: Formation of BHMF side product.
-
Prevention & Troubleshooting:
-
Ensure Imine Formation: Allow sufficient time for the imine to form before adding the reducing agent. Stirring HMF and methylamine for at least 30 minutes at 0 °C is recommended.
-
Control Temperature: Add the sodium borohydride slowly and maintain a low temperature (0 °C). A higher temperature can accelerate the direct reduction of the aldehyde.
-
pH Control: The rate of imine formation is pH-dependent. While this reaction is often run without explicit pH control, ensuring the methylamine is in excess can help drive the equilibrium towards the imine.
-
Side Product B: (5-Methylfuran-2-yl)methanol
-
Identification: This compound is less polar than the desired product due to the replacement of a hydroxyl group with a methyl group. It will have a higher Rf value on TLC. Its presence can be confirmed by GC-MS.
-
Cause: This is a product of over-reduction, where the benzylic hydroxyl group of the desired product is further reduced to a methyl group. This is more likely with stronger reducing agents or prolonged reaction times.
-
Mechanism of Formation:
Caption: Formation of over-reduced side product.
-
Prevention & Troubleshooting:
-
Stoichiometry: Use a controlled amount of the reducing agent (around 1.5 equivalents is often sufficient).
-
Monitor the Reaction: Use TLC to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to avoid over-reduction.
-
Milder Reducing Agents: Consider using sodium triacetoxyborohydride (STAB), which is generally milder and more selective for imine reduction.
-
Side Product C: Humins and Polymers
-
Identification: The reaction mixture turns dark brown or black, and insoluble, tar-like materials (humins) may form. This can cause significant issues during workup and purification.[2]
-
Cause: Furan rings are sensitive to acid and can undergo acid-catalyzed polymerization. HMF itself can degrade and polymerize, especially at elevated temperatures or in the presence of acid.
-
Prevention & Troubleshooting:
-
Avoid Acidic Conditions: Ensure the reaction medium remains basic or neutral. The use of an amine base usually suffices. If an amine salt is used as a starting material, a stoichiometric amount of base should be added.
-
Temperature Control: Avoid high temperatures. Running the reaction at 0 °C to room temperature is generally recommended.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that may contribute to colored impurities.
-
Part 2: Synthesis via Mannich-type Reaction of 2-Furanmethanol
The Mannich reaction provides an alternative route, typically involving the reaction of 2-furanmethanol with formaldehyde and an amine. While the synthesis of the N,N-dimethyl analogue is well-documented[3][4], adapting this for the N-methyl product presents specific challenges.
FAQ 2.1: How can I approach the synthesis using a Mannich-type reaction?
Answer:
A direct one-pot Mannich reaction with 2-furanmethanol, formaldehyde, and methylamine can be challenging due to the potential for dimethylation and other side reactions. A more controlled approach is often preferred.
Protocol 2: Two-Step Mannich Approach (Conceptual)
-
Step 1: Chloromethylation: React 2-furanmethanol with formaldehyde and HCl to form 5-(chloromethyl)-2-furanmethanol. This intermediate is highly reactive and should be used immediately.
-
Step 2: Amination: React the crude 5-(chloromethyl)-2-furanmethanol with an excess of methylamine to displace the chloride and form the desired product.
Challenges and Side Products:
-
Bis-alkylation: The product, being a secondary amine, can react with another molecule of the chloromethyl intermediate to form a tertiary amine. Using a large excess of methylamine can help minimize this.
-
Instability of Intermediates: Furan derivatives with halomethyl groups can be unstable and prone to polymerization.[5]
-
Safety: The formation of potentially carcinogenic bis(chloromethyl) ether is a risk when using formaldehyde and HCl.[4]
Caption: Bis-alkylation side reaction in Mannich-type synthesis.
Part 3: Synthesis from 5-(Chloromethyl)furfural (CMF)
5-(Chloromethyl)furfural (CMF) is a versatile bio-based platform chemical that can be a precursor to the target molecule.[6] The synthesis involves two key transformations: reduction of the aldehyde and amination of the chloromethyl group.
FAQ 3.1: What is a viable synthetic sequence starting from CMF?
Answer:
A logical two-step sequence is generally employed:
-
Step 1: Reductive Amination of the Aldehyde: React CMF with methylamine and a reducing agent (e.g., NaBH₄) to form 5-(chloromethyl)-N-methyl-2-furanmethanamine. The chloromethyl group is generally stable to NaBH₄ under these conditions.
-
Step 2: Hydrolysis of the Chloride: The resulting chloro-amine intermediate is then hydrolyzed, typically under basic conditions, to replace the chlorine with a hydroxyl group.
Troubleshooting:
-
Question: During the hydrolysis step, my reaction turns dark and forms insoluble material. Why?
-
Answer: The hydrolysis of the chloromethyl group can generate HCl, which can catalyze the polymerization of the furan ring, leading to humin formation.[7] Performing the hydrolysis under basic conditions (e.g., with sodium carbonate or sodium hydroxide) is crucial to neutralize the acid as it forms and prevent degradation.
Part 4: General FAQs and Protocols
FAQ 4.1: What are the best practices for purifying the final product?
Answer:
This compound is a polar, viscous oil. Purification can be achieved by:
-
Column Chromatography: Silica gel is effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity by adding more ethyl acetate and then methanol is typically effective. A small amount of triethylamine (~1%) can be added to the eluent to prevent the product from streaking on the silica gel.
-
Vacuum Distillation: If the product is sufficiently thermally stable, high-vacuum distillation can be an effective method for purification, especially on a larger scale. However, care must be taken as furan derivatives can be heat-sensitive.
FAQ 4.2: How can I effectively monitor the reaction progress?
Answer:
Thin Layer Chromatography (TLC) is the most common method.
-
Staining: The product contains an amine and a furan ring but lacks a strong chromophore for UV visualization. Staining is necessary.
-
Potassium Permanganate (KMnO₄) stain: A good general stain that reacts with the alcohol and furan ring.
-
Ninhydrin stain: Specific for primary and secondary amines, will give a colored spot (often yellow or purple) with the product.
-
-
Mobile Phase: A mixture of ethyl acetate and methanol (e.g., 9:1) or dichloromethane and methanol (e.g., 95:5) often provides good separation.
Table 1: Typical TLC Rf Values
| Compound | Typical Mobile Phase | Approximate Rf | Visualization |
| HMF | 7:3 Hexane/EtOAc | 0.4 | UV, KMnO₄ |
| Product | 9:1 EtOAc/MeOH | 0.3 | KMnO₄, Ninhydrin |
| BHMF | 9:1 EtOAc/MeOH | 0.2 | KMnO₄ |
| (5-Methylfuran-2-yl)methanol | 7:3 Hexane/EtOAc | 0.5 | KMnO₄ |
Note: Rf values are highly dependent on the specific TLC plate, solvent system, and chamber saturation. This table is for illustrative purposes only.
FAQ 4.3: What are the stability and storage recommendations for the final product?
Answer:
The product is an amine and a furan derivative, making it susceptible to oxidation and degradation.
-
Storage: Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container.
-
Temperature: Refrigeration (2-8 °C) is recommended for long-term storage.
-
Light: Protect from light by using an amber vial or storing it in the dark.
References
-
Ghanbari, N., & Taghavi, M. (2025). Plausible mechanism for the reductive amination of 5‐HMF with NH3 and H2. ResearchGate. Available from: [Link]
-
Reaction pathway for 5‐HMF reductive amination. ResearchGate. Available from: [Link]
-
The plausible reaction pathway for reductive amination of 5‐HMF into BAMF. ResearchGate. Available from: [Link]
-
Wang, D., et al. (2021). One-Step Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bis(aminomethyl)furan over Raney Ni. ChemSusChem, 14(11), 2308-2312. Available from: [Link]
-
Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
- Clitherow, J. W., & Petts, J. (1982). Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol. U.S. Patent No. 4,347,191.
-
Mannich reaction: Promising Mechanism. Chemistry Notes. Available from: [Link]
- Clitherow, J. W., & Petts, J. (1981). Process for preparing 5-dimethylaminomethyl-2-furanmethanol. European Patent No. EP0036716A1.
-
Mannich reaction. Wikipedia. Available from: [Link]
-
(5-((Methylamino)Methyl)Furan-2-Yl)Methanol. Protheragen. Available from: [Link]
-
Mannich Reaction. Organic Chemistry Tutor. Available from: [Link]
-
Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine will produce pyrrole-2-methanol in the case of us. Course Hero. Available from: [Link]
-
de la Cruz, J. B., et al. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. Available from: [Link]
-
(5-((dimethylamino)methyl)furan-2-yl)methanol. SpectraBase. Available from: [Link]
-
Yaglioglu, G., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available from: [Link]
-
Teixeira, S., et al. (2021). The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling. Chemical Engineering Transactions, 86, 265-270. Available from: [Link]
-
A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry (RSC Publishing). Available from: [Link]
-
Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). ResearchGate. Available from: [Link]
-
Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available from: [Link]
-
Methods for the determination of furan in food. JRC Publications Repository. Available from: [Link]
-
METHANOL 2000. CDC. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 4. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cetjournal.it [cetjournal.it]
Technical Support Center: Enhancing Catalytic Pathways for Furan Derivatives
Welcome to the technical support center dedicated to advancing your research in the catalytic valorization of furan derivatives. This guide is structured to address the complex challenges encountered in the lab, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes. Whether you are working on biofuels, specialty chemicals, or novel monomers, this resource provides field-proven insights to help you troubleshoot common issues and optimize your catalytic pathways.
Section 1: Troubleshooting Catalyst Deactivation
Catalyst stability is paramount for developing economically viable processes. Deactivation can occur through several mechanisms, each requiring a distinct diagnostic and remedial approach.
Question 1: My heterogeneous acid catalyst (e.g., HZSM-5, Amberlyst-15) shows a rapid decline in activity during furan conversion, often accompanied by a color change on the catalyst surface. What is the likely cause and solution?
Answer:
This is a classic case of catalyst deactivation by coking . Furan and its derivatives are prone to undergoing side reactions such as oligomerization and polymerization under acidic conditions and elevated temperatures, leading to the formation of carbonaceous deposits, or "coke," on the catalyst surface.[1][2] These deposits physically block access to the active sites and pores, rendering the catalyst ineffective. The process often begins with furan adsorbing as oligomers, which are then converted into polycyclic aromatic compounds and eventually graphite-type coke.[1][2]
Troubleshooting Steps & Solutions:
-
Confirm Coke Formation: Use Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst to quantify the amount of carbonaceous deposits. A significant weight loss upon heating in an oxidizing atmosphere confirms coking.
-
Optimize Reaction Temperature: High temperatures can accelerate coking.[1] Systematically lower the reaction temperature to find a balance between an acceptable reaction rate and minimized coke formation. At lower temperatures (<400°C), intermediates may remain as oxygenated polymers, while moderate temperatures (400–600°C) favor the desired conversion to aromatics and olefins before extensive coking occurs.[1]
-
Adjust Space Velocity: In flow reactors, increasing the space velocity (i.e., reducing the contact time) can decrease the extent of secondary reactions that lead to coke.[2]
-
Modify Catalyst Structure: For microporous catalysts like HZSM-5, diffusion limitations can trap intermediates, promoting coke formation. Consider using zeolites with a hierarchical pore structure (containing both micropores and mesopores) to improve mass transport.[3]
-
Implement Regeneration Cycles: Coke can often be removed by controlled combustion (calcination) in air or an oxygen-containing atmosphere. Develop a regeneration protocol to restore catalyst activity. Note that repeated high-temperature regeneration can lead to other deactivation mechanisms like sintering.
Question 2: In my liquid-phase hydrogenation of furfural using a supported non-noble metal catalyst (e.g., Cu, Ni), the activity drops significantly over several runs, even after regeneration. What should I investigate?
Answer:
While coking can still be a factor, this scenario strongly suggests deactivation by metal leaching . Non-noble metals can be susceptible to dissolving into the reaction medium, especially under acidic conditions or in the presence of certain solvents.[3][4] This leads to an irreversible loss of active sites from the support. Another possibility is the sintering of metal nanoparticles, where small particles agglomerate into larger ones at high temperatures, reducing the active surface area.
Troubleshooting Workflow:
Section 2: Improving Product Selectivity
Controlling selectivity is the key to maximizing the yield of the desired product while minimizing costly separation steps. The furan structure, with its ring and functional groups, presents multiple reactive sites.
Question 3: I am hydrogenating furfural and want to produce furfuryl alcohol (FOL), but I am getting significant amounts of 2-methylfuran (MF) or tetrahydrofurfuryl alcohol (THFA). How can I control the selectivity?
Answer:
Achieving high selectivity in furfural hydrogenation depends on precisely targeting the aldehyde group's C=O bond while avoiding hydrogenation of the furan ring or hydrogenolysis of the C-O bond. This is controlled by the interplay between the catalyst, solvent, and reaction conditions.
Key Factors for Selectivity Control:
-
Catalyst Metal Choice: This is the most critical factor. Different metals have different affinities for activating the C=O bond versus the C=C bonds in the furan ring.
-
For Furfuryl Alcohol (FOL): Copper-based catalysts (e.g., Cu/Al₂O₃, Cu-Cr) are well-known for their high selectivity towards C=O hydrogenation, leaving the furan ring intact.[5][6]
-
For 2-Methylfuran (MF): This product requires hydrogenolysis of the C-OH bond after initial hydrogenation. Bimetallic catalysts, such as Cu-Ni or Cu-Fe, can promote this pathway.[7]
-
For Tetrahydrofurfuryl Alcohol (THFA): Ring saturation is required. Noble metals like Palladium (Pd) and Ruthenium (Ru), or non-noble metals like Nickel (Ni), are highly active for hydrogenating the furan ring.[5][8]
-
-
Solvent Effects: The solvent can dramatically alter selectivity by influencing substrate/product solubility and interacting with the catalyst surface.[8] For example, using n-heptane as a solvent with a Cu/Al₂O₃ catalyst can yield up to 50% methyl-furan.[8] The addition of small amounts of chlorinated compounds (e.g., CHCl₃) to n-heptane has been shown to block the active sites for ring hydrogenation on Ni-based catalysts, significantly boosting selectivity to MF.[5][8]
-
Reaction Conditions:
-
Temperature: Higher temperatures generally favor hydrogenolysis and ring-opening reactions. For high FOL selectivity, milder temperatures are preferred.
-
Hydrogen Pressure: High H₂ pressure tends to promote full saturation of the ring to produce THFA.
-
Comparative Data on Furfural Hydrogenation Catalysts
| Catalyst | Predominant Product | Typical Selectivity (%) | Typical Conditions | Reference(s) |
| Cu/Al₂O₃ | Furfuryl Alcohol (FOL) | >95% | 140-200°C, 1-4 MPa H₂ | [6][7] |
| Ni/SiO₂ | Tetrahydrofurfuryl Alcohol (THFA) | >90% | 100-150°C, 2-5 MPa H₂ | [5][8] |
| Pd/C | Tetrahydrofurfuryl Alcohol (THFA) | >98% | 50-80°C, 1-3 MPa H₂ | [8] |
| Cu-Ni/Al₂O₃ | 2-Methylfuran (MF) | ~82% | 220°C, 2 MPa H₂ | [7] |
| Pt-Sn/C | Furfuryl Alcohol (FOL) | >99% | 20°C, 2 MPa H₂ | [9] |
Question 4: My acid-catalyzed conversion of fructose to 5-hydroxymethylfurfural (HMF) is plagued by low yields and the formation of black, insoluble humins. How can I suppress these side reactions?
Answer:
This is the most common challenge in HMF production. HMF is unstable under the acidic conditions required for its formation and can easily rehydrate to levulinic and formic acids or polymerize with itself or other sugar intermediates to form insoluble polymers known as humins.[10][11]
The most effective strategy is to implement a biphasic solvent system. [11][12]
-
Principle: The reaction is performed in an aqueous phase containing the sugar and the acid catalyst. An immiscible organic solvent (e.g., methyl isobutyl ketone (MIBK), DMSO, 2-butanol) is added to form a second phase.[11][13] As HMF is formed, it is continuously extracted into the organic phase due to its higher partition coefficient. This protects it from the acidic aqueous environment and prevents it from participating in degradation and polymerization reactions.[12]
-
Benefits: This approach dramatically increases the achievable yield and selectivity of HMF.[13] Using a system like MIBK/Water has been shown to achieve HMF conversion of 100% with a levulinic acid yield (a downstream product) of 95.6%, indicating highly efficient HMF formation and subsequent conversion.[12]
Section 3: Standardized Experimental Protocols
Protocol 1: High-Yield Synthesis of 5-HMF from Fructose using a Biphasic System
This protocol is adapted from methodologies demonstrating high yields by minimizing humin formation.[11][12]
Materials:
-
Fructose
-
Hydrochloric acid (HCl) or a solid acid catalyst (e.g., Amberlyst-15)
-
Methyl isobutyl ketone (MIBK)
-
Deionized Water
-
Nitrogen gas (N₂)
-
High-pressure batch reactor with magnetic stirring and temperature control
Procedure:
-
Reactor Loading:
-
Prepare an aqueous solution of fructose (e.g., 10-30 wt%).
-
Add the desired amount of acid catalyst. For HCl, this may be a concentration of 0.1-0.5 M. For a solid acid, this may be 5-10 wt% relative to the fructose.
-
Add the aqueous solution and the MIBK to the reactor. A typical volumetric ratio is 1:2 to 1:5 of aqueous to organic phase.[11]
-
-
Inert Atmosphere: Seal the reactor. Purge it with N₂ gas (e.g., 0.5 MPa) three to four times to remove air and create an inert atmosphere, preventing oxidation side reactions.
-
Reaction Execution:
-
Begin vigorous stirring (e.g., 500-700 rpm) to ensure good mixing between the two phases.
-
Heat the reactor to the target temperature (typically 120-180°C).[12][14]
-
Maintain the temperature and stirring for the desired reaction time (e.g., 30-120 minutes). Monitor reaction progress by taking aliquots from the organic phase at set intervals if the reactor setup allows.
-
-
Quenching and Sample Preparation:
-
After the reaction, rapidly cool the reactor in an ice bath to quench the reaction.
-
Carefully collect the liquid phases. Allow the phases to separate fully in a separatory funnel.
-
Collect both the aqueous and organic phases. Dilute samples of each phase with the appropriate solvent (e.g., acetonitrile or mobile phase) for analysis.
-
-
Analysis:
-
Quantify the concentration of HMF, fructose, and major byproducts (e.g., levulinic acid) in both phases using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and UV and Refractive Index (RI) detectors.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the main difference between Brønsted and Lewis acid sites in furan catalysis?
-
A: Brønsted acids (proton donors) are crucial for reactions involving dehydration, such as converting sugars to furans (HMF, furfural) and the hydrolysis of cellulose.[13][15] Lewis acids (electron pair acceptors) are effective in isomerizing sugars (e.g., glucose to fructose), which is often a necessary preceding step for efficient dehydration.[13] Many advanced catalysts aim to have both types of sites to perform tandem reactions.[13]
-
-
Q: Can I use alcohols as a solvent for furan derivative reactions?
-
A: Yes, but with caution. Alcohols can act as hydrogen donors in catalytic transfer hydrogenation reactions, which can be beneficial.[7] However, in the presence of acid catalysts, they can also react with furan derivatives. For example, reacting HMF in an alcohol solvent will lead to the formation of 5-alkoxymethylfurfural (AMF) ethers, which may or may not be your desired product.[16]
-
-
Q: Why is furfural considered a "platform molecule"?
-
A: Furfural is derived from the C5 sugars in lignocellulosic biomass.[17][18] Its highly functionalized structure—containing an aldehyde group and a furan ring—allows it to be catalytically converted into a vast array of valuable chemicals and fuels, including furfuryl alcohol, tetrahydrofuran, 2-methylfuran, and cyclopentanone, making it a central "platform" for a bio-based chemical industry.[6][7][15]
-
References
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. mdpi.com [mdpi.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent catalytic routes for the preparation and the upgrading of biomass derived furfural and 5-hydroxymethylfurfural - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. iris.unipa.it [iris.unipa.it]
Technical Support Center: Furanmethanol Synthesis Troubleshooting Guide
Welcome to the technical support center for furanmethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of furanmethanol, primarily through the catalytic hydrogenation of furfural. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to resolve experimental challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing furanmethanol?
A1: The primary industrial method for producing furanmethanol (also known as furfuryl alcohol) is the selective catalytic hydrogenation of furfural.[1][2] This process involves the reduction of the aldehyde group in furfural to a hydroxymethyl group while preserving the furan ring. Furfural itself is typically derived from biomass, making furanmethanol a green chemical.[2]
Q2: What are the typical catalysts used for furfural hydrogenation to furanmethanol?
A2: A variety of catalysts are employed, with copper-based catalysts, particularly copper chromite, being a common choice in industrial settings.[3] Other effective catalysts include those based on platinum (Pt), palladium (Pd), nickel (Ni), and ruthenium (Ru).[3][4][5][6] The choice of catalyst significantly influences the selectivity and efficiency of the reaction.
Q3: My furanmethanol product is colorless initially but turns yellow or brown over time. Why does this happen and is it a concern?
A3: Pure furanmethanol is a colorless liquid. However, it is prone to oxidation and polymerization upon exposure to air, light, and acidic conditions, leading to the formation of colored impurities. For applications requiring high purity, this discoloration indicates degradation and the need for purification, such as vacuum distillation.[7] Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place can minimize this degradation.[8]
Q4: What are the main safety concerns when working with furanmethanol synthesis?
A4: Key safety concerns include the flammability of furanmethanol and the potential for explosive vapor-air mixtures. It is also important to handle the catalysts, especially pyrophoric ones like Raney Nickel, with care. The reaction is often conducted under hydrogen pressure, which requires appropriate pressure-rated equipment and safety protocols. Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]
Troubleshooting Guide
This section addresses specific problems you might encounter during furanmethanol synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield of Furanmethanol
Q: My reaction is complete, but the isolated yield of furanmethanol is significantly lower than expected. What are the likely causes and how can I improve it?
A: Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions
-
Catalyst Deactivation: The catalyst is the heart of the reaction. Its activity can diminish over the course of the synthesis.
-
Causality: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the furfural feed or solvent can adsorb to the active sites of the catalyst, blocking them.
-
Coking: At higher temperatures, side reactions can lead to the deposition of carbonaceous materials (coke) on the catalyst surface, physically blocking active sites.[3][4][5]
-
Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate, reducing the active surface area.[3]
-
-
Troubleshooting Steps:
-
Ensure Reactant Purity: Use high-purity furfural and solvents. Consider passing them through a purification column (e.g., activated carbon or alumina) to remove potential catalyst poisons.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes mitigate coking and sintering.[5] However, this may also reduce the reaction rate, so a balance must be found.
-
Catalyst Regeneration/Replacement: Depending on the catalyst, regeneration may be possible (e.g., controlled oxidation to burn off coke). In other cases, using fresh catalyst for each run is necessary.
-
-
-
Suboptimal Reaction Conditions: The delicate balance of temperature, pressure, and reaction time is critical for maximizing yield.
-
Causality: Deviations from the optimal conditions for your specific catalyst can favor side reactions over the desired hydrogenation of the aldehyde group.[1] For instance, excessively high temperatures can promote over-hydrogenation or ring-opening reactions.[11]
-
Troubleshooting Steps:
-
Temperature and Pressure Optimization: Systematically vary the temperature and hydrogen pressure to find the optimal range for your setup. Consult literature for recommended conditions for your chosen catalyst.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum furanmethanol concentration. Stopping the reaction too early will result in incomplete conversion, while extending it for too long might lead to byproduct formation.
-
-
-
Poor Mass Transfer: Inefficient mixing can lead to localized "starvation" of hydrogen at the catalyst surface.
-
Causality: The hydrogenation reaction is a three-phase system (solid catalyst, liquid reactant, gaseous hydrogen). For the reaction to proceed efficiently, hydrogen must dissolve in the liquid phase and diffuse to the catalyst surface.
-
Troubleshooting Steps:
-
Increase Stirring Rate: Ensure vigorous stirring to maximize the gas-liquid interface and keep the catalyst suspended.
-
Consider a Baffled Flask/Reactor: Baffles can improve mixing and prevent the formation of a vortex that reduces the surface area for gas exchange.
-
-
Troubleshooting Workflow for Low Yield
Caption: Competing reaction pathways in furfural hydrogenation.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Furfural
This protocol provides a general framework. Specific conditions should be optimized based on the chosen catalyst and available equipment.
Materials:
-
Furfural (freshly distilled)
-
Solvent (e.g., isopropanol, ethanol)
-
Hydrogenation catalyst (e.g., copper chromite, 5% Pd/C)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Pressure reactor (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature control.
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Ensure the pressure reactor is clean and dry. Add the catalyst and solvent to the reactor.
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Reactant Addition: Add the freshly distilled furfural to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure. Heat the reactor to the target temperature while stirring vigorously.
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by the uptake of hydrogen. For more precise monitoring, small aliquots can be carefully withdrawn (if the reactor allows) and analyzed by GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. Caution: Some catalysts, especially Palladium on Carbon, can be pyrophoric after the reaction. Do not allow the filter cake to dry in the air. Keep it wet with solvent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude furanmethanol can be purified by fractional vacuum distillation to remove non-volatile impurities and byproducts. [7]
Protocol 2: Analytical Method for Reaction Monitoring (GC-MS)
Objective: To quantify the conversion of furfural and the formation of furanmethanol and major byproducts.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a mid-polarity column like a DB-5ms)
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to a concentration within the calibrated range of the instrument.
-
Filter the diluted sample through a syringe filter (0.22 µm) to remove any catalyst fines.
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Scan Range: 35-300 m/z
Analysis:
-
Identify the peaks for furfural, furanmethanol, and potential byproducts by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the components by creating a calibration curve with standards of known concentrations.
References
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. Retrieved from [Link]
-
ACS Publications. (2020). Total Hydrogenation of Furfural under Mild Conditions over a Durable Ni/TiO2–SiO2 Catalyst with Amorphous TiO2 Species. ACS Omega. Retrieved from [Link]
-
MDPI. (2019). Highly Active CuFeAl-containing Catalysts for Selective Hydrogenation of Furfural to Furfuryl Alcohol. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Furfuryl alcohol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL (FURFURYL ALCOHOL). Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Retrieved from [Link]
-
ResearchGate. (n.d.). The conversion of furan in methanol and water. Reaction conditions:. Retrieved from [Link]
-
MDPI. (n.d.). Towards the Green Synthesis of Furfuryl Alcohol in A One-Pot System from Xylose: A Review. Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]
-
ACS Publications. (n.d.). Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. Retrieved from [Link]
-
PubChem. (n.d.). Furfuryl Alcohol. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]
-
ResearchGate. (2019). Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Achmatowicz reaction. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Science.gov. (n.d.). furfuryl alcohol 2-furanmethanol: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Retrieved from [Link]
-
Researcher.Life. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]
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Technical Support Center: Overcoming Challenges in the Scale-Up of Furanmethanol Production
Welcome to the Technical Support Center for Furanmethanol Production. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up furanmethanol synthesis. As a versatile precursor for pharmaceutical intermediates, including antiviral and anticancer drugs, robust and reproducible production of furanmethanol is critical.[1][2] This document provides field-proven insights and actionable protocols to troubleshoot common challenges encountered during the transition from bench-scale experiments to pilot and industrial-scale production.
Troubleshooting Guide
This section addresses specific, high-frequency problems encountered during furanmethanol production scale-up. Each issue is presented in a question-and-answer format, detailing potential causes, diagnostic approaches, and validated solutions.
Problem 1: Low Yield and Poor Conversion Rates
Q1: We are experiencing significantly lower yields of furanmethanol at the pilot scale compared to our lab-scale experiments, despite maintaining the same stoichiometric ratios. What are the likely causes and how can we troubleshoot this?
A1: Discrepancies in yield during scale-up are a common challenge, often stemming from issues with mass and heat transfer, catalyst activity, or reaction kinetics that are not apparent at a smaller scale.[3][4]
Potential Causes & Diagnostic Steps:
-
Inefficient Mass Transfer: In larger reactors, inadequate mixing can lead to poor contact between the hydrogen gas, the substrate (e.g., furfural or a derivative), and the catalyst surface. This creates concentration gradients, slowing the reaction rate.
-
Diagnosis: Analyze samples from different locations within the reactor. Significant variations in concentration indicate poor mixing.
-
-
Heat Transfer Limitations: The hydrogenation of furfural derivatives is an exothermic reaction.[5] At larger scales, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized "hot spots" on the catalyst bed, which can accelerate catalyst deactivation and promote side reactions.[4]
-
Diagnosis: Use multi-point temperature sensors within the reactor to map the temperature profile. Hot spots will be clearly identifiable.
-
-
Catalyst Deactivation: The catalyst may be deactivating faster at a larger scale due to contaminants in the feedstock or the aforementioned thermal stress.[4]
-
Diagnosis: Characterize the spent catalyst and compare it to the fresh catalyst using techniques like TEM, XRD, or XPS to identify sintering, coking, or poisoning.[6]
-
Optimization Strategies:
-
Improve Agitation: Increase the agitation speed or modify the impeller design to enhance mixing. For packed-bed reactors, optimizing the flow rate can improve reactant distribution.
-
Enhance Heat Management: Employ a reactor with a higher heat transfer coefficient, use a catalyst dilution strategy to better manage heat, or implement a temperature control system with faster response times.[5]
-
Feedstock Purification: Implement a purification step for the feedstock to remove potential catalyst poisons like sulfur or nitrogen compounds.[6]
dot
Caption: Troubleshooting workflow for low furanmethanol yield.
Problem 2: Poor Selectivity and Byproduct Formation
Q2: Our process is generating significant amounts of byproducts, primarily tetrahydro-furanmethanol and some polymeric materials, reducing the purity of our final product. How can we improve selectivity towards furanmethanol?
A2: Poor selectivity is often a result of reaction conditions being too harsh, leading to over-reduction of the furan ring or acid-catalyzed polymerization.[7][8]
Potential Causes & Diagnostic Steps:
-
Over-hydrogenation: The furan ring can be hydrogenated to a tetrahydrofuran ring under aggressive conditions (high temperature, high hydrogen pressure), converting the desired furanmethanol into tetrahydro-furanmethanol.[7][9]
-
Diagnosis: Use GC-MS or HPLC to identify and quantify the presence of tetrahydro-furanmethanol in your crude product stream.
-
-
Acid-Catalyzed Polymerization: Furanmethanol can polymerize in the presence of strong acids, which may be present as catalysts or as impurities.[8] This is often exacerbated by high temperatures.
-
Diagnosis: The presence of dark, tar-like residues in the reactor is a strong indicator of polymerization.
-
-
Incorrect Catalyst Choice: Some catalysts are inherently more prone to promoting side reactions. For instance, highly active platinum or palladium catalysts might favor ring opening or over-hydrogenation if conditions are not carefully controlled.[9][10]
-
Diagnosis: Review literature on the selectivity of your chosen catalyst under various conditions.
-
Optimization Strategies:
-
Milder Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can significantly improve selectivity by disfavoring the over-hydrogenation pathway.[7]
-
Catalyst Selection: Opt for catalysts known for high selectivity. For the hydrogenation of furfural to furfuryl alcohol (a closely related process), non-precious metal catalysts like copper-based systems (e.g., Cu-Cr, Cu/Al2O3) have demonstrated high selectivity.[7][11]
-
Solvent Effects: The choice of solvent can influence selectivity. Polar solvents may favor the hydrogenation of the furan ring over the carbonyl group.[9] Using less polar or non-polar solvents like long-chain alkanes can improve selectivity for the desired product.[11]
-
pH Control: Ensure the reaction medium is neutral or slightly basic to prevent acid-catalyzed polymerization.
dot
Caption: Key reaction pathways in furanmethanol synthesis.
Problem 3: Catalyst Deactivation
Q3: We are observing a steady decline in conversion rate over several batches, indicating catalyst deactivation. What are the common deactivation mechanisms, and is regeneration possible?
A3: Catalyst deactivation is a critical challenge in scaling up continuous or semi-batch processes.[4] The primary mechanisms are coking, sintering, and poisoning.[12][13] Fortunately, regeneration is often feasible.[14]
Common Deactivation Mechanisms and Solutions:
| Deactivation Mechanism | Identification Method | Proposed Solution |
| Coking/Fouling | TGA or XPS analysis of the spent catalyst showing carbon deposits.[13] | Regeneration: Controlled oxidation (calcination) in a dilute air/N₂ stream to burn off coke, followed by reduction.[6][14] |
| Sintering | TEM or XRD analysis showing an increase in metal particle size.[6] | Prevention: Operate at lower temperatures. Choose catalysts with strong metal-support interactions to inhibit particle migration.[6] |
| Poisoning | Feedstock analysis for impurities (e.g., sulfur). XPS or ICP-MS of the spent catalyst to detect poisons.[6][13] | Prevention & Treatment: Purify feedstock. For reversible poisoning, a specific chemical wash or thermal treatment may restore activity.[6] |
This protocol provides a general guideline for the oxidative regeneration of a deactivated catalyst. Specific temperatures and gas concentrations must be optimized for your specific catalyst system.
-
Reactor Purge: After the reaction, purge the reactor with an inert gas (e.g., nitrogen or argon) at a low flow rate to remove any residual reactants and products.
-
Controlled Oxidation: Gradually heat the catalyst bed under a continuous flow of a dilute oxygen mixture (e.g., 1-2% O₂ in N₂). The temperature should be ramped up slowly to a target temperature (typically 300-500°C) to avoid excessive heat generation from coke combustion, which could cause sintering.[14]
-
Hold and Monitor: Hold at the target temperature until CO₂ levels in the off-gas return to baseline, indicating complete removal of carbon deposits.
-
Cooling and Reduction: Cool the catalyst bed under an inert gas flow. Before reuse, the catalyst must be re-reduced. Switch the gas flow to hydrogen (or a H₂/N₂ mixture) and heat the catalyst according to the manufacturer's activation procedure.
-
Re-introduction: Once cooled under an inert atmosphere, the catalyst is ready for the next reaction cycle.
Frequently Asked Questions (FAQs)
Q4: What are the most critical safety considerations when scaling up furanmethanol production?
A4: Safety is paramount. Key considerations include:
-
Flammability: Furanmethanol is a combustible liquid.[2] All equipment must be properly grounded, and ignition sources must be eliminated. The process should be designed to operate below the flash point where possible or under an inert atmosphere.
-
Exothermic Reaction: The hydrogenation reaction is exothermic. A robust cooling system and emergency pressure relief systems are essential to prevent runaway reactions.[5]
-
Toxicity and Handling: Furanmethanol can be harmful if inhaled, swallowed, or in contact with skin.[15] Operations should be conducted in well-ventilated areas, and personnel must use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[16][17]
-
Storage: Furanmethanol can be sensitive to air and light, potentially forming unstable compounds or discoloring over time.[16] It should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen) in a cool, dark place.[7]
Q5: How should we approach the purification of furanmethanol at a large scale?
A5: Achieving high purity (>99%) at scale requires moving beyond lab-scale chromatography.
-
Fractional Vacuum Distillation: This is the most common and effective industrial method. Given furanmethanol's boiling point (e.g., 3-Furanmethanol at 79-80 °C at 17 mmHg), distillation under vacuum is necessary to prevent thermal degradation that can occur at atmospheric pressure.[2][7]
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective and scalable method for achieving very high purity.[7]
Q6: How do we ensure process reproducibility and control during scale-up?
A6: Implementing Process Analytical Technology (PAT) and robust control strategies is crucial.
-
Real-Time Monitoring: Use online monitoring tools (e.g., in-situ IR spectroscopy, online GC) to track reactant conversion and product formation in real-time.[18] This allows for immediate adjustments to process parameters like temperature, pressure, or flow rates.
-
Automated Control Systems: Develop a control strategy that can automatically adjust parameters to maintain optimal conditions. This can range from simple PID loops for temperature and pressure control to more advanced Model Predictive Control (MPC) systems for optimizing the entire process.[19][20] This is particularly important for compensating for gradual changes like catalyst deactivation.[5]
References
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Application of 3-Furanmethanol in the Synthesis of Pharmaceutical Intermediates. BenchChem Technical Support Team. 1
-
Addressing challenges in the scale-up of 3-Furanmethanol production. BenchChem Technical Support Team. 7
-
Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. 9
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Troubleshooting low yield in 2-Furanethanol production. BenchChem Technical Support Team. 21
-
Technical Support Center: Catalyst Deactivation in Tetrahydro-5-methylfuran-2-methanol Synthesis. BenchChem Technical Support Team. 6
-
2-FURANMETHANOL. Ataman Kimya.
-
An In-depth Technical Guide to 3-Furanmethanol: Properties, Synthesis, and Applications. BenchChem Technical Support Team. 22
-
Furan-3-methanol – preparation and application. Georganics. 2
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Furfuryl alcohol. International Furan Chemicals BV. 16
-
3-Furanmethanol | 4412-91-3 | FF33750. Biosynth. 23
-
Technical Support Center: Catalyst Deactivation in the Production of (5-Octylfuran-2-YL)methanol. BenchChem Technical Support Team. 14
-
(PDF) Comparative Production and Optimisation of Furfural and Furfuryl Alcohol from Agricultural Wastes. ResearchGate. 24
-
2-Furanmethanol: Human health tier II assessment Preface. Australian Government Department of Health. 17
-
Technical Support Center: 2,5-Furandimethanol (FDM) Synthesis and Application. BenchChem Technical Support Team. 10
-
Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. BenchChem Technical Support Team. 25
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. 15
-
Overcoming Challenges in Scale-Up Production. World Pharma Today. 3
-
Role of Catalyst Deactivation and Regeneration in Methanol Production | PDF. Scribd. 12
-
Role of Catalyst Deactivation and Regeneration in Methanol Production. ResearchGate. 13
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. 8
-
Advanced Process Control Strategies for Efficient Methanol Production from Natural Gas. MDPI. 19
-
A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. 26
-
Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives andvalue-added chemicals. ResearchGate. 27
-
Reaction pathways of FAL hydrogenation to FA and other chemicals. ResearchGate. 28
-
Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. MDPI. 29
-
(PDF) Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate. 4
-
Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. PMC. 30
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Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ResearchGate. 31
-
furfuryl alcohol, 98-00-0. The Good Scents Company. 32
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Research on the process of producing furfuryl alcohol by hydrogenation reaction of furfural. JINSP. 18
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Solvent effects in integrated reaction-separation process of liquid-phase hydrogenation of furfural to furfuryl alcohol over CuA. NSTDA. 11
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Optimization of Methanol Synthesis under Forced Periodic Operation. MDPI. 20
-
Design and control of a process to produce furfuryl alcohol. ResearchGate. 5
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Continuous manufacturing via hot-melt extrusion and scale up: regulatory matters. PubMed. 33
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2-Furanmethanol. NIST WebBook. 34
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Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An Application Scientist's Guide to Minimizing Impurities in the Synthesis of 5-[(Methylamino)methyl]-2-furanmethanol
Welcome to the technical support center for the synthesis of this compound. As a key intermediate in the production of various active pharmaceutical ingredients (APIs), including Ranitidine, the purity of this compound is not merely a matter of yield optimization—it is a cornerstone of drug safety and efficacy.[1][2] The presence of impurities, even at trace levels, can have significant downstream consequences, impacting the stability, safety profile, and regulatory compliance of the final drug product.[3][4]
This guide is designed for researchers, chemists, and process development professionals. It moves beyond standard protocols to address the nuanced challenges encountered during synthesis. In a question-and-answer format, we will explore the root causes of common impurities and provide scientifically-grounded, actionable strategies to mitigate them.
Section 1: Understanding the Synthetic Landscape and Impurity Origins
A robust impurity control strategy begins with a thorough understanding of the reaction pathways and their potential pitfalls.
Q1: What are the primary synthesis routes for this compound, and what are their intrinsic impurity risks?
A1: There are two predominant synthetic routes, each with a distinct impurity profile. The choice of route often depends on the available starting materials, scale, and desired purity profile.
-
Reductive Amination of 5-Hydroxymethylfurfural (HMF): This is a modern and widely adopted method involving the reaction of HMF with methylamine in the presence of a reducing agent and a catalyst.[5][6][7] It is often favored for its efficiency.
-
Mannich Reaction of 2-Furanmethanol: This classical approach involves the condensation of 2-furanmethanol (furfuryl alcohol) with formaldehyde and methylamine.[8][9] A significant process improvement involves using pre-formed bis(dimethylamino)methane instead of separate formaldehyde and amine sources, which has been shown to improve yield and purity.[8][10]
Below is a diagram illustrating these primary pathways.
Q2: What are the most common impurities, and where do they come from?
A2: Impurities are typically byproducts of the main reaction or degradation products of starting materials, intermediates, or the final product. Understanding their origin is key to prevention.
| Impurity Class | Specific Examples | Common Origin / Synthesis Route | Causality |
| Polymeric Impurities | Humins, Poly(furfuryl alcohol) resin | HMF Dehydration, Mannich Reaction | Acid-catalyzed degradation and polymerization of HMF or 2-furanmethanol is a major side reaction, leading to insoluble, dark-colored materials that are difficult to remove.[11] |
| Incompletely Reacted Materials | 5-Hydroxymethylfurfural (HMF), 2-Furanmethanol | Both Routes | Insufficient reaction time, low catalyst activity, or poor stoichiometry can lead to residual starting materials. |
| Over-reduction Products | Tetrahydrofuran derivatives, 1,5-pentanediol | Reductive Amination | Excessively harsh reduction conditions (high pressure, temperature, or highly active catalyst) can hydrogenate the furan ring itself.[12] |
| Side-Reaction Products | Bis-adducts (e.g., N,N-bis((5-(hydroxymethyl)furan-2-yl)methyl)methanamine) | Reductive Amination | The newly formed primary amine product can react with a second molecule of HMF, especially if local concentrations of HMF are high.[7] |
| Degradation Products | Levulinic acid, Formic acid | HMF Dehydration | These are common byproducts from the acid-catalyzed degradation of HMF, particularly in aqueous systems.[13] |
| Process-Related Impurities | Halomethyl ethers | Mannich Reaction | Can arise if the reaction uses halide ions (e.g., from hydrochloride salts) and formaldehyde concurrently.[10] |
Section 2: Troubleshooting and Process Optimization
This section provides direct answers to common experimental challenges.
Category: Starting Material and Reaction Environment
Q: My reaction mixture turns dark brown or black almost immediately, and I get a low yield of a tarry product. What is happening?
A: This is a classic sign of furan polymerization. Both 2-furanmethanol and HMF are highly susceptible to polymerization under strong acidic conditions and heat.[11]
-
Causality: The furan ring is an electron-rich aromatic system. Protonation by a strong acid initiates an electrophilic attack on another furan ring, leading to a chain reaction that forms insoluble polymers (resins or humins).
-
Troubleshooting Steps:
-
Control Acidity: If using the Mannich reaction, consider the improved method using bis(dimethylamino)methane in a solvent like acetic acid, which provides a controlled acidic environment without harsh mineral acids.[8][9] For the HMF route, ensure any acid used for dehydration is neutralized or removed before subsequent steps.
-
Temperature Management: Run reactions at the lowest effective temperature. For exothermic steps, ensure adequate cooling.
-
Use High-Purity Starting Materials: 2-Furanmethanol, in particular, can yellow and degrade upon exposure to air and light, forming impurities that can accelerate polymerization. Use freshly distilled or high-purity material.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation, which can also produce polymerization initiators.
-
Category: Reductive Amination of HMF
Q: My conversion of HMF is incomplete, and the final product is contaminated with the starting material. How can I drive the reaction to completion?
A: Incomplete conversion in reductive amination is typically related to catalyst activity, hydrogen availability, or reaction equilibrium.
-
Causality: The reaction proceeds via an imine intermediate. The formation of this imine is an equilibrium step, and its subsequent reduction is the irreversible part. If the catalyst is inefficient or hydrogen pressure is too low, the overall reaction will be slow.
-
Troubleshooting Steps:
-
Catalyst Selection & Loading: Ensure the catalyst (e.g., Ni, Pd/C, Pt/C, Co) is active.[5][14] If using a previously opened catalyst, it may be poisoned or oxidized. Increase catalyst loading if necessary, but be mindful of potential increases in side reactions. A Ni/SBA-15 catalyst has shown high selectivity.[7]
-
Hydrogen Pressure: Increase hydrogen pressure within safe limits for your equipment. This increases the concentration of active hydrogen species on the catalyst surface, accelerating the reduction step.
-
Reaction Time & Temperature: Monitor the reaction by TLC or HPLC. If it stalls, a modest increase in temperature or extended reaction time may be required. However, excessive temperature can promote over-reduction and degradation.[12]
-
Solvent Choice: The choice of solvent (e.g., THF, ethanol) can influence substrate solubility and catalyst performance.
-
Q: I am observing a significant byproduct with a higher molecular weight, which I suspect is a bis-adduct from the product reacting with another HMF molecule. How do I minimize this?
A: This secondary amine formation is a common issue when the product amine competes with methylamine for the HMF substrate.[7]
-
Causality: The product, this compound, is a primary amine and remains nucleophilic. It can react with the aldehyde of HMF to form a secondary amine impurity. This is more likely to occur as the concentration of the product increases and the concentration of methylamine decreases.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of methylamine relative to HMF. This statistically favors the reaction of HMF with methylamine over the product amine.
-
Slow Addition of HMF: Instead of adding all reagents at once, slowly add the HMF solution to the mixture of methylamine and catalyst. This keeps the instantaneous concentration of HMF low, minimizing the chance for the product to react with it.
-
The diagram below illustrates the formation pathway for this key impurity.
Category: Product Isolation and Stability
Q: My product is pure after distillation, but it turns yellow or brown during storage. How can I prevent this degradation?
A: this compound is sensitive to both air and light. The furan ring and the amino group can both undergo oxidative degradation.
-
Causality: Atmospheric oxygen can oxidize the furan ring or the amine functionality, leading to the formation of colored chromophores and other degradation impurities. This process can be accelerated by light and trace metal impurities.
-
Troubleshooting Steps:
-
Inert Storage: Store the purified product under an inert atmosphere (e.g., in an amber vial backfilled with argon or nitrogen).
-
Refrigeration: Store at low temperatures (2-8°C) to slow the rate of degradation reactions.
-
Purification Quality: Ensure the final product is free of acidic or basic residues from the workup, as these can catalyze degradation. The final distillation should be performed under high vacuum to keep the temperature low.[1][8]
-
Section 3: Recommended Analytical Protocols
Effective impurity control requires robust analytical methods to identify and quantify unwanted compounds.
Q: What is a reliable analytical method for profiling impurities in my synthesis?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[15][16]
Protocol: Reverse-Phase HPLC Method for Impurity Profiling
This protocol provides a starting point for method development. It must be validated for your specific sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Ramp to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Return to 5% B
-
31-35 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm and 280 nm. The furan ring provides a strong chromophore.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
-
Rationale: The gradient allows for the separation of polar starting materials (eluting early) from the more nonpolar product and potential dimeric impurities (eluting later). Formic acid is used to ensure the amine is protonated, leading to better peak shape.
The following workflow diagram outlines a general approach to troubleshooting using this analytical data.
References
-
Agilent. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. Agilent Technologies. Link
-
Gao, F., et al. (2021). Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. National Institutes of Health (NIH). Link
-
Waters Corporation. (2020). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class PLUS System and Xevo TQ-XS. Waters Corporation. Link
-
ResearchGate. (n.d.). Results of the reductive amination of HMF with methylamine in a... ResearchGate. Link
-
Glaxo Group Ltd. (1981). Process for preparing 5-dimethylaminomethyl-2-furanmethanol. European Patent Office. EP0036716A1. Link
-
Xiamen University. (2015). Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol. Google Patents. CN104059036A. Link
-
Pharmaceutical Technology. (2020). Development of a Validated Method of Testing for NDMA in Ranitidine. Pharmaceutical Technology. Link
-
Aragen Life Sciences. (n.d.). Nitrosamine Impurity Detection and Quantification in Sartans and Ranitidine. Aragen Life Sciences. Link
-
ResearchGate. (n.d.). The plausible reaction pathway for reductive amination of 5-HMF into BAMF. ResearchGate. Link
-
BenchChem. (2025). Application Notes and Protocols for the Reductive Amination of 5-Hydroxymethylfurfural (HMF) to 5-(Aminomethyl)-2-furanmethanol (AMF). BenchChem. Link
-
Glaxo Group Ltd. (1982). Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol. Google Patents. US4347191A. Link
-
Royal Society of Chemistry. (2018). Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation. Catalysis Science & Technology. Link
-
BenchChem. (2025). Common side reactions in the synthesis of furans. BenchChem. Link
-
ResearchGate. (n.d.). Possible reaction pathways for the direct reductive amination of 5-HMF into BAMF over Raney Ni. ResearchGate. Link
-
MDPI. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Molecules. Link
-
Ataman Kimya. (n.d.). 2-FURANMETHANOL. Ataman Kimya. Link
-
National Institutes of Health (NIH). (2023). Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. PMC. Link
-
Royal Society of Chemistry. (2017). Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing. Reaction Chemistry & Engineering. Link
-
Royal Society of Chemistry. (2017). Electronic Supplementary Information for: Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using. The Royal Society of Chemistry. Link
-
PubMed. (2013). Efficient one-pot synthesis of 5-chloromethylfurfural (CMF) from carbohydrates in mild biphasic systems. Molecules. Link
-
ResearchGate. (2017). Request PDF: Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing. ResearchGate. Link
-
Glaxo Group Ltd. (1984). Process for preparing 5-dimethylaminomethyl-2-furanmethanol. European Patent Office. EP0036716B1. Link
-
Sigma-Aldrich. (n.d.). Ranitidine Impurity F Pharmaceutical Secondary Standard CRM. Sigma-Aldrich. Link
-
SynThink Research Chemicals. (n.d.). Ranitidine EP Impurity F. SynThink Research Chemicals. Link
-
LookChem. (n.d.). Cas 15433-80-4,(5-[(DIETHYLAMINO)METHYL] - LookChem. LookChem. Link
-
ScienceDirect. (2021). N-nitrosodimethylamine (NDMA) Contamination of Ranitidine Products: A review of recent findings. Saudi Pharmaceutical Journal. Link
-
PubChem. (n.d.). 5-((Dimethylamino)methyl)-2-furanmethanol. PubChem. Link
-
ResearchGate. (2023). (PDF) Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. ResearchGate. Link
-
National Institutes of Health (NIH). (2021). Is this the end for ranitidine? NDMA presence continues to confound. PMC. Link
-
ResearchGate. (2025). Request PDF: New Insight into the Formation Mechanism of 2-Furfurylthiol in the Glucose-Cysteine Reaction with Ribose. ResearchGate. Link
-
U.S. Food and Drug Administration (FDA). (2020). Questions and Answers: NDMA impurities in ranitidine (commonly known as Zantac). FDA. Link
-
ResearchGate. (2018). Request PDF: Preparation of 5‐(Aminomethyl)‐2‐furanmethanol by Direct Reductive Amination of 5‐Hydroxymethylfurfural with Aqueous Ammonia over Ni/SBA‐15 Catalyst. ResearchGate. Link
-
MyBioSource. (n.d.). This compound biochemical. MyBioSource. Link
-
ChemicalBook. (n.d.). 15433-79-1(5-[(DIMETHYLAMINO)METHYL]-2-FURANMETHANOL) Product Description. ChemicalBook. Link
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Technical Support Center: Catalyst Leaching and Stability in Furan Derivative Synthesis
Welcome to the Technical Support Center dedicated to addressing the critical challenges of catalyst leaching and stability in the synthesis of furan derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of heterogeneous catalysis in this vital area of green chemistry. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring that every piece of advice is part of a self-validating system for robust and reproducible results.
The conversion of biomass-derived carbohydrates into valuable furan derivatives like 5-hydroxymethylfurfural (HMF) and furfural is a cornerstone of sustainable chemical production.[1] However, the stability of heterogeneous catalysts in the often harsh, liquid-phase reaction environments remains a significant hurdle.[2] Catalyst deactivation, particularly through the irreversible loss of active species via leaching, can compromise process efficiency, product purity, and economic viability.[2][3]
This center is structured to provide immediate, actionable solutions to common problems through a detailed FAQ section and in-depth troubleshooting guides. We will explore the mechanisms of catalyst deactivation, diagnostic techniques to identify leaching, and strategies for mitigation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst stability and leaching in furan derivative synthesis.
Q1: What are the primary mechanisms of catalyst deactivation in furan synthesis?
Catalyst deactivation in furan synthesis is a multifaceted issue, but the most common causes are:
-
Leaching: The dissolution of the active metal or acid sites from the solid support into the reaction medium.[2] This is often exacerbated by the reaction conditions, such as the use of acidic media or polar solvents.[4]
-
Fouling or Coking: The deposition of carbonaceous materials, often called "humins," on the catalyst surface.[5] These polymeric byproducts form from the degradation of furans and their precursors, physically blocking active sites.[5]
-
Sintering: The thermal agglomeration of metal nanoparticles on the support, which leads to a decrease in the active surface area.[5]
-
Poisoning: The strong chemisorption of impurities from the feedstock or byproducts onto active sites.[5]
Q2: How can I quickly determine if my catalyst is leaching?
A "hot filtration" test is a classic and effective method.[6] Halfway through a reaction, filter the solid catalyst out of the hot reaction mixture. If the reaction continues to proceed in the filtrate, it's a strong indication that active species have leached from the catalyst into the solution.[6] For definitive quantitative evidence, analysis of the filtrate by Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) is recommended to detect trace amounts of the leached metal.[6][7]
Q3: Which solvents are known to promote or inhibit catalyst leaching in furan synthesis?
Solvent choice is critical for both reaction selectivity and catalyst stability.[8]
-
Protic solvents like water and alcohols can facilitate leaching, especially in acid-catalyzed reactions where they can solvate and stabilize dissolved metal ions or protonated species.[9] However, water is often a necessary reactant or byproduct in biomass conversion.[3]
-
Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can be effective for certain reactions like the dehydration of sugars to HMF, but their high boiling points can make product separation challenging.[9][10] They can also interact strongly with the catalyst surface, potentially influencing stability.[9]
-
Biphasic systems , often using an aqueous phase with an organic extraction solvent like methyl isobutyl ketone (MIBK), can enhance product selectivity and in some cases, protect the catalyst by continuously removing the furan product from the reactive environment.[11][12]
Q4: Are there general strategies to design more stable catalysts for furan derivative synthesis?
Yes, several strategies can be employed during catalyst design to enhance stability:
-
Strong Metal-Support Interactions: Enhancing the interaction between the active metal and the support material can help to anchor the metal particles and prevent leaching.[13]
-
Protective Coatings: Applying a thin, porous overcoating (e.g., a silica or carbon layer) can physically encapsulate the active sites, preventing their detachment without significantly hindering reactant access.[3]
-
Hydrophobic Surface Modification: Increasing the hydrophobicity of the catalyst surface can reduce interactions with water, which is often a key player in deactivation mechanisms like hydrolysis of the support or leaching of active sites.[3]
-
Use of Solid Acids: Employing solid acid catalysts like zeolites or ion-exchange resins can be an alternative to corrosive mineral acids, though their stability in hot aqueous media must be carefully evaluated.[14][15]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental problems.
Guide 1: Decreasing Yield Over Catalyst Reuse Cycles
Problem: "I am reusing my supported metal catalyst (e.g., Pd/C, Cu/Al₂O₃) for the hydrogenation of furfural. The yield was high for the first run, but it's dropping significantly with each subsequent cycle. What's happening and how do I fix it?"
This is a classic symptom of catalyst deactivation. The key is to systematically identify the root cause.
Caption: Troubleshooting workflow for decreasing catalyst yield.
-
Initial Diagnosis - The Hot Filtration Test: The first step is to confirm if homogeneous catalysis from leached species is occurring.[6]
-
Protocol 1: Hot Filtration Test.
-
Run the reaction as usual. At approximately 50% conversion, quickly and carefully filter the solid catalyst from the hot reaction mixture.
-
Allow the filtrate to continue stirring under the same reaction conditions.
-
Monitor the reaction progress in the filtrate. If the conversion continues to increase, leaching of the active species is confirmed.[6]
-
-
-
Quantitative Analysis of Leaching: If the hot filtration test is positive, quantify the extent of leaching.
-
Protocol 2: Sample Preparation for ICP-MS/OES Analysis.
-
At the end of a reaction cycle, separate the catalyst by filtration.
-
Take a precise volume of the liquid filtrate.
-
If the solvent is organic, it may need to be removed and the residue digested in acid (e.g., aqua regia) before dilution for analysis. For aqueous solutions, direct analysis after dilution may be possible. Consult your analytical facility for specific sample preparation guidelines.
-
Analyze the sample using ICP-MS or ICP-OES to determine the concentration of the leached metal.[7][16] This provides quantitative data on catalyst loss per cycle.
-
-
-
Investigating Fouling (Coking): If leaching is negligible, the issue is likely physical deactivation. Darkening of the catalyst and reaction mixture is a strong indicator of humin formation.[5]
-
Protocol 3: Thermogravimetric Analysis (TGA) of Spent Catalyst.
-
Carefully recover the spent catalyst by filtration and dry it thoroughly.
-
Place a known mass of the dried, spent catalyst into the TGA instrument.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) to drive off any residual solvent.
-
Switch to an oxidizing atmosphere (e.g., air) and continue heating. A significant weight loss in the oxidizing atmosphere corresponds to the combustion of deposited coke, quantifying the extent of fouling.[5]
-
-
-
Assessing Sintering: Sintering is often a concern at higher reaction temperatures.
-
Characterization: Compare the Transmission Electron Microscopy (TEM) images and metal dispersion measurements (via techniques like CO chemisorption) of the fresh and spent catalyst. An increase in the average particle size and a decrease in metal dispersion are clear signs of sintering.[17]
-
| Deactivation Mechanism | Key Indicator(s) | Primary Mitigation Strategy | Secondary Actions |
| Leaching | Positive hot filtration test; Metal detected in filtrate (ICP) | Enhance metal-support interaction; Use a more stable support material. | Lower reaction temperature; Change solvent system.[3] |
| Fouling (Coking) | Dark deposits on catalyst; Weight loss in TGA under air. | Optimize reaction conditions (lower temperature, shorter time) to minimize humin formation. | Implement a catalyst regeneration protocol (e.g., controlled oxidation).[3][5] |
| Sintering | Increased metal particle size (TEM); Decreased active surface area. | Operate at the lowest effective temperature. | Select a support with high thermal stability; Add dopants to stabilize particles.[3] |
| Poisoning | Gradual activity loss; Known contaminants in feedstock. | Purify feedstock before reaction (e.g., distillation, guard beds). | Develop poison-tolerant catalysts.[3] |
Guide 2: Product Contamination with Leached Metals
Problem: "My final furan product is contaminated with trace metals from my heterogeneous catalyst, which is unacceptable for my pharmaceutical application. How can I prevent this?"
Metal contamination is a direct consequence of catalyst leaching and is a critical issue in drug development due to stringent purity requirements.
Caption: Workflow for addressing metal contamination in products.
-
Optimize Reaction Conditions: The most effective approach is to prevent leaching at the source.
-
Temperature and pH: Higher temperatures and highly acidic or basic conditions can accelerate the corrosion of both the support and the active metal.[4][18] Systematically study the effect of lowering the temperature and using the mildest possible acid or base that still provides an acceptable reaction rate.
-
Solvent Effects: The reaction medium plays a significant role.[19][20] As mentioned in the FAQs, polar protic solvents can promote leaching.[9] If the reaction chemistry allows, explore less polar or apolar solvents. The use of biphasic systems can also limit the contact time of the catalyst with potentially corrosive aqueous phases.[11]
-
-
Re-evaluate the Catalyst System:
-
Support Material: The stability of the support is paramount. For example, in aqueous acidic conditions, alumina (Al₂O₃) supports can be more susceptible to leaching than carbon or silica supports.[21] Consider catalysts on more inert supports like graphitized carbon or silica.
-
Anchoring Chemistry: The method of catalyst preparation influences how strongly the active species are bound. Techniques that promote strong covalent bonding or coordination to the support are preferable to simple impregnation.
-
-
Downstream Purification (If Prevention is Insufficient):
-
Metal Scavengers: If trace leaching is unavoidable, the product solution can be treated with metal scavengers. These are functionalized materials (e.g., silica or polymers with thiol or amine groups) that selectively bind and remove dissolved metal ions.
-
Recrystallization/Distillation: Standard purification techniques can also be effective at removing metal impurities from the final product.
-
References
-
The Recycling Spent Catalyst of Furfural Hydrogenation with Pressure Sulphuric Acid Leaching. (n.d.). Scientific.Net. Retrieved January 14, 2026, from [Link]
-
Sustainable One-Pot Synthesis of 5-(Hydroxymethyl)furfural from C6-Sugars by Enhanced H+ Exchange Heterogeneous Catalysis. (2023). ACS Omega. Retrieved January 14, 2026, from [Link]
-
Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. (2015). Catalysis Communications. Retrieved January 14, 2026, from [Link]
- A process for synthesis of furan derivative using an acid catalyst and preparation thereof. (2015). Google Patents.
-
A review of 5-hydroxymethylfurfural production from fructose using heterogeneous catalysts. (2025). Journal of Catalysis. Retrieved January 14, 2026, from [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. (2020). Frontiers in Chemistry. Retrieved January 14, 2026, from [Link]
-
Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. (2018). ACS Sustainable Chemistry & Engineering. Retrieved January 14, 2026, from [Link]
-
Heterogeneous Catalysts for the Conversion of Glucose into 5-Hydroxymethyl Furfural. (2021). Catalysts. Retrieved January 14, 2026, from [Link]
-
Characteristics and factors that influence heavy metal leaching from spent catalysts. (2022). Environmental Science and Pollution Research. Retrieved January 14, 2026, from [Link]
-
Recent Advances in Catalytic Hydrogenation of Furfural. (2021). Catalysts. Retrieved January 14, 2026, from [Link]
-
Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (2015). Green Chemistry. Retrieved January 14, 2026, from [Link]
-
Conversion of fructose into 5-HMF: a study on the behaviour of heterogeneous cerium-based catalysts and their stability in aqueous media under mild conditions. (2015). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 14, 2026, from [Link]
-
How might I measure the leaching of heterogeneous catalyst using simple techniques?. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Application of heterogeneous catalysts in the preparation of bio-based platform compound 5-hydroxymethylfurfural. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. (2018). Environmental Science: Water Research & Technology. Retrieved January 14, 2026, from [Link]
-
Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al2O3–ZnO catalyst. (2025). RSC Advances. Retrieved January 14, 2026, from [Link]
-
Critical role of catalyst-dependent solvent effect for the conversion of xylan to furfural. (2025). Journal of Agricultural and Food Chemistry. Retrieved January 14, 2026, from [Link]
-
Critical Role of Catalyst-Dependent Solvent Effect for the Conversion of Xylan to Furfural. (2025). Journal of Agricultural and Food Chemistry. Retrieved January 14, 2026, from [Link]
-
Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid. (2025). EES Catalysis. Retrieved January 14, 2026, from [Link]
-
Rapid and sensitive determination of leached platinum group elements in organic reaction solution of metal-catalyzed reactions by laser ablation-ICP-MS with spot-drying on paper. (2019). Journal of Analytical Atomic Spectrometry. Retrieved January 14, 2026, from [Link]
-
Characteristics and factors that influence heavy metal leaching from spent catalysts. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass. (2021). OSTI.GOV. Retrieved January 14, 2026, from [Link]
-
Protection Strategies Enable Selective Conversion of Biomass. (2015). Lirias. Retrieved January 14, 2026, from [Link]
-
Selective Leaching of Valuable Metals from Spent Fluid Catalytic Cracking Catalyst with Oxalic Acid. (2020). Metals. Retrieved January 14, 2026, from [Link]
-
Production of furans from pulp sheet over sulfated solid acid catalysts. (2018). BioResources. Retrieved January 14, 2026, from [Link]
- A process for synthesis of furan derivative using an acid catalyst and preparation thereof. (2016). Google Patents.
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. Retrieved January 14, 2026, from [Link]
-
How is it possible to calculate catalyst leaching? is it enough to use gravimetric method?. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Hydrogenation and Hydrolysis of Furfural to Furfuryl Alcohol, Cyclopentanone and Cyclopentanol with a Heterogeneous Copper Catalyst in Water. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Leaching in Metal Nanoparticle Catalysis. (2016). Ingenta Connect. Retrieved January 14, 2026, from [Link]
-
Continuous Hydrogenation of Aqueous Furfural Using a Metal-Supported Activated Carbon Monolith. (2020). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. (2020). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. (2025). RSC Publishing. Retrieved January 14, 2026, from [Link]
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Catalyst Characterization: From Fresh to Spent. (n.d.). SBCat. Retrieved January 14, 2026, from [Link]
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Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved January 14, 2026, from [Link]
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Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. (2012). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Activity of catalysts in thiophene synthesis from furan and hydrogen sulfide. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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Chemistry of Furan Conversion into Aromatics and Olefins over HZSM-5: A Model Biomass Conversion Reaction. (2014). ACS Catalysis. Retrieved January 14, 2026, from [Link]
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Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia. (2016). Industrial & Engineering Chemistry Research. Retrieved January 14, 2026, from [Link]
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Validation & Comparative
The Furan Scaffold: A Privileged Motif in Modern Drug Discovery
A Comparative Analysis of Furan-Based Drug Candidates for Researchers, Scientists, and Drug Development Professionals.
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry. Its versatile structure often serves as a bioisostere for other aromatic systems, like the phenyl group, offering advantages in metabolic stability, receptor interaction, and overall pharmacokinetic profiles. This guide provides a comparative analysis of key furan-based drug candidates, offering insights into their performance against non-furan alternatives, supported by experimental data and detailed protocols.
Section 1: Histamine H₂ Receptor Antagonists: Ranitidine vs. Cimetidine
The management of acid-related gastrointestinal disorders was revolutionized by the development of histamine H₂ receptor antagonists. While both ranitidine and cimetidine target the same receptor, their chemical structures—a furan ring in ranitidine versus an imidazole ring in cimetidine—lead to notable differences in potency, side effect profiles, and drug-drug interactions.
Mechanism of Action: Blocking Gastric Acid Secretion
Both ranitidine and cimetidine are competitive antagonists of the histamine H₂ receptor on the basolateral membrane of gastric parietal cells. By blocking this receptor, they inhibit histamine-stimulated gastric acid secretion.
Caption: Mechanism of action of Ranitidine and Cimetidine.
Comparative Performance Data
| Parameter | Ranitidine (Furan-based) | Cimetidine (Imidazole-based) | Source(s) |
| Potency | ~3-fold more potent than cimetidine in inhibiting gastric acid secretion. | Less potent. | |
| Oral Bioavailability | ~50% | ~60-70% | |
| Elimination Half-life | 2.5–3.0 hours | ~2 hours | |
| Protein Binding | ~15% | ~20% | |
| Metabolism | Primarily by FMOs. | Inhibits cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2D6). | |
| Duodenal Ulcer Healing Rate (8 weeks) | 98% | 86% | |
| Gastric Ulcer Healing Rate (6 weeks) | 68% (vs 53% placebo) | Similar efficacy to ranitidine shown in direct comparisons. | |
| Adverse Effects | Fewer side effects. Does not cause the antiandrogen effects seen with cimetidine. | Can cause gynecomastia and impotence in males due to its antiandrogenic effects. |
Experimental Protocol: Histamine H₂ Receptor Binding Assay
A competitive binding assay can be employed to determine the affinity of furan-based candidates for the H₂ receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H₂ receptor.
Materials:
-
Membrane preparations from cells expressing the human H₂ receptor.
-
Radioligand: [³H]-Tiotidine.
-
Test compounds (e.g., ranitidine).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [³H]-Tiotidine.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation.
Section 2: Diuretics: Furosemide vs. Hydrochlorothiazide
Furosemide, a potent loop diuretic containing a furan ring, is a cornerstone in the management of edema and hypertension. Its performance can be compared to hydrochlorothiazide, a thiazide diuretic, which acts on a different segment of the nephron.
Mechanism of Action: Inhibition of Ion Reabsorption
Furosemide inhibits the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of these ions and water. Hydrochlorothiazide, in contrast, inhibits the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule.
Caption: Mechanism of action of Nifurtimox.
Comparative Performance Data
| Parameter | Nifurtimox (Nitrofuran) | Benznidazole (Nitroimidazole) | Source(s) |
| Mechanism of Action | Generation of reactive oxygen species (ROS) via nitroreductase activation. | Similar mechanism involving reductive stress and generation of ROS. | |
| Recommended Dosage (Adults) | 8-10 mg/kg/day in 3 divided doses for 60 days. | 5-7 mg/kg/day in 2 divided doses for 60 days. | |
| Elimination Half-life | ~3 hours. | ~12 hours. | |
| Clinical Efficacy (Pediatric) | Demonstrated superiority over historical placebo in serological response at one year post-treatment. | Considered a first-line treatment for Chagas disease. | |
| Common Adverse Effects | Gastrointestinal disturbances (anorexia, nausea, vomiting), neurological effects (restlessness, insomnia). | Skin rashes, peripheral neuropathy, gastrointestinal issues. |
Experimental Protocol: In Vitro Trypanosoma cruzi Growth Inhibition Assay
Objective: To determine the IC₅₀ of a test compound against the amastigote form of T. cruzi.
Materials:
-
Vero cells (or other suitable host cells).
-
T. cruzi trypomastigotes (e.g., β-galactosidase expressing strain).
-
Culture medium (e.g., RPMI 1640).
-
Test compounds (e.g., nifurtimox).
-
Chlorophenol red-β-D-galactopyranoside (CPRG).
-
Microplate reader.
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Infect the Vero cells with T. cruzi trypomastigotes.
-
After infection, wash the cells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compound.
-
Incubate the plates for a period sufficient for amastigote replication (e.g., 72 hours).
-
Lyse the cells and add CPRG substrate.
-
Measure the absorbance at 570 nm to quantify the β-galactosidase activity, which is proportional to the number of viable parasites.
-
Calculate the IC₅₀ value.
Section 4: Muscle Relaxants: Dantrolene
Dantrolene is a unique, peripherally acting muscle relaxant that contains a furan ring. It is primarily used in the treatment of malignant hyperthermia and spasticity.
Mechanism of Action: Inhibition of Calcium Release
Dantrolene acts directly on skeletal muscle by binding to the ryanodine receptor (RyR1), inhibiting the release of calcium from the sarcoplasmic reticulum. This uncouples excitation-contraction coupling.
Caption: Mechanism of action of Dantrolene.
Performance Data
| Parameter | Dantrolene (Furan-based) |
| Mechanism of Action | Inhibits Ca²⁺ release from the sarcoplasmic reticulum by binding to the ryanodine receptor (RyR1). |
| Therapeutic Uses | Malignant hyperthermia, neuroleptic malignant syndrome, spasticity. |
| Oral Bioavailability | ~70% |
| Elimination Half-life | 4-8 hours |
| Adverse Effects | Drowsiness, dizziness, weakness, diarrhea, potential for hepatotoxicity. |
Experimental Protocol: Sarcoplasmic Reticulum Ca²⁺ Release Assay
Objective: To measure the effect of a test compound on calcium release from isolated sarcoplasmic reticulum vesicles.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle.
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2).
-
Buffer solution mimicking the intracellular environment.
-
Ca²⁺ releasing agent (e.g., 4-chloro-m-cresol).
-
Test compound (e.g., dantrolene).
-
Fluorometer.
Procedure:
-
Load the SR vesicles with the fluorescent Ca²⁺ indicator.
-
Add the loaded vesicles to the buffer in the fluorometer cuvette.
-
Add the test compound at various concentrations.
-
Initiate Ca²⁺ release by adding the releasing agent.
-
Monitor the change in fluorescence over time, which corresponds to the change in extra-vesicular Ca²⁺ concentration.
-
Calculate the rate and extent of Ca²⁺ release in the presence and absence of the test compound.
Section 5: General Experimental Protocol for Cytotoxicity Assessment
The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity of drug candidates.
Experimental Workflow: MTT Assay
A Head-to-Head Comparison of Substituted Furan Compounds: A Guide for Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, represents a cornerstone in medicinal chemistry. Its unique electronic and steric properties make it a valuable pharmacophore, often employed as a bioisostere for the phenyl ring to enhance metabolic stability, receptor binding, and overall bioavailability.[1][2] Furan derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][4]
This guide provides a comprehensive, head-to-head comparison of substituted furan compounds across key therapeutic areas. We will delve into the critical structure-activity relationships (SAR) that govern their efficacy, present supporting quantitative data from in vitro studies, and detail the experimental protocols necessary for their evaluation. Furthermore, we will address a crucial aspect of furan chemistry in drug development: the challenge of metabolism-induced toxicity and strategies to mitigate it.
Synthetic Strategies: Accessing Chemical Diversity
The biological potential of furan derivatives is unlocked through chemical synthesis, which allows for the precise placement of various substituents on the furan core. The choice of synthetic methodology is dictated by the desired substitution pattern.[1] Classical methods like the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, remain fundamental for preparing a wide range of furans.[5] Other notable methods include the Feist-Benary synthesis and numerous modern metal-catalyzed reactions that provide access to more complex and highly substituted furan structures.[1][6]
The general workflow for synthesizing and characterizing these compounds is a critical, self-validating process that ensures the integrity of subsequent biological data.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The furan scaffold is a remarkably versatile and privileged structure in medicinal chemistry, offering a foundation for developing potent therapeutic agents across multiple disease areas. This guide highlights that the biological activity of substituted furans is not an inherent property of the ring itself but is intricately dictated by the specific nature, position, and combination of its substituents. A head-to-head comparison, supported by quantitative data, reveals clear structure-activity relationships that can guide the rational design of more effective and selective drug candidates.
However, the potential for metabolism-induced hepatotoxicity remains a significant challenge that must be addressed early in the drug discovery process. By integrating a thorough understanding of metabolic pathways with robust in vitro screening protocols, researchers can navigate this challenge, designing next-generation furan-based therapeutics that maximize therapeutic benefit while minimizing safety risks. The continued exploration of this fascinating heterocyclic scaffold promises to yield novel and impactful medicines for years to come.
References
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- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Osman, M. E. D. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
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- Tian, M., Pan, Y., & Zheng, J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(5), 635-645.
- Al-Suwaidan, I. A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(15), 4987.
- ResearchGate. (n.d.). Examples of furan derivatives with biological activity.
- Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25.
- Abdel-Maksoud, M. S., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters.
- BenchChem. (n.d.). Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships.
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A Guide to the Spectroscopic Cross-Validation of 5-[(Methylamino)methyl]-2-furanmethanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the spectroscopic cross-validation of 5-[(Methylamino)methyl]-2-furanmethanol, a molecule of interest due to its structural motifs commonly found in biologically active compounds. We will delve into the predicted spectroscopic characteristics of this molecule, grounded in the analysis of structurally analogous compounds, and present detailed protocols for acquiring and interpreting the necessary data. This document is designed to empower researchers to confidently verify the structure and purity of their samples, ensuring the integrity of their subsequent studies.
The Structural Rationale for Spectroscopic Analysis
This compound incorporates several key functional groups that yield distinct spectroscopic signatures: a 2,5-disubstituted furan ring, a primary alcohol, and a secondary amine. Our analytical approach is predicated on the principle of cross-validation, where data from multiple, independent spectroscopic techniques are used to build a cohesive and self-verifying structural picture. By comparing the experimental data of a synthesized sample with predicted values derived from known compounds, we can achieve a high degree of confidence in its identity.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of the furan ring system, the hydroxymethyl group, the secondary amine moiety, and by drawing comparisons with structurally similar molecules.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Justification & Comparative Data |
| H3, H4 (Furan) | 6.1 - 6.3 | Doublet | The furan protons at positions 3 and 4 are expected to be in the typical range for 2,5-disubstituted furans. For example, the furan protons in 2,5-furandimethanol appear around 6.20 ppm[1]. |
| -CH₂OH (Hydroxymethyl) | ~4.5 | Singlet | The methylene protons of the hydroxymethyl group are deshielded by the adjacent furan ring and oxygen atom. In 5-methyl-2-furanmethanol, these protons appear at approximately 4.41 ppm[2]. |
| -OH (Alcohol) | Variable (broad singlet) | Broad Singlet | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will exchange with D₂O. |
| -CH₂-NH- (Methylene) | ~3.7 | Singlet | These methylene protons are adjacent to the furan ring and the nitrogen atom, leading to a downfield shift. In N-methylfurfurylamine, the methylene protons are observed around 3.7 ppm[3]. |
| -NH- (Amine) | Variable (broad singlet) | Broad Singlet | The amine proton's chemical shift is variable and it will exchange with D₂O. |
| -NH-CH₃ (Methyl) | ~2.4 | Singlet | The methyl protons attached to the nitrogen are expected in this region, similar to N-methylbenzylamine where they appear at 2.44 ppm[4]. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification & Comparative Data |
| C2, C5 (Furan) | 155 - 158 | The substituted furan carbons are expected at the low field end of the aromatic region. In 2,5-furandimethanol, these carbons appear around 155.1 ppm[1]. |
| C3, C4 (Furan) | 108 - 111 | The unsubstituted furan carbons are expected in the upfield portion of the aromatic region. In 2,5-furandimethanol, these are seen at 107.9 ppm[1]. |
| -CH₂OH (Hydroxymethyl) | ~57 | The carbon of the hydroxymethyl group is deshielded by the attached oxygen. For 5-methyl-2-furanmethanol, this carbon is at approximately 56.1 ppm[2]. |
| -CH₂-NH- (Methylene) | ~48 | This methylene carbon is influenced by both the furan ring and the nitrogen atom. |
| -NH-CH₃ (Methyl) | ~35 | The methyl carbon attached to the nitrogen is expected in this region. In N-methylbenzylamine, this carbon appears at 35.98 ppm[4]. |
Table 3: Predicted Key IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale & Comparative Data |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad | The broadness is due to hydrogen bonding. This is a characteristic feature of alcohols[5][6]. |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to medium, sharp | Secondary amines typically show a single, sharp N-H stretching band in this region[5][6]. |
| C-H Stretch (sp²) | 3100 - 3200 | Medium | Aromatic C-H stretching of the furan ring. |
| C-H Stretch (sp³) | 2800 - 3000 | Medium | C-H stretching of the methylene and methyl groups. |
| C=C Stretch (Furan) | ~1500, ~1600 | Medium to strong | Aromatic ring stretching vibrations. |
| C-O Stretch (Alcohol) | 1000 - 1200 | Strong | Characteristic C-O stretching of primary alcohols. |
| C-N Stretch (Amine) | 1020 - 1250 | Medium | C-N stretching vibration of the aliphatic amine. |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 155 | [M]⁺ | Molecular ion. As the molecule contains one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule[7]. |
| 124 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group via alpha-cleavage. |
| 96 | [Furan-CH₂-NH-CH₃]⁺ | Cleavage of the C-C bond between the furan ring and the hydroxymethyl group. |
| 81 | [Furan-CH₂]⁺ | A common fragment in furfuryl derivatives. |
| 44 | [CH₂=NHCH₃]⁺ | Alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation of amines[8]. |
Experimental Protocols for Spectroscopic Cross-Validation
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended. The causality behind key steps is explained to provide a deeper understanding of the experimental design.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The power of NMR spectroscopy lies in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule[9].
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks[10].
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans (typically >1024) and a longer relaxation delay (2-5 seconds) are necessary due to the low natural abundance of ¹³C and its longer relaxation times[10].
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phasing and baseline correction. Calibrate the chemical shift axis using the TMS signal at 0 ppm[9].
Workflow for NMR Spectroscopic Analysis
Caption: Logical flow of NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds[11].
Protocol:
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. These salt plates are transparent to infrared radiation in the analytical range.
-
Background Spectrum: Acquire a background spectrum of the empty salt plates. This is crucial to subtract the absorbance of the plates and the atmospheric water and carbon dioxide, ensuring that the final spectrum is solely that of the sample.
-
Sample Spectrum: Place the sample-loaded salt plates in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Workflow for FTIR Spectroscopic Analysis
Caption: Workflow for FTIR spectroscopic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that separates the components of a mixture (GC) and provides structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments (MS)[12]. This is particularly useful for confirming the molecular weight and assessing the purity of the sample.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The instrument should be equipped with a suitable capillary column (e.g., a non-polar DB-5ms or equivalent). A temperature gradient program is used to elute the compounds based on their boiling points and polarity.
-
MS Detection: The eluent from the GC column is directed into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. This energy is sufficient to cause reproducible fragmentation of the molecule[13].
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to assess the purity of the sample. Examine the mass spectrum of the main peak to identify the molecular ion and the fragmentation pattern. Compare these with the predicted fragmentation to confirm the structure.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Conclusion: A Self-Validating Approach to Structural Confirmation
The structural elucidation of a molecule such as this compound should not rely on a single piece of spectroscopic evidence. By employing a cross-validation strategy that integrates NMR, IR, and MS data, researchers can build a robust and internally consistent case for the structure of their compound. The predicted data and detailed protocols provided in this guide serve as a benchmark for this process. Any significant deviation between the experimental and predicted data should prompt a critical re-evaluation of the compound's structure or purity. This methodical approach ensures the scientific integrity of the research and provides a solid foundation for any subsequent drug development or scientific investigation.
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Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Available at: [Link]
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Feinstein, K. L. (2017). Guide to Spectroscopic Identification of Organic Compounds. CRC Press. Available at: [Link]
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The Organic Chemistry Tutor. (2022, July 31). How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. YouTube. Available at: [Link]
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University of California, San Diego. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
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Hoffman, R. E., & Abraham, W. (1962). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 40(1), 1-6. Available at: [Link]
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Efficacy comparison of different catalytic systems for furan synthesis
The furan scaffold is a privileged motif in medicinal chemistry, natural products, and materials science.[1][2][3] Its efficient and selective synthesis is a critical objective for researchers in drug development and chemical synthesis. This guide provides an in-depth, objective comparison of leading catalytic systems for furan synthesis. We will move beyond mere protocols to explore the mechanistic rationale behind catalyst choice, offering field-proven insights and supporting experimental data to empower researchers in selecting the optimal system for their specific applications.
Overview of Catalytic Strategies
The synthesis of substituted furans is dominated by several key catalytic approaches, each with distinct advantages. Classical acid-catalyzed cyclizations like the Paal-Knorr synthesis are straightforward but can necessitate harsh conditions.[1][4] Modern strategies often employ transition metals, which offer milder reaction conditions and broader functional group tolerance.[5] Precious metals like gold and palladium are highly efficient for complex cycloisomerizations, while more economical copper-based systems provide robust alternatives for oxidative cyclizations.[1][6] Furthermore, the conversion of biomass-derived carbohydrates into furanic compounds using heterogeneous catalysts represents a vital frontier in sustainable chemistry.[7][8]
This guide will focus on the comparative efficacy of four major catalytic pillars:
-
Classical Acid Catalysis (Paal-Knorr)
-
Gold (Au)-Catalyzed Cycloisomerization
-
Palladium (Pd)-Catalyzed Annulation & Cycloisomerization
-
Copper (Cu)-Catalyzed Oxidative Cyclization
-
Heterogeneous Catalysis for Biomass Conversion
Classical Approach: Acid-Catalyzed Paal-Knorr Synthesis
The Paal-Knorr synthesis, first reported in 1884, remains one of the most fundamental methods for preparing furans from 1,4-dicarbonyl compounds.[4][9] It is valued for its simplicity and the ready availability of starting materials.
Mechanistic Rationale
The reaction proceeds via acid-catalyzed intramolecular cyclization.[4] One carbonyl group is protonated, activating it for nucleophilic attack by the enol form of the second carbonyl.[9][10] A subsequent dehydration of the resulting hemiacetal intermediate yields the aromatic furan ring.[4] While conceptually simple, the rate-determining step is the ring closure, and its efficiency can be influenced by the substitution pattern of the diketone, which affects the conformational ease of cyclization.[11]
Workflow and Catalytic Cycle
The workflow is a straightforward, single-step cyclodehydration.
Caption: General experimental workflow for the Paal-Knorr furan synthesis.
Caption: Simplified mechanism of the acid-catalyzed Paal-Knorr furan synthesis.[10]
Detailed Experimental Protocol: Paal-Knorr Synthesis
Synthesis of 2,5-Dimethylfuran from 2,5-Hexanedione: [12]
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-hexanedione (1 mmol, 114 mg) and glacial acetic acid (5 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1 mmol, ~5.4 µL).
-
Reaction: Heat the reaction mixture to 100°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling to room temperature, pour the mixture into a separatory funnel containing water (20 mL). Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or flash chromatography to yield 2,5-dimethylfuran.
Modern Approaches: Transition Metal Catalysis
Transition metal catalysts have revolutionized furan synthesis, offering high efficiency, mild conditions, and access to complex substitution patterns not easily achieved through classical methods.
Gold (Au)-Catalyzed Synthesis
Gold catalysts, particularly Au(I) complexes, excel at activating alkynes and allenes toward nucleophilic attack.[13][14] This π-acidic nature facilitates a range of cycloisomerization and cascade reactions to form furans under exceptionally mild conditions.
3.1.1. Mechanistic Rationale & Advantages
A powerful strategy involves the gold-catalyzed intermolecular reaction of propargyl alcohols and alkynes.[13][15] The reaction proceeds through a sophisticated one-pot, three-step cascade:
-
Gold-catalyzed addition of the propargyl alcohol to a terminal alkyne.
-
A Saucy-Marbet rearrangement .
-
Copper-cocatalyzed cyclization of the resulting allene-ketone intermediate.[15]
This dual-catalyst system is a key innovation; the triazole-gold (TA-Au) catalyst demonstrates excellent chemoselectivity for the initial steps, while a Lewis acidic copper co-catalyst is required to effectively promote the final, challenging 5-exo cyclization of the allene.[14][15] This approach provides rapid access to di-, tri-, and tetrasubstituted furans from simple starting materials.[13]
Caption: Cascade reaction pathway for the dual gold/copper-catalyzed furan synthesis.[15]
3.1.2. Detailed Experimental Protocol: Gold/Copper-Catalyzed Synthesis
General Procedure for the Synthesis of Trisubstituted Furans: [13][14]
-
Reagents and Setup: To a solution of the terminal alkyne (1 mmol) in toluene (1.5 mL) in a sealed vial, add the propargyl alcohol (1.8 mmol), the triazole-gold (TA-Au) catalyst (0.01 mmol, 1 mol%), and the copper(II) triflate (Cu(OTf)₂) co-catalyst (0.005 mmol, 0.5 mol%).
-
Reaction: Seal the vial and heat the resulting mixture to 45°C. Monitor the reaction by TLC until the starting alkyne is fully consumed.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate it directly onto silica gel. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired substituted furan.
Palladium (Pd)-Catalyzed Synthesis
Palladium catalysis offers exceptional versatility in forming C-C and C-O bonds, enabling powerful annulation and cycloisomerization strategies for furan synthesis.[16][17] These methods often involve the construction of the furan ring from acyclic precursors bearing halide and/or alkyne functionalities.[18]
3.2.1. Mechanistic Rationale & Advantages
A prominent palladium-catalyzed route is the cycloisomerization of (Z)-2-en-4-yn-1-ols.[6][19] This method uses a simple Pd(II) salt, such as PdI₂, under neutral conditions. The mechanism involves the coordination of the palladium catalyst to the alkyne, followed by an intramolecular nucleophilic attack by the hydroxyl group. This process is highly versatile and tolerates a wide variety of substituents, making it suitable for synthesizing fragile, naturally occurring furans.[19]
Another powerful approach is the annulation of alkyl 3-oxo-6-heptynoates with aryl halides.[18] This reaction proceeds via a σ-arylpalladium complex, which promotes the nucleophilic attack of the enolate oxygen onto the palladium-coordinated alkyne, followed by a base-catalyzed isomerization to yield the final furan product.[18]
Caption: Simplified catalytic cycle for the Pd(II)-catalyzed synthesis of furans from enynols.[19]
3.2.2. Detailed Experimental Protocol: Palladium-Catalyzed Cycloisomerization
General Procedure for the Synthesis of Furans from (Z)-2-en-4-yn-1-ols: [19]
-
Catalyst Preparation: In a reaction vessel under a nitrogen atmosphere, prepare the catalytic system by dissolving PdI₂ (0.2-1 mol%) and potassium iodide (KI, 2 equivalents relative to PdI₂) in N,N-dimethylacetamide (DMA).
-
Reagents and Setup: Add the (Z)-2-en-4-yn-1-ol substrate to the catalyst solution.
-
Reaction: Stir the mixture at a temperature between 25°C and 100°C. The use of a solvent like DMA is advantageous to prevent substrate or product decomposition. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel.
Copper (Cu)-Catalyzed Synthesis
Copper catalysts provide a cost-effective and powerful alternative to precious metals for synthesizing polysubstituted furans.[5][6] These methods often rely on oxidative cyclization or coupling reactions.
3.3.1. Mechanistic Rationale & Advantages
A notable example is the copper-catalyzed oxidative cyclization of aryl ketones with styrenes.[6] In this transformation, dimethyl sulfoxide (DMSO) ingeniously serves as both the solvent and the oxidant. The reaction allows for the construction of multi-aryl-substituted furans from readily available starting materials. Copper catalysis is also effective for intramolecular O-vinylation of ketones with vinyl bromides and for the one-pot conversion of 1-alkynes with anhydrides to form 2,5-disubstituted furans.[20]
Heterogeneous Catalysis for Biomass Conversion
The synthesis of furans from renewable biomass is a cornerstone of green chemistry.[8][21] Heterogeneous catalysts are crucial for these transformations, as they are easily separable and recyclable.[22]
3.4.1. Mechanistic Rationale & Advantages
The acid-catalyzed dehydration of C6 sugars (hexoses) like fructose and glucose yields 5-hydroxymethylfurfural (HMF), a key platform chemical.[7][23] Solid acid catalysts, such as zeolites, ion-exchange resins, and niobium-based materials, are widely employed.[23][24] These catalysts possess both Lewis and Brønsted acid sites. The Lewis acid sites facilitate the isomerization of glucose to fructose, while the Brønsted acid sites promote the subsequent dehydration of fructose to HMF.[23] To maximize HMF yield, these reactions are often performed in biphasic solvent systems, where the HMF is continuously extracted into an organic phase to prevent its degradation.[24]
Performance Comparison of Catalytic Systems
The choice of a catalytic system is a trade-off between cost, efficiency, substrate scope, and reaction conditions. The following table summarizes the performance of the discussed systems based on representative literature data.
| Catalytic System | Typical Catalyst | Substrates | Temp (°C) | Time | Yield (%) | Key Advantages & Limitations |
| Paal-Knorr | p-TsOH, H₂SO₄ | 1,4-Diketones | 100-120 | 2-24 h | 70-95 | Adv: Simple, inexpensive. Lim: Requires 1,4-dicarbonyls, often harsh conditions.[11][12] |
| Gold Catalysis | TA-Au / Cu(OTf)₂ | Propargyl Alcohols + Alkynes | 45 | 1-12 h | 80-95 | Adv: Very mild conditions, high yields, broad scope. Lim: High cost of gold catalyst.[13][15] |
| Palladium Catalysis | PdI₂, Pd(PPh₃)₄ | Enynols, Alkynyl Ketones + Aryl Halides | 25-100 | 1-12 h | 75-90 | Adv: High versatility, neutral conditions, complex products. Lim: Catalyst cost, potential ligand sensitivity.[18][19] |
| Copper Catalysis | CuI, CuCl | Ketones + Olefins/Alkynes | 80-130 | 3-24 h | 60-85 | Adv: Low cost, good for polysubstituted furans. Lim: Can require higher temperatures, oxidants.[5][6] |
| Heterogeneous | Zeolites (e.g., ZSM-5) | Fructose, Glucose | 120-195 | 0.5-5 h | 50-90 (HMF) | Adv: Renewable feedstock, recyclable catalyst. Lim: Selectivity can be challenging, potential for side products.[21][23] |
Conclusion and Future Outlook
The synthesis of furans has been significantly advanced by the development of diverse and powerful catalytic systems. While classical methods like the Paal-Knorr synthesis remain valuable for their simplicity, modern transition-metal catalysis using gold, palladium, and copper offers unparalleled efficiency, mildness, and scope for constructing complex furan derivatives. Gold catalysis stands out for its exceptional activity under mild conditions, while palladium provides unmatched versatility. Copper offers a highly attractive, cost-effective alternative.
Looking forward, the development of catalytic systems based on earth-abundant metals and the continued advancement of heterogeneous catalysts for biomass conversion are paramount.[8][25] These areas promise to deliver more sustainable and economical routes to valuable furan-based chemicals, further cementing their importance in science and industry.
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A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of Furan-Based Compounds
Introduction: The Versatile Furan Scaffold in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic rings, like phenyl, often improving metabolic stability, receptor binding, and overall bioavailability.[1] Consequently, furan derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2][3][4][5]
However, the journey of a furan-based compound from a laboratory curiosity to a therapeutic agent is fraught with challenges. The very reactivity that can make the furan ring a potent pharmacophore can also be its Achilles' heel. This guide provides a comparative analysis of in vitro and in vivo methodologies, offering field-proven insights for researchers to navigate the complexities of evaluating these promising, yet challenging, molecules. We will delve into the causality behind experimental choices, provide robust protocols, and bridge the often-perilous gap between cell culture data and whole-organism outcomes.
The Dichotomy of Furan: Bioactivation and Its Consequences
A critical concept that underpins the entire evaluation strategy for furan compounds is metabolic bioactivation. While stable in a culture dish, the furan ring can undergo oxidation in vivo, primarily mediated by cytochrome P450 enzymes (specifically CYP2E1), to form highly reactive and cytotoxic intermediates like cis-2-butene-1,4-dial.[6][7] This reactive metabolite can deplete cellular antioxidants like glutathione (GSH), induce severe oxidative stress, form DNA adducts, and trigger cell death, leading to organ toxicity, particularly hepatotoxicity.[6][7][8] This phenomenon is often the primary reason for discrepancies between promising in vitro results and challenging in vivo toxicity profiles.
Part 1: In Vitro Evaluation – The High-Throughput Proving Ground
In vitro studies serve as the initial, indispensable filter in the drug discovery pipeline. They are designed for high-throughput screening, preliminary mechanism-of-action elucidation, and initial safety profiling in a controlled, isolated environment.
Core Objective 1: Assessing Cytotoxicity and Antiproliferative Activity
The first question for any potential therapeutic is its effect on cell viability. For furan-based compounds, especially in oncology, we need to distinguish between general cytotoxicity and targeted antiproliferative effects.
Key Methodologies:
-
Metabolic Viability Assays (e.g., MTT): These assays measure the activity of mitochondrial dehydrogenases, which is proportional to the number of living, metabolically active cells.[6]
-
Membrane Integrity Assays (e.g., LDH Release): These quantify the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, providing a direct measure of cytolysis.[6]
-
Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based method offers mechanistic insight by distinguishing between early apoptosis, late apoptosis, and necrosis.[6][9]
This protocol is a standard method for evaluating the cytotoxic effects of novel furan derivatives on cancer cell lines, such as the MCF-7 breast cancer line.[9]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.[6][9]
-
Compound Treatment: Prepare serial dilutions of the furan-based test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6][9]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][9]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Core Objective 2: Target Engagement and Mechanistic Insight
If a compound shows promising antiproliferative activity, the next step is to determine if it acts on a specific molecular target.
Example Application: VEGFR-2 Inhibition Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process for tumor growth. Many furan and furopyrimidine derivatives have been specifically designed and evaluated as VEGFR-2 inhibitors.[10]
-
Assay Principle: This is typically a cell-free assay that measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by the purified VEGFR-2 kinase domain.
-
Reaction Setup: In a microplate, combine the VEGFR-2 enzyme, a specific peptide substrate, and ATP (often radiolabeled or coupled to a reporter system).
-
Compound Addition: Add the furan-based test compound at various concentrations. Include a known inhibitor (e.g., Sorafenib) as a positive control.
-
Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
-
Detection: Quantify the amount of phosphorylated substrate. The method of detection depends on the assay format (e.g., radioactivity measurement, fluorescence, or luminescence).
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.
Summary of In Vitro Data for Select Furan Derivatives
The following table summarizes the in vitro antiproliferative activity of several furan-based compounds against various human cancer cell lines, as demonstrated in recent studies.
| Compound Class | Specific Compound | Target Cell Line | In Vitro IC₅₀ (µM) | Reference |
| Furan-based Triazine | Compound 7 | MCF-7 (Breast) | 2.96 | [9] |
| Furan-based Triazine | Compound 4 | MCF-7 (Breast) | 4.06 | [9] |
| Furan Precursor | Compound 1 | HeLa (Cervical) | < 8.79 | [11] |
| Furan Derivative | Compound 24 | HeLa (Cervical) | < 8.79 | [11] |
| Furopyrimidine | Compound 7b | A549 (Lung) | 6.66 | [10] |
| Furopyrimidine | Compound 7b | HT-29 (Colon) | 8.51 | [10] |
Advantages and Limitations of In Vitro Studies
-
Advantages: Rapid, cost-effective, high-throughput, allows for precise control over experimental conditions, and is essential for mechanistic studies.
-
Limitations: Lacks systemic complexity (absorption, distribution, metabolism, excretion - ADME), can be poor predictors of in vivo efficacy and toxicity, and does not account for the metabolic bioactivation unique to furan compounds.[12]
Part 2: In Vivo Evaluation – The Whole-System Reality Check
In vivo studies are the crucial next step to determine if the promising in vitro activity of a furan compound translates to a safe and effective response in a complex, living organism. This phase is where the true therapeutic potential and the risks associated with metabolic activation are revealed.
Core Objective 1: Assessing Systemic Toxicity and Tolerability
Before evaluating efficacy, we must understand the compound's safety profile. Given the known potential for furan-induced hepatotoxicity, this is a paramount concern.[7][8]
Key Methodologies:
-
Maximum Tolerated Dose (MTD) Studies: These dose-escalation studies in rodents (typically mice or rats) identify the highest dose that does not cause unacceptable toxicity.
-
Sub-chronic Toxicity Studies: Animals are administered the compound daily for a period (e.g., 28 days) to assess the effects of repeated exposure.[8]
-
Histopathology: At the end of the study, key organs (especially the liver, kidneys) are harvested, sectioned, stained, and examined microscopically for signs of cellular damage.[13]
-
Biomarker Analysis: Blood and urine are collected to measure markers of organ damage (e.g., liver enzymes ALT/AST) and to quantify furan-specific metabolites.[14][15]
This workflow integrates multiple endpoints to build a comprehensive safety profile for a furan derivative in a rodent model.
Caption: General workflow for assessing in vivo toxicity and genotoxicity of furan compounds.
Core Objective 2: Evaluating Therapeutic Efficacy in Disease Models
Once a safe dose range is established, the compound's ability to treat a specific disease is tested in a relevant animal model.
Example Application: Anticancer Efficacy in a Xenograft Model
To test an anticancer furan derivative, human cancer cells (e.g., A549 lung cancer cells) are implanted into immunocompromised mice.
-
Tumor Implantation: Subcutaneously inject A549 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice into treatment groups (vehicle control, positive control drug, and different doses of the furan test compound).
-
Treatment: Administer the compounds according to the pre-determined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
Bridging the Gap: When In Vitro and In Vivo Results Diverge
Discrepancies between the two testing paradigms are common and scientifically informative.
Case Study: Halogenated Furanones One study evaluated a series of furanones for their biofilm-inhibiting properties.[16]
-
In Vitro Result: Several halogenated furanones (compounds 2, 24, 27, 33) proved to be highly toxic to human kidney (HK-2) cells in culture at a concentration of 50 µM.[16]
-
In Vivo Result: In contrast, when these same compounds were injected into G. mellonella larvae (an alternative model for toxicity screening) at double the concentration (100 µM), none of them showed signs of toxicity.[16]
Causality and Interpretation: This stark difference highlights the limitations of a single cell line for predicting systemic toxicity. The larvae possess complex detoxification and excretion systems not present in the HK-2 cells, which may have neutralized the compounds before they could exert a toxic effect. This demonstrates that a negative in vitro cytotoxicity result does not always preclude a compound from further in vivo investigation, though it does warrant caution.
Caption: Metabolic bioactivation pathway of furan leading to potential cytotoxicity and carcinogenicity.
Conclusion: An Integrated Approach for Success
The evaluation of furan-based compounds requires a carefully integrated strategy that leverages the strengths of both in vitro and in vivo models. In vitro assays are unparalleled for high-throughput screening and elucidating specific mechanisms of action, providing a cost-effective way to identify promising candidates. However, they cannot replicate the systemic complexities of a living organism.
In vivo studies, while more resource-intensive, are non-negotiable for validating efficacy and, most importantly, for unmasking the potential toxicities related to metabolic bioactivation—a defining characteristic of furan chemistry. The successful development of novel furan-based therapeutics hinges on a researcher's ability to intelligently navigate the path from the culture plate to the whole-animal model, using data from each stage to inform and refine the next.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
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Pharmacological activity of furan derivatives. (2024-12-10). World of Chemicals. Available at: [Link]
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Furan: A Promising Scaffold for Biological Activity. Sami Publishing Company. Available at: [Link]
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A Review on Biological and Medicinal Significance of Furan. (2023-02-18). Alqalam Journal of Medical and Applied Sciences. Available at: [Link]
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Furan is not genotoxic in the micronucleus assay in vivo or in vitro. PubMed. Available at: [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022-04-18). PMC - PubMed Central. Available at: [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH. Available at: [Link]
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Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. Available at: [Link]
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Toxicological effects of furan on the reproductive system of male rats: An "in vitro" and "in vivo"-based endocrinological and spermatogonial study. (2019-05-13). PubMed. Available at: [Link]
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In vitro and in vivo toxicity of selected furanones. A) Cytotoxicity in... | Download Scientific Diagram. ResearchGate. Available at: [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020-08-19). PMC - PubMed Central. Available at: [Link]
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Furan Acute Exposure Guideline Levels. NCBI - NIH. Available at: [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Semantic Scholar. Available at: [Link]
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Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. (2023-04-20). PMC - NIH. Available at: [Link]
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Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. (2024-04-04). PubMed. Available at: [Link]
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(PDF) A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2025-03-01). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Furan and Thiophene Analogs
In the landscape of medicinal chemistry, the isosteric replacement of a phenyl ring with a five-membered heterocycle is a cornerstone strategy for lead optimization. Among the most utilized are furan and thiophene, structural analogs that, despite their similarities, confer remarkably distinct physicochemical and pharmacological properties to a molecule.[1][2][3] The choice between incorporating an oxygen (furan) or a sulfur (thiophene) atom is a critical decision that can profoundly impact a drug candidate's metabolic stability, target affinity, and overall therapeutic profile.[4]
This guide provides an in-depth, data-driven comparison of furan and thiophene analogs. We will move beyond simple definitions to explore the mechanistic causality behind their differing behaviors, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.
Fundamental Physicochemical Differences: The Heteroatom's Influence
The substitution of furan's oxygen for thiophene's sulfur atom initiates a cascade of changes in electronic and physical properties that are fundamental to their differential biological effects.[4]
-
Aromaticity and Stability : The degree of aromaticity, a measure of cyclic delocalized electron stability, follows the order: Benzene > Thiophene > Pyrrole > Furan.[4][5] Thiophene's higher aromaticity is attributed to the sulfur atom's ability to utilize its 3d orbitals for resonance and its lower electronegativity compared to oxygen, which allows for more effective delocalization of the lone pair electrons into the ring.[4][6] This enhanced stability makes the thiophene ring less reactive than the furan ring.[7]
-
Electronegativity and Polarity : Oxygen is more electronegative than sulfur. Consequently, the furan ring is more polar and the oxygen atom is a more effective hydrogen bond acceptor, a crucial interaction for drug-receptor binding.[1][2] The sulfur in thiophene is a significantly weaker hydrogen bond acceptor.[1]
-
Reactivity : As a consequence of its lower aromaticity, furan is more reactive and susceptible to reactions like Diels-Alder, whereas thiophene more readily undergoes electrophilic substitution, akin to a highly activated benzene derivative.[4][8]
These core differences are summarized below:
| Feature | Furan | Thiophene | Causality & Implication in Drug Design |
| Heteroatom | Oxygen | Sulfur | Different size, electronegativity, and orbital availability. |
| Aromaticity | Lower | Higher | Thiophene is more stable, less prone to metabolic degradation.[4][9] |
| Polarity | More Polar | Less Polar | Influences solubility and ability to cross lipid membranes. |
| H-Bonding | Oxygen is a good H-bond acceptor. | Sulfur is a weak H-bond acceptor. | Furan may offer key binding interactions that thiophene cannot.[4] |
| Reactivity | More reactive, less stable.[4] | Less reactive, more stable.[4] | Affects synthetic routes and potential for metabolic activation. |
Metabolic Stability: A Critical Fork in the Road
A primary reason for choosing between furan and thiophene lies in their differing metabolic fates. The liver's cytochrome P450 (CYP) enzyme system, responsible for the metabolism of over 60% of marketed drugs, treats these two heterocycles very differently.[10][11]
Furan Metabolism: Furan-containing compounds are susceptible to CYP-mediated oxidation, which can open the ring to form a highly reactive and potentially toxic cis-2-butene-1,4-dial aldehyde.[4] This reactive metabolite can form covalent adducts with cellular macromolecules like proteins, a mechanism linked to toxicity.
Thiophene Metabolism: Thiophenes are generally considered more metabolically robust.[1] However, they are not inert. Metabolism can proceed via two main pathways: S-oxidation to a thiophene S-oxide or epoxidation across a double bond.[4] Both pathways can also generate electrophilic intermediates that may lead to toxicity, as seen with certain thiophene-based drugs.[4]
The choice of heterocycle is therefore a trade-off. While thiophene often confers greater metabolic stability, the potential for reactive metabolite formation must be carefully assessed for both scaffolds during drug development.
Comparative Biological Activity: A Case-by-Case Evaluation
There is no universal rule dictating which heterocycle will yield a more active compound. The optimal choice is highly dependent on the specific biological target, the surrounding pharmacophore, and the desired activity profile.[1]
Anticancer Activity
Both furan and thiophene scaffolds are integral to compounds with significant cytotoxic effects against cancer cell lines.[1] The choice between them can lead to substantial differences in potency, often evaluated using the MTT assay to measure metabolically active, viable cells.[1][12]
| Compound Pair | Furan Analog IC₅₀ (µM) | Thiophene Analog IC₅₀ (µM) | Target Cell Line | Reference |
| Amide Derivatives | >100 | 18.2 | A431 (Skin Carcinoma) | [13] |
| Tiazofurin Analogs | 1.8 (Furanfurin) | 1.3 (Thiophenfurin) | P388 Leukemia | [14] |
Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates greater potency.
As the data illustrates, the thiophene analog can be dramatically more potent in one chemical series (Amide Derivatives), while showing comparable, slightly improved potency in another (Tiazofurin Analogs).[13][14] This underscores the context-dependent nature of this bioisosteric replacement.
Anti-inflammatory Activity
The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. The furanone ring was a central component of Rofecoxib (Vioxx), a highly selective COX-2 inhibitor. This highlights the potential of the furan scaffold in designing potent and selective anti-inflammatory agents.[1][2] While direct side-by-side comparisons are less common in the literature, both scaffolds have been successfully used to develop potent COX inhibitors.[1][12]
Experimental Protocols for Comparative Evaluation
To make an informed decision between furan and thiophene analogs, rigorous experimental evaluation is essential. The following are standardized, step-by-step protocols for key assays.
Protocol 1: Lipophilicity (LogP) Determination via Shake-Flask Method
Lipophilicity (LogP) is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15][16] This protocol uses the gold-standard shake-flask method with HPLC-based quantification.[17]
Objective: To determine the n-octanol/water partition coefficient (LogP) of furan and thiophene analogs.
Materials:
-
Test compound (furan or thiophene analog)
-
n-Octanol (HPLC grade), pre-saturated with water
-
Water (HPLC grade), pre-saturated with n-octanol
-
Volumetric flasks, centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
HPLC system with a suitable column and detector (e.g., UV)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound in pre-saturated n-octanol (e.g., 1 mg/mL).
-
Partitioning:
-
Add equal volumes of pre-saturated n-octanol (containing the test compound) and pre-saturated water to a centrifuge tube (e.g., 2 mL of each).
-
Cap the tube securely and shake vigorously for 30 minutes at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium.
-
-
Phase Separation: Centrifuge the mixture at >2000 x g for 15 minutes or until the n-octanol and aqueous layers are clearly separated.
-
Sampling: Carefully withdraw a known volume from the n-octanol layer and a known volume from the aqueous layer. Be meticulous to avoid cross-contamination.
-
Quantification:
-
Prepare a standard curve for the test compound using the HPLC system.
-
Inject the samples from the n-octanol and aqueous phases into the HPLC. You may need to dilute the n-octanol sample before injection.
-
Determine the concentration of the compound in each phase ([organic] and [aqueous]) from the standard curve.[17]
-
-
Calculation: Calculate the LogP value using the formula:
-
LogP = log₁₀ ([concentration in organic phase] / [concentration in aqueous phase]) [15]
-
Causality: This direct measurement of partitioning between a lipid-like (n-octanol) and an aqueous phase provides a reliable estimate of a compound's lipophilicity. Pre-saturating the solvents is critical to prevent volume changes during the experiment, ensuring accuracy.
Protocol 2: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[10][18]
Objective: To compare the metabolic stability of furan and thiophene analogs using liver microsomes.
Materials:
-
Test compounds (furan and thiophene analogs)
-
Pooled liver microsomes (e.g., human, rat)[19]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19]
-
Control compounds (high and low clearance)
-
Ice-cold acetonitrile with an internal standard for stopping the reaction and protein precipitation
-
96-well plates, incubator (37°C), centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound in buffer.
-
Incubation Setup:
-
In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiating the Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For a negative control, add buffer instead of the NADPH system.[19]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an excess volume of ice-cold acetonitrile containing an internal standard.[10][11] The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.[10]
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
Determine the slope of the line, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[4]
-
Calculate intrinsic clearance (CLint) using: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[4]
-
Causality: This protocol directly measures the disappearance of the parent drug over time in the presence of the primary drug-metabolizing enzymes (CYPs) found in microsomes.[11] The requirement for the NADPH cofactor confirms that the metabolism is CYP-mediated. A shorter half-life indicates lower metabolic stability.
Protocol 3: IC₅₀ Determination via MTT Cell Viability Assay
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency in inhibiting a biological process, such as cancer cell proliferation.[20][21]
Objective: To determine and compare the cytotoxic potency (IC₅₀) of furan and thiophene analogs on an adherent cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-channel pipette, CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.[22]
-
Compound Treatment:
-
Prepare serial dilutions of the furan and thiophene analogs in cell culture medium. It's crucial to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (medium + DMSO) and "blank" wells (medium only).
-
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader.
-
Data Analysis:
-
Normalize the data: Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition).[23]
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).[23]
-
The IC₅₀ is the concentration of the compound that produces 50% inhibition of cell viability.[20][24]
-
Causality: This colorimetric assay is based on the principle that only viable cells can reduce MTT. The amount of formazan produced is directly proportional to the number of living cells, providing a robust method to quantify the cytotoxic effect of a compound.
Conclusion and Future Perspectives
The bioisosteric replacement of furan with thiophene is a powerful, yet nuanced, strategy in medicinal chemistry.[1] Thiophene's greater aromaticity often translates into compounds with enhanced metabolic stability, a highly desirable trait in drug design.[4] Conversely, the more polar, hydrogen-bond-accepting oxygen of furan can provide critical interactions for target binding that sulfur cannot replicate.[4]
The experimental data clearly indicates that neither heterocycle is universally superior. The decision must be made on a case-by-case basis, driven by empirical data from well-designed experiments.[1] A thorough understanding of their comparative physicochemical properties, metabolic liabilities, and target interactions, as outlined in this guide, is essential for harnessing their full potential and making informed decisions in the quest for novel, safe, and effective therapeutics.
References
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Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
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Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]
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IC50 Determination. edX. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Benchling. [Link]
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Furanfurin and Thiophenfurin: Two Novel Tiazofurin Analogs. Synthesis, Structure, Antitumor Activity, and Interactions with Inosine Monophosphate Dehydrogenase. ACS Publications. [Link]
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PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
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Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-[(Methylamino)methyl]-2-furanmethanol
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical does not end when an experiment is complete. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-[(Methylamino)methyl]-2-furanmethanol, grounding procedural guidance in established safety science and regulatory frameworks. Our objective is to ensure that this final interaction with the chemical is as safe and controlled as its application in your research.
Foundational Knowledge: Hazard Assessment and Regulatory Context
Before any disposal protocol can be implemented, a thorough understanding of the substance's intrinsic hazards and the governing regulations is paramount. This ensures that the chosen disposal method is not only effective but also compliant with federal and state law.
Hazard Profile of Furan-Methanol Derivatives
The primary hazards necessitate handling this compound as a regulated chemical waste:
| Hazard Classification | Description | Rationale and Implication for Disposal |
| Acute Toxicity (Category 4) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Direct contact and inhalation must be avoided. This classification prohibits disposal via sanitary sewer or standard municipal trash, as it could expose sanitation workers and the public to a harmful substance. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | Requires the use of chemically resistant gloves and lab coats to prevent contact. Contaminated materials (gloves, wipes) must also be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation.[1][3] | Mandates the use of safety goggles or a face shield. Any potential for splashing during consolidation or cleanup must be controlled. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[1] | All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors. |
The Regulatory Mandate: EPA and the Resource Conservation and Recovery Act (RCRA)
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for its safe management from creation to final disposal.[6][7]
Waste is generally classified as hazardous if it appears on specific EPA lists (F, K, P, or U lists) or if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8][9] Based on the hazard profile, this compound waste must be managed as hazardous, likely due to its toxicity characteristic.
Pre-Disposal Operations: Safety First
Properly equipping personnel is the first active step in safe chemical handling for disposal.
Required Personal Protective Equipment (PPE)
Based on the known hazards, the following minimum PPE is required when handling this compound for disposal:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects against splashes and vapor exposure, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use. | Prevents skin contact and irritation. Contaminated gloves must be disposed of properly.[10] |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin exposure from drips or splashes.[1] |
| Respiratory Protection | Not typically required if handled within a fume hood. If a hood is unavailable, a NIOSH-approved respirator may be necessary.[1] | Prevents inhalation of vapors that can cause respiratory irritation. |
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for safely moving this compound from an active reagent to a properly staged waste container awaiting final disposal.
Workflow for Proper Chemical Waste Disposal
Caption: Workflow for the safe disposal of chemical waste.
Step 1: Waste Identification and Segregation
-
Action: Designate all unused this compound and any materials grossly contaminated with it (e.g., paper towels used for a spill) as "Hazardous Waste."
-
Causality: This formal identification is the first step in the RCRA process and ensures the material enters the correct waste stream.[6] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions.
Step 2: Containerization
-
Action: Select a waste container that is in good condition, free of leaks or cracks, and has a tight-fitting screw cap.[8]
-
Causality: The container must be chemically compatible with the furan derivative. Glass or high-density polyethylene (HDPE) containers are generally suitable. This prevents the waste from degrading the container and causing a leak.
Step 3: Labeling
-
Action: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label completely, including:
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first drop of waste enters the container).
-
An accurate estimation of the concentration and volume.
-
-
Causality: Proper labeling is a strict EPA requirement.[11] It communicates the container's contents and hazards to all personnel and is essential for the final disposal facility to manage the waste correctly. The accumulation start date is critical for tracking storage time limits.[11]
Step 4: Accumulation and Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) near the point of generation. This area should be under the control of the laboratory personnel.
-
Causality: Federal regulations allow for the accumulation of hazardous waste at or near the point of generation without a permit, provided specific conditions are met, including keeping containers sealed and properly labeled.[11]
Step 5: Arranging for Final Disposal
-
Action: Once the container is full or the regulatory accumulation time limit is approaching, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Causality: Only certified and permitted transporters and Treatment, Storage, and Disposal Facilities (TSDFs) are legally allowed to transport and process hazardous waste.[6][12] A hazardous waste manifest will be used to track the waste from your facility to its final destination, completing the "cradle-to-grave" cycle.[8][12]
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined plan for spill cleanup is non-negotiable.
For a small spill (manageable by lab personnel):
-
Ensure you are wearing the appropriate PPE (See Section 2.1).
-
Alert others in the immediate area.
-
Contain the spill by covering it with an inert absorbent material, such as sand, silica gel, or a universal binder.[1][3] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with all waste contents and dispose of it as hazardous waste.
For a large spill (beyond the comfort or capability of lab personnel):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Provide them with the chemical name and any details about the spill.
-
Do not attempt to clean it up yourself.
By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe laboratory environment and the protection of the broader ecosystem.
References
-
Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]
-
Heritage-Crystal Clean, LLC. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 84906, 5-((Dimethylamino)methyl)-2-furanmethanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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LookChem. 5-[(Dimethylamino)methyl]-2-furanmethanol. Retrieved from [Link]
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Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]
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Idaho Department of Environmental Quality. Hazardous Waste in Idaho. Retrieved from [Link]
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Fisher Scientific. (2023, September 29). Safety Data Sheet: 5-Methyl-2-furanmethanol. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-[(Methylamino)methyl]-2-furanmethanol
This guide provides essential, immediate safety and logistical information for the handling of 5-[(Methylamino)methyl]-2-furanmethanol. As a trusted partner in your research and development endeavors, our goal is to provide value beyond the product itself, ensuring the highest standards of laboratory safety and operational integrity. The following protocols are designed to be a self-validating system, grounded in established scientific principles and regulatory standards.
Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. Therefore, this guidance is conservatively based on the known hazards of its primary chemical functional groups: the furan ring, a secondary amine, and a primary alcohol.[1] It is imperative to supplement this guide with a substance-specific SDS from your supplier and conduct a thorough, site-specific risk assessment before any handling.
Foundational Hazard Assessment: The "Why" Behind the "What"
Understanding the intrinsic hazards of a molecule is the cornerstone of selecting appropriate Personal Protective Equipment (PPE). The structure of this compound contains three key functional groups, each contributing to the overall risk profile.
-
Furan Ring: Furan and its derivatives are known to cause skin, eye, and respiratory system irritation.[2][3][4] Some compounds in this family are also suspected carcinogens and can be absorbed through the skin.[3][5] Furthermore, furan derivatives may form explosive peroxides upon exposure to air, necessitating careful storage and handling.[6][7]
-
Secondary Amine Group (-NHCH₃): Amines as a class can be corrosive and toxic, with a significant risk of absorption through the skin.[1][8] Inhalation of amine vapors can also be harmful, requiring work in well-ventilated areas.[9]
-
Primary Alcohol (-CH₂OH): While less hazardous than the other groups, the alcohol moiety contributes to the compound's overall chemical reactivity and solubility characteristics.
Given this composite hazard profile, a conservative PPE strategy is not just recommended; it is essential for ensuring personnel safety.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is critical to acknowledge the hierarchy of safety controls. PPE is the last line of defense. The primary methods for exposure reduction must always be:
-
Engineering Controls: All handling of this compound must, at a minimum, be conducted in a certified chemical fume hood to control vapor inhalation.[10] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2]
-
Administrative Controls: Implement rigorous training protocols for all personnel handling the compound.[6][8] Clearly label all containers and work areas.[9]
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE must be deliberate and based on a comprehensive risk assessment of the specific procedure being performed.
Eye and Face Protection
Direct ocular exposure can cause serious, irreversible damage.
-
Minimum Requirement: Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn at all times.[1][2]
-
Elevated Risk: When there is a significant risk of splashing or an energetic reaction, a full-face shield must be worn in addition to chemical splash goggles.[11][12]
Skin and Body Protection
Dermal absorption is a primary route of exposure for both amines and furan derivatives.[3][8]
-
Gloves: Due to the lack of specific chemical breakthrough data, a double-gloving strategy is strongly recommended.[12]
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemically resistant glove such as neoprene or butyl rubber.[1][11]
-
Protocol: Always inspect gloves for any signs of degradation or perforation before use.[11] Contaminated gloves must be disposed of after use in accordance with applicable laws and good laboratory practices; do not reuse them.
-
-
Body Coverage:
-
A flame-resistant lab coat should be worn and kept fully buttoned.[11]
-
For procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[11]
-
Shoes must be closed-toe and fully cover the feet. Perforated shoes or sandals are strictly forbidden.[11]
-
Respiratory Protection
While engineering controls are the primary defense against inhalation, respiratory protection may be necessary in certain situations.
-
Requirement: A NIOSH-approved respirator is required if working in an area with inadequate ventilation or where the generation of aerosols or high vapor concentrations is possible.[2][10]
-
Selection: The type of respirator (e.g., an air-purifying respirator with organic vapor cartridges) should be selected based on the scale of the work and the potential exposure level. A formal respiratory protection program, including fit testing, is required by OSHA under 29 CFR 1910.134.[10]
Summary of Recommended PPE
The following table summarizes the recommended PPE for handling this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume (<10 mL) Handling in Fume Hood | Chemical Splash Goggles | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | Flame-Resistant Lab Coat | Not required if fume hood is operating correctly |
| High-Volume (>10 mL) or Splash-Prone Operations | Chemical Splash Goggles & Full Face Shield | Double-Gloved (Nitrile inner, Neoprene/Butyl outer) | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Required if potential for aerosols/vapors exists |
| Spill Cleanup | Chemical Splash Goggles & Full Face Shield | Double-Gloved (Heavy-duty Neoprene/Butyl outer) | Chemical-Resistant Suit or Coveralls | NIOSH-approved air-purifying respirator with organic vapor cartridges |
| Emergency Response | As per Level B or A PPE requirements[13] | As per Level B or A PPE requirements[13] | Fully Encapsulating Chemical Protective Suit (Level A) or Chemical Resistant Clothing (Level B)[13] | Self-Contained Breathing Apparatus (SCBA)[13] |
Procedural Discipline: Donning, Doffing, and Disposal
The integrity of your PPE is only as good as the procedure used to wear and remove it. Cross-contamination during doffing is a common source of exposure.
Step-by-Step Donning (Putting On) Protocol
-
Hand Hygiene: Wash hands thoroughly.
-
Body Protection: Don lab coat and/or apron.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye Protection: Put on chemical splash goggles and face shield if needed.
-
Gloves: Don the inner nitrile gloves, followed by the outer chemical-resistant gloves. Ensure the outer gloves extend over the cuffs of the lab coat.
Step-by-Step Doffing (Taking Off) Protocol
This sequence is designed to move from most contaminated to least contaminated.
-
Initial Decontamination: Before leaving the immediate work area, wipe down outer gloves.
-
Outer Gloves: Remove the outer gloves using a technique that avoids touching the outer surface with your bare hand (e.g., peel one glove off partially, then use it to peel the other off completely). Dispose of them immediately in a designated hazardous waste container.
-
Body Protection: Unbutton your lab coat/apron, touching only the "clean" inside surfaces as you remove it.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Respiratory Protection: Remove respirator (if used).
-
Inner Gloves: Remove the final pair of nitrile gloves, again without touching the outside surface with bare skin.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Contaminated gloves, disposable aprons, and any absorbent materials used for cleanup should be collected in a clearly labeled, sealed container.[14]
-
Disposal must follow all local, state, and federal environmental regulations for hazardous waste.[6][15] Do not dispose of this material in standard trash or down the sewer.[6][14]
Visual Guide: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE based on procedural risk factors.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (n.d.). Benchchem.
- 5-Methyl-2-furanmethanol Safety Data Sheet. (2021). Fisher Scientific.
- Safety Data Sheet. (2025). Sigma-Aldrich.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- 5-Methyl-2-furaldehyde Safety Data Sheet. (n.d.).
- Furan Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Essential Safety and Operational Guide for Handling 2-Furanmethanol, 5-(aminomethyl)-. (n.d.). Benchchem.
- Personal protective equipment for handling Ethyne-1,2-diamine. (n.d.). Benchchem.
- Furan Handling and Storage Information. (n.d.). New Jersey Department of Health.
- Material Safety Data Sheet - Furan. (n.d.). Cole-Parmer.
- Safety Data Sheet. (2025).
- Safety Data Sheet. (2025). Sigma-Aldrich.
- Furan Safety Data Sheet Overview. (n.d.). Scribd.
- Furfuryl Alcohol. (n.d.). PubChem, National Center for Biotechnology Information.
- Disposal of Waste Solvents. (n.d.). NUS Department of Chemistry.
- 2-Furanmethanol: Human health tier II assessment. (2016). Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS).
- Furfuryl Alcohol Safety Data Sheet. (2014). ChemPoint.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
